Product packaging for Triethyl isocitrate(Cat. No.:CAS No. 16496-37-0)

Triethyl isocitrate

Cat. No.: B1652955
CAS No.: 16496-37-0
M. Wt: 276.28 g/mol
InChI Key: BFSUGKVPVMLOQN-UHFFFAOYSA-N
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Description

Triethyl isocitrate is a useful research compound. Its molecular formula is C12H20O7 and its molecular weight is 276.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O7 B1652955 Triethyl isocitrate CAS No. 16496-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethyl 1-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O7/c1-4-17-9(13)7-8(11(15)18-5-2)10(14)12(16)19-6-3/h8,10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSUGKVPVMLOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(C(=O)OCC)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16496-37-0
Record name Triethyl isocitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016496370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIETHYL ISOCITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U1FQ685F6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

triethyl isocitrate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triethyl isocitrate, including its chemical identity, physicochemical properties, and relevant biological and analytical information. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Properties

This compound is the triethyl ester of isocitric acid. It is an isomer of the more common triethyl citrate.

Table 1: Chemical Identifiers and Molecular Properties of this compound

PropertyValueSource(s)
CAS Number 16496-37-0[1]
Molecular Formula C₁₂H₂₀O₇[1]
Molecular Weight 276.28 g/mol [1]
IUPAC Name triethyl 1-hydroxypropane-1,2,3-tricarboxylate[1]
Synonyms Isocitric acid, triethyl ester; Pentaric acid, 2,3-dideoxy-3-(ethoxycarbonyl)-, diethyl ester[1]

Table 2: Predicted Physicochemical Properties of this compound

PropertyValueSource(s)
XLogP3 0.3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 7[1]
Rotatable Bond Count 11[1]
Exact Mass 276.12090297 Da[1]
Polar Surface Area 99.1 Ų[1]

Synthesis

Experimental Protocol: Synthesis of Triethyl Citrate (Analogous Procedure)

A preparation method for triethyl citrate involves the esterification of citric acid with ethanol.[3] The raw materials include citric acid, ethanol, and catalysts such as p-toluenesulfonic acid, phosphorous acid, and tetraethyl titanate.[3] The process is carried out via esterification, polymerization, and neutralization.[3] This process can be adapted for this compound by substituting citric acid with isocitric acid.

Biological Activity and Metabolism

This compound, as an ester of isocitric acid, may interact with enzymes that recognize isocitrate as a substrate. One such key enzyme is isocitrate lyase, which is part of the glyoxylate cycle.[2]

Proposed Metabolic Pathway

Based on the metabolism of the structurally similar acetyl triethyl citrate, it is proposed that this compound is metabolized via hydrolysis by esterases.[4] This would result in the sequential loss of ethyl groups.

This compound Metabolism TEIC This compound DEIC Diethyl Isocitrate TEIC->DEIC MEIC Monoethyl Isocitrate DEIC->MEIC IC Isocitric Acid MEIC->IC Esterase1 Esterase Esterase1->TEIC Esterase2 Esterase Esterase2->DEIC Esterase3 Esterase Esterase3->MEIC

Caption: Proposed metabolic pathway of this compound via hydrolysis.

Experimental Protocol: Enzymatic Assay of Isocitrate Lyase

This protocol can be adapted to investigate the interaction of this compound with isocitrate lyase. The principle of the assay is to measure the formation of glyoxylate, a product of the isocitrate lyase reaction.[5]

Principle: Isocitrate --(Isocitrate Lyase)--> Succinate + Glyoxylate Glyoxylate + Phenylhydrazine --> Glyoxylate Phenylhydrazone (absorbs at 324 nm)

Reagents:

  • Buffer: 50 mM Imidazole Buffer, pH 6.8[5]

  • Cofactor: 50 mM Magnesium Chloride (MgCl₂)[5]

  • Chelator: 10 mM Ethylenediaminetetraacetic Acid (EDTA)[5]

  • Detection Reagent: 40 mM Phenylhydrazine HCl[5]

  • Substrate: 10 mM DL-Isocitric Acid (or this compound for inhibition studies)[5]

  • Enzyme: Isocitrate Lyase solution (0.05 - 0.07 units/mL)[5]

Procedure:

  • In a cuvette, combine the buffer, MgCl₂, EDTA, and phenylhydrazine solutions.[5]

  • Add the substrate (isocitric acid). For inhibition studies, this compound would be added at varying concentrations.[5]

  • Equilibrate the mixture to 30°C.[5]

  • Initiate the reaction by adding the isocitrate lyase enzyme solution.[5]

  • Monitor the increase in absorbance at 324 nm for approximately 5 minutes.[5]

  • Calculate the rate of reaction from the linear portion of the absorbance curve.[5]

Analytical Methodology

The analysis of this compound can be performed using standard chromatographic and spectroscopic techniques. Method validation should be conducted according to ICH guidelines.[6]

Experimental Protocol: HPLC Method for a Related Compound (Triethyl Citrate)

A gradient reversed-phase HPLC method developed for a formulation containing clindamycin and triethyl citrate can be adapted for the analysis of this compound.[7]

  • Column: Waters Xterra RP18 (4.6 mm x 100 mm, 3.5 µm)[7]

  • Mobile Phase A: 10 mM carbonate buffer, pH 10.5[7]

  • Mobile Phase B: Acetonitrile[7]

  • Detection: UV at 214 nm[7]

  • Gradient: A suitable gradient program should be developed to ensure adequate separation of this compound from any impurities or other components in the sample matrix.

Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, limit of quantitation (LOQ), and robustness.[6]

Applications in Drug Development

Esters of citric acid, such as triethyl citrate, are used as plasticizers in pharmaceutical coatings.[8] this compound may have similar applications. Its potential interaction with enzymes like isocitrate lyase could also be explored for therapeutic purposes, particularly in microorganisms that rely on the glyoxylate cycle.[9]

Logical Workflow for this compound Analysis

This compound Analysis Workflow Sample Sample Containing This compound Preparation Sample Preparation (e.g., dissolution, extraction) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS for Volatile Impurities Preparation->GCMS NMR NMR for Structural Confirmation Preparation->NMR Quantification Quantification HPLC->Quantification Purity Purity Assessment HPLC->Purity GCMS->Purity Identity Identity Confirmation NMR->Identity Report Final Report Quantification->Report Purity->Report Identity->Report

Caption: General workflow for the analysis of this compound.

References

Synthesis of Triethyl Isocitrate from Isocitric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of triethyl isocitrate from isocitric acid. While specific literature detailing the synthesis of this compound is limited, this document leverages established principles of Fischer esterification and detailed protocols for the synthesis of its structural isomer, triethyl citrate, to provide a robust theoretical and practical framework. This guide includes a review of the underlying chemical principles, detailed experimental protocols, quantitative data tables, and process visualizations to aid researchers in the successful synthesis and purification of this compound.

Introduction

This compound (triethyl 1-hydroxypropane-1,2,3-tricarboxylate) is the triethyl ester of isocitric acid, a key intermediate in the Krebs cycle. Its structural similarity to the widely used excipient and plasticizer, triethyl citrate, suggests potential applications in pharmaceutical formulations, polymer science, and as a specialty solvent. The synthesis of this compound is achieved through the Fischer esterification of isocitric acid with ethanol. This guide will provide a detailed methodology for this synthesis, drawing upon established procedures for similar compounds.

Core Chemical Principles: Fischer Esterification

The synthesis of this compound from isocitric acid is a classic example of a Fischer esterification reaction. This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water.[1][2] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the product side.[1] This is typically accomplished by using a large excess of the alcohol (ethanol in this case) and/or by removing water as it is formed.[1][3]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[2]

Experimental Protocols

The following protocols are based on well-documented procedures for the synthesis of triethyl citrate and are expected to be highly applicable to this compound synthesis with minor optimization.[4][5]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Isocitric Acid≥95%Commercially Available
Anhydrous Ethanol≥99.5%Commercially Available
Sulfuric Acid (H₂SO₄)98% (or other acid catalyst)Commercially Available
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Activated CarbonDecolorizing GradeCommercially Available
Diethyl Ether (for extraction)Reagent GradeCommercially Available
Synthesis Procedure (Catalytic Method)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isocitric acid and a 5 to 10-fold molar excess of anhydrous ethanol.[1]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% w/w of isocitric acid) to the stirred mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst until effervescence ceases.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: To the remaining residue, add deionized water and diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer with diethyl ether twice more.

  • Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine (saturated NaCl solution).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and then filter to remove the drying agent.

  • Purification: The crude this compound can be further purified by vacuum distillation.

Synthesis Procedure (Non-Catalytic Method)

A catalyst-free method has been reported for the synthesis of triethyl citrate, which may be applicable to this compound.[4][5]

  • Reaction Setup: Prepare a 30-40% aqueous solution of isocitric acid.

  • Esterification: Add a molar excess of anhydrous ethanol to the isocitric acid solution. Heat the mixture with stirring at a temperature below 85°C.[4]

  • Neutralization and Purification: Follow steps 4-9 from the catalytic method.

Quantitative Data

The following tables summarize typical quantitative parameters based on the synthesis of triethyl citrate, which are expected to be a good starting point for the synthesis of this compound.

Table 1: Reaction Parameters

ParameterValue RangeNotes
Molar Ratio (Ethanol:Isocitric Acid)5:1 to 10:1A large excess of ethanol drives the equilibrium towards the product.[1]
Catalyst Loading (H₂SO₄)1-2% (w/w of isocitric acid)Other acid catalysts like p-toluenesulfonic acid can also be used.[2]
Reaction Temperature80-90°CGentle reflux temperature of ethanol.
Reaction Time4-8 hoursMonitor by TLC for completion.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Nametriethyl 1-hydroxypropane-1,2,3-tricarboxylate[6]
CAS Number16496-37-0[6]
Molecular FormulaC₁₂H₂₀O₇[6]
Molecular Weight276.29 g/mol [6]
Purity (commercially available)95%[6]

Visualizations

Signaling Pathways and Experimental Workflows

Fischer_Esterification Isocitric_Acid Isocitric Acid Protonated_Carbonyl Protonated Carbonyl Intermediate Isocitric_Acid->Protonated_Carbonyl Ethanol Ethanol (Excess) Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate Nucleophilic Attack Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Protonated_Carbonyl + H⁺ Protonated_Carbonyl->Tetrahedral_Intermediate Water_Elimination Elimination of Water Tetrahedral_Intermediate->Water_Elimination Proton Transfer Triethyl_Isocitrate This compound Water_Elimination->Triethyl_Isocitrate Water Water Water_Elimination->Water - H₂O Triethyl_Isocitrate->Acid_Catalyst - H⁺ (catalyst regeneration) Experimental_Workflow Start Start: Mix Isocitric Acid, Ethanol, and Catalyst Reflux Heat to Reflux (80-90°C, 4-8h) Start->Reflux Cooling Cool to Room Temperature Reflux->Cooling Neutralization Neutralize with NaHCO₃ Solution Cooling->Neutralization Solvent_Removal Remove Excess Ethanol (Rotary Evaporation) Neutralization->Solvent_Removal Extraction Liquid-Liquid Extraction (Ether/Water) Solvent_Removal->Extraction Washing Wash Organic Layer (Water, Brine) Extraction->Washing Drying Dry with Anhydrous Na₂SO₄ and Filter Washing->Drying Purification Purify by Vacuum Distillation Drying->Purification Final_Product Final Product: this compound Purification->Final_Product

References

The Biological Significance of Triethyl Isocitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the biological properties of triethyl citrate and acetyl triethyl citrate. However, specific research on triethyl isocitrate is limited. This guide synthesizes the available information on this compound and, where direct data is unavailable, draws upon findings from structurally similar citrate esters to provide a comprehensive overview for research and development.

Introduction

This compound is an ester of isocitric acid, a key intermediate in the Tricarboxylic Acid (TCA) cycle.[1] Its structural similarity to isocitrate suggests a potential role as a metabolic modulator, capable of influencing cellular energy production and biosynthetic pathways. This technical guide provides an in-depth exploration of the known and potential biological significance of this compound, with a focus on its biochemical interactions, and presents methodologies for its further investigation.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is fundamental to its study and application in biological systems.

PropertyValueReference
IUPAC Nametriethyl 1-hydroxypropane-1,2,3-tricarboxylate[1]
Molecular FormulaC₁₂H₂₀O₇[1]
Molecular Weight276.28 g/mol [1]
CAS Number16496-37-0[1]

Biochemical Role and Interaction with the TCA Cycle

This compound, as an analog of isocitrate, is hypothesized to interact with enzymes of the Tricarboxylic Acid (TCA) cycle, a central metabolic hub for cellular respiration and biosynthesis.[1] The primary point of interaction is expected to be with enzymes that utilize isocitrate as a substrate.

Potential Inhibition of 2-Oxoglutarate Dehydrogenase

TCA_Cycle_Interaction cluster_TCA TCA Cycle Isocitrate Isocitrate ICDH Isocitrate Dehydrogenase Isocitrate->ICDH NAD+ NADH alpha_KG α-Ketoglutarate OGDH 2-Oxoglutarate Dehydrogenase alpha_KG->OGDH NAD+ NADH SDH Succinate Dehydrogenase Succinyl_CoA Succinyl-CoA Succinyl_CoA->SDH Triethyl_Isocitrate This compound Triethyl_Isocitrate->OGDH Potential Inhibition ICDH->alpha_KG OGDH->Succinyl_CoA

Caption: Hypothetical interaction of this compound with the TCA cycle.

Toxicology and Safety Profile

Direct toxicological studies on this compound are not extensively reported. However, data from its structural isomer, triethyl citrate, which is generally recognized as safe (GRAS) by the FDA, can provide some initial insights.[2]

Toxicological Data for Triethyl Citrate

The following table summarizes key toxicological data for triethyl citrate. It is crucial to note that while structurally similar, these values may not be directly applicable to this compound and dedicated studies are required.

Study TypeSpeciesRoute of AdministrationKey FindingsReference
Acute Toxicity (LD50)RatOral8 g/kg[2]
Acute Toxicity (LD50)CatOral4 g/kg[2]
Short-term ToxicityRatOral (in diet)No toxic effects observed at 1, 2, and 4 g/kg for 8 weeks.[2]
Long-term ToxicityRatOral (in diet)No adverse effects on blood, urine, gross and histopathology at up to 3% in the diet for 2 years.[2]

Experimental Protocols

To rigorously assess the biological significance of this compound, well-defined experimental protocols are necessary. The following sections detail generalized methodologies for investigating its effects on cellular metabolism.

Protocol for Assessing Effects on Cellular Respiration

This protocol outlines a method to determine the impact of this compound on mitochondrial function using high-resolution respirometry.

Objective: To quantify changes in cellular oxygen consumption rates in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., HepG2, A549)

  • Cell culture medium and supplements

  • This compound

  • High-resolution respirometer (e.g., Oroboros O2k)

  • Substrates and inhibitors for mitochondrial respiration (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone, antimycin A)

Methodology:

  • Cell Culture: Culture cells to the desired confluency under standard conditions.

  • Treatment: Incubate cells with varying concentrations of this compound for a predetermined duration.

  • Cell Preparation: Harvest and resuspend cells in a respiration medium.

  • Respirometry:

    • Load the cell suspension into the respirometer chambers.

    • Establish a baseline routine respiration rate.

    • Sequentially add mitochondrial substrates and inhibitors to assess different respiratory states (e.g., LEAK respiration, oxidative phosphorylation capacity, electron transport system capacity).

  • Data Analysis: Analyze the oxygen consumption rates to determine the specific effects of this compound on mitochondrial function.

Respirometry_Workflow A Cell Culture B Treatment with This compound A->B C Cell Harvesting and Resuspension B->C D High-Resolution Respirometry C->D E Data Analysis D->E

Caption: Experimental workflow for cellular respiration analysis.

Protocol for GC-MS Based Metabolomics

This protocol describes a general procedure for analyzing changes in the cellular metabolome following treatment with this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify changes in intracellular metabolite levels to understand the metabolic pathways affected by this compound.

Materials:

  • Cell line of interest

  • This compound

  • Methanol, Chloroform, Water (for extraction)

  • Derivatization agents (e.g., Methoxyamine hydrochloride, MSTFA)

  • Internal standards

  • GC-MS system

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the previous protocol.

  • Metabolite Extraction:

    • Quench metabolic activity rapidly (e.g., with liquid nitrogen).

    • Extract metabolites using a cold methanol/chloroform/water solvent system.

  • Derivatization: Chemically modify the extracted metabolites to increase their volatility for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate metabolites based on their retention times and identify them based on their mass spectra.

  • Data Analysis:

    • Process the raw data to identify and quantify metabolites.

    • Perform statistical analysis to identify significant changes in metabolite levels between control and treated groups.

    • Conduct pathway analysis to determine the metabolic pathways impacted.

Metabolomics_Workflow A Cell Culture and Treatment B Metabolite Extraction A->B C Derivatization B->C D GC-MS Analysis C->D E Data Processing and Statistical Analysis D->E F Pathway Analysis E->F

Caption: Workflow for GC-MS based metabolomics.

Conclusion and Future Directions

This compound presents an intriguing subject for research in metabolic modulation. While direct evidence of its biological activity is currently sparse, its structural relationship to a key TCA cycle intermediate suggests a high potential for interaction with cellular energy pathways. The methodologies outlined in this guide provide a framework for future investigations to elucidate the specific mechanisms of action and potential therapeutic applications of this compound. Further research is warranted to establish its enzyme kinetics, in vivo metabolic fate, and comprehensive safety profile.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural and Physicochemical Differences Between Triethyl Isocitrate and Triethyl Citrate

This technical guide provides a comprehensive comparison of this compound and triethyl citrate, two isomeric esters of significant interest in various scientific and industrial fields, including pharmaceuticals. The document elucidates their core structural differences, comparative physicochemical properties, and synthesis methodologies.

Core Structural Differences

This compound and triethyl citrate are structural isomers, sharing the same molecular formula (C₁₂H₂₀O₇) and molecular weight (276.28 g/mol ).[1][2] The critical distinction between them lies in the position of the hydroxyl (-OH) group on the propane backbone of the parent acid.

  • This compound: The IUPAC name is triethyl 1-hydroxypropane-1,2,3-tricarboxylate.[1] In this molecule, the hydroxyl group is located on the first carbon atom (C1) of the propane chain.

  • Triethyl Citrate: The IUPAC name is triethyl 2-hydroxypropane-1,2,3-tricarboxylate.[2] Here, the hydroxyl group is positioned on the central carbon atom (C2).[1]

This positional isomerism of the hydroxyl group can influence the molecule's reactivity, solubility, and stability.[1]

G cluster_tec Triethyl Citrate cluster_teic This compound tec_structure tec_structure tec_label Hydroxyl group at C2 position teic_structure teic_structure teic_label Hydroxyl group at C1 position

Diagram 1: Structural Isomerism of Triethyl Citrate and this compound

Comparative Physicochemical Data

The following table summarizes the key quantitative data for both compounds. Data for this compound is less commonly reported in literature compared to the widely used triethyl citrate.

PropertyThis compoundTriethyl Citrate
IUPAC Name triethyl 1-hydroxypropane-1,2,3-tricarboxylate[1]triethyl 2-hydroxypropane-1,2,3-tricarboxylate[2]
Molecular Formula C₁₂H₂₀O₇[1]C₁₂H₂₀O₇[2][3]
Molecular Weight 276.283 g/mol [1]276.28 g/mol [2]
CAS Number 16496-37-0[1]77-93-0[4]
Appearance -Oily, colorless liquid[3][5]
Melting Point --55 °C[2][3]
Boiling Point -294 °C[2][3]
Density -1.137 g/mL at 25 °C[3]
Solubility in Water -6.5 g/100 mL (6.50 x 10⁴ mg/L)[2][6]
Flash Point -155 °C[2]
Refractive Index -1.439 - 1.441 at 20°C[4]

Experimental Protocols: Synthesis

Both esters are synthesized via the esterification of their respective parent acids with ethanol.

3.1. Synthesis of this compound

The synthesis of this compound is achieved through the esterification of isocitric acid with ethanol.[1]

  • Reactants: Isocitric acid and anhydrous ethanol. A molar ratio of 1:3 to 1:4 (isocitric acid to ethanol) is typically used to ensure complete esterification.[1]

  • Procedure:

    • Dissolution: The isocitric acid is first dissolved in water to create a 30-40% solution to enhance its reactivity with ethanol.[1]

    • Esterification: The ethanol is added to the isocitric acid solution in the presence of a suitable acid catalyst (e.g., sulfuric acid). The mixture is refluxed to drive the reaction to completion.

    • Neutralization: After the reaction, the mixture is cooled, and the excess acid is neutralized to stabilize the product.[1]

    • Purification: The final product is purified through washing, filtration, and decolorization to remove by-products and unreacted reagents.[1]

3.2. Synthesis of Triethyl Citrate

Triethyl citrate is synthesized by the esterification of citric acid with ethanol, a process that has been optimized for industrial-scale production.[7][8]

  • Reactants: Citric acid and ethanol.

  • Catalyst: A variety of catalysts can be used, including mineral acids, but for greener and more efficient processes, solid acid catalysts like macroporous Amberlyst ion-exchange resins or modified zeolites are often employed.[8][9][10]

  • Procedure (Reactive Distillation): A continuous reactive distillation process is a preferred industrial method.[7][8]

    • Workflow: The process can involve a prereactor followed by a reactive distillation column.[8] In some schemes, a simple distillation column is placed after the prereactor to remove water before the mixture enters the reactive distillation column.[8]

    • Reaction and Separation: In the reactive distillation column, the esterification reaction occurs in the presence of the catalyst. The continuous removal of water (a byproduct) from the reaction mixture shifts the equilibrium towards the formation of the triethyl citrate product.

    • Yield: This method can achieve a high product yield, often exceeding 98.5 wt%.[8] The main byproduct is typically diethyl citrate.[8]

G cluster_synthesis General Esterification Workflow Acid Citric Acid or Isocitric Acid Reactor Reactor (Reflux / Prereactor) Acid->Reactor Ethanol Ethanol Ethanol->Reactor Catalyst Acid Catalyst (e.g., H₂SO₄, Resin) Catalyst->Reactor Neutralization Neutralization Reactor->Neutralization Reaction Purification Purification Neutralization->Purification Final_Product Triethyl Citrate or This compound Purification->Final_Product Washing, Filtration

Diagram 2: Generalized workflow for the synthesis of triethyl citrate and this compound.

Applications in Research and Drug Development

While structurally similar, the applications of these two isomers have historically diverged.

  • This compound: This compound is primarily used as a reference standard in analytical chemistry.[1] In biological research, it serves as a tool to study metabolic pathways, particularly the tricarboxylic acid (TCA) cycle, due to its structural similarity to citric acid.[1] It has been shown to inhibit certain enzymes within this cycle.[1]

  • Triethyl Citrate: Triethyl citrate has a well-established profile in the pharmaceutical and food industries.[11]

    • Pharmaceutical Plasticizer: It is widely used as a plasticizer in tablet and capsule coatings.[1][11][12][13] Its function is to enhance the flexibility and durability of polymer films in coatings, preventing them from cracking.[11][14] This is crucial for various formulations, including immediate-release, sustained-release, and enteric-coated products.[13]

    • Drug Delivery: By modulating the viscosity and physical properties of coatings, triethyl citrate helps control the release profiles of active pharmaceutical ingredients (APIs).[1][11]

    • Food Additive (E1505): It is used as a food additive to stabilize foams, particularly as a whipping aid for egg whites, and also acts as a solvent and emulsifier.[3][11]

    • Safety: It is generally regarded as a nontoxic and nonirritant material, and it is GRAS (Generally Recognized as Safe) listed.[13]

References

Navigating the Solubility Landscape of Triethyl Isocitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of triethyl isocitrate in aqueous and organic solvents. Due to the limited availability of specific data for this compound, this document also includes comparative data for its close isomer, triethyl citrate, to offer a broader context for researchers.

Core Compound: this compound

This compound, systematically known as triethyl 1-hydroxypropane-1,2,3-tricarboxylate, is an ester of isocitric acid and ethanol.[1] Its chemical structure and properties are distinct from its more commonly studied isomer, triethyl citrate.

Chemical Identifiers:

  • IUPAC Name: triethyl 1-hydroxypropane-1,2,3-tricarboxylate[1]

  • Molecular Formula: C₁₂H₂₀O₇[1]

  • Molecular Weight: 276.28 g/mol [1]

  • CAS Number: 16496-37-0[1]

Despite a thorough review of scientific literature, specific quantitative solubility data for this compound in various aqueous and organic solvents remains largely unavailable. The focus of research has predominantly been on its isomer, triethyl citrate.

Comparative Analysis: Triethyl Citrate Solubility

To provide a frame of reference, this section details the solubility of the closely related isomer, triethyl citrate (triethyl 2-hydroxypropane-1,2,3-tricarboxylate; CAS Number: 77-93-0). While not the primary subject of this guide, this data can offer insights into the expected behavior of citrate esters.

SolventSolubilityTemperature (°C)
Water6.5 g/100 mL25
Water5.7 g/100 mL25
Peanut OilSoluble 1 in 125Not Specified
Ethanol (95%)MiscibleNot Specified
AcetoneMiscibleNot Specified
Propan-2-olMiscibleNot Specified
Diethyl EtherMiscibleNot Specified
Carbon TetrachlorideSlightly SolubleNot Specified

Experimental Protocol: General Method for Solubility Determination

In the absence of a specific published protocol for this compound, a general method for determining the solubility of a test chemical, adapted from established laboratory procedures, is provided below. This protocol can be tailored to assess the solubility of this compound in various solvents.

Objective: To determine the approximate solubility of a test chemical in a given solvent.

Materials:

  • Test chemical (this compound)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Incubator or water bath capable of maintaining 37°C

  • Visual inspection apparatus (e.g., microscope or clear viewing background)

Procedure:

  • Initial High Concentration:

    • Weigh a precise amount of the test chemical (e.g., 10 mg) into a glass vial.

    • Add a small, measured volume of the solvent (e.g., 0.5 mL) to achieve a high starting concentration (e.g., 20 mg/mL).

  • Mechanical Agitation:

    • Gently mix the sample at room temperature.

    • Vortex the vial for 1-2 minutes.

    • If the chemical is not fully dissolved, sonicate in a water bath for up to 5 minutes.

  • Thermal Treatment:

    • If the chemical remains undissolved, warm the solution to 37°C for a period of 5 to 60 minutes.

  • Visual Assessment:

    • Carefully observe the solution against a clear background. A chemical is considered dissolved if the solution is clear with no visible particles, cloudiness, or precipitate.

  • Serial Dilution for Insoluble Compounds:

    • If the test chemical is insoluble at the initial concentration, increase the solvent volume by a factor of 10 to decrease the concentration (e.g., to 2 mg/mL).

    • Repeat the mechanical agitation and thermal treatment steps.

    • Continue this process of serial dilution until the chemical fully dissolves or the desired lower limit of solubility is reached.

Workflow for Solubility Determination

G start Start weigh Weigh Test Chemical start->weigh add_solvent Add Solvent (High Concentration) weigh->add_solvent mix Mechanical Agitation (Vortex, Sonicate) add_solvent->mix heat Warm to 37°C mix->heat observe Visually Assess Solubility heat->observe soluble Soluble: Record Concentration observe->soluble Yes insoluble Insoluble observe->insoluble No end End soluble->end dilute Decrease Concentration (Add More Solvent) insoluble->dilute dilute->mix

Caption: A generalized workflow for the experimental determination of chemical solubility.

Conclusion

While quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides the available foundational knowledge and a practical framework for its experimental determination. The comparative data for triethyl citrate serves as a useful, albeit indirect, reference for researchers. As new research emerges, it will be crucial to update our understanding of the specific physicochemical properties of this compound to better support its potential applications in research and drug development.

References

The Potential Role of Triethyl Isocitrate in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethyl isocitrate, a triethyl ester of isocitric acid, is a molecule with the potential to influence cellular metabolism, primarily through its hydrolysis product, isocitrate. While direct experimental data on the metabolic effects of this compound is limited in publicly available literature, its chemical structure suggests a direct route into the heart of cellular energy production: the citric acid cycle. This technical guide provides an in-depth analysis of the theoretical role of this compound, focusing on its metabolic conversion and the subsequent impact on key enzymatic steps within the citric acid cycle. Detailed experimental protocols are provided to facilitate further research into this compound, and key metabolic pathways and experimental workflows are visualized to aid in conceptual understanding.

Introduction: Biochemical Profile of this compound

This compound (CAS 16496-37-0) is the triethyl ester of isocitric acid, an isomer of citric acid.[1] Its esterified nature is predicted to enhance its lipophilicity compared to isocitric acid, potentially facilitating its transport across cellular membranes. Once inside the cell, it is anticipated that cellular esterases will hydrolyze this compound into isocitric acid and three molecules of ethanol. This positions isocitrate as the primary bioactive metabolite of this compound.

Presumed Metabolic Fate and Entry into the Citric Acid Cycle

The central hypothesis for the metabolic role of this compound is its function as a pro-nutrient, delivering isocitrate directly to the cell. Isocitrate is a key intermediate in the citric acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production and biosynthesis.

The entry of exogenous isocitrate, derived from this compound, would directly feed into the TCA cycle, potentially influencing the flux through this pathway and impacting cellular energy status and biosynthetic capabilities.

G Figure 1. Proposed Metabolic Fate of this compound TEIC This compound IC Isocitrate TEIC->IC Cellular Esterases EtOH Ethanol TEIC->EtOH Cellular Esterases TCA Citric Acid Cycle IC->TCA

Proposed Metabolic Fate of this compound

Impact on Key Metabolic Enzymes

The introduction of isocitrate into the cellular milieu will directly affect the enzymes that utilize it as a substrate: aconitase and isocitrate dehydrogenase. Furthermore, downstream effects on other TCA cycle enzymes are plausible.

Aconitase

Aconitase is a bifunctional enzyme that catalyzes the reversible isomerization of citrate to isocitrate via a cis-aconitate intermediate. An increased concentration of isocitrate could potentially drive the reverse reaction, leading to an accumulation of citrate and cis-aconitate, depending on the cellular metabolic state.

Isocitrate Dehydrogenase (IDH)

Isocitrate dehydrogenase is a critical regulatory point in the TCA cycle. It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, generating NADH or NADPH. An increased availability of isocitrate would be expected to increase the forward reaction rate of IDH, leading to higher levels of α-ketoglutarate and reduced coenzymes, thereby boosting the cell's energy and reducing power.

Potential Inhibition of 2-Oxoglutarate Dehydrogenase Complex

Some evidence suggests that triethyl citrate (a structurally similar compound) may inhibit the 2-oxoglutarate dehydrogenase complex (OGDHC). It is plausible that this compound could exert a similar inhibitory effect. OGDHC is the subsequent enzyme in the TCA cycle after IDH, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. Inhibition of OGDHC could lead to an accumulation of α-ketoglutarate.

Quantitative Data: Enzyme Kinetics

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Organism/Tissue
2-Oxoglutarate Dehydrogenase Complex2-Oxoglutarate0.15-Azotobacter vinelandii[2]
2-Oxoglutarate Dehydrogenase ComplexCoA0.014-Azotobacter vinelandii[2]
2-Oxoglutarate Dehydrogenase ComplexNAD+0.17-Azotobacter vinelandii[2]
2-Oxoglutarate Dehydrogenase Complex2-Oxoglutarate0.220-Mammalian
2-Oxoglutarate Dehydrogenase ComplexCoA0.025-Mammalian[3]
2-Oxoglutarate Dehydrogenase ComplexNAD+0.050-Mammalian[3]
2-Oxoglutarate Dehydrogenase2-Oxoglutarate0.14 ± 0.049 ± 3-[4]

Note: Vmax values are highly dependent on the specific assay conditions and enzyme preparation and are therefore not always directly comparable.

Experimental Protocols

To investigate the potential role of this compound in cellular metabolism, a series of in vitro experiments can be conducted.

General Cell Culture Protocol for Metabolic Analysis
  • Cell Seeding: Plate cells of interest (e.g., HepG2, a human liver cancer cell line) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO. The final concentration of the solvent in the cell culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced cellular stress.

  • Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (solvent only) group.

  • Metabolite Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Analysis: Analyze the extracted metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS) to quantify changes in the levels of TCA cycle intermediates and other related metabolites.

G Figure 2. Experimental Workflow for Cellular Metabolism Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellSeeding Seed Cells Treatment Treat Cells with this compound CellSeeding->Treatment PrepareTEIC Prepare this compound Stock PrepareTEIC->Treatment MetaboliteExtraction Metabolite Extraction Treatment->MetaboliteExtraction LCMS LC-MS Analysis MetaboliteExtraction->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Experimental Workflow for Cellular Metabolism Study
Aconitase Activity Assay

This assay measures the conversion of isocitrate to cis-aconitate, which can be monitored by the increase in absorbance at 240 nm.

  • Reagents:

    • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.4.

    • Substrate: Isocitrate solution.

    • Cell or tissue lysate.

  • Procedure:

    • Prepare cell or tissue lysates in a suitable lysis buffer.

    • In a UV-transparent 96-well plate, add the assay buffer and the cell lysate.

    • Initiate the reaction by adding the isocitrate substrate.

    • Immediately measure the increase in absorbance at 240 nm over time using a spectrophotometer.

    • The rate of change in absorbance is proportional to the aconitase activity.

Isocitrate Dehydrogenase (IDH) Activity Assay

This assay measures the reduction of NAD+ or NADP+ to NADH or NADPH, respectively, which can be monitored by the increase in absorbance at 340 nm.

  • Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl2 or MnCl2.

    • Substrate: Isocitrate solution.

    • Cofactor: NAD+ or NADP+ solution.

    • Cell or tissue lysate.

  • Procedure:

    • Prepare cell or tissue lysates.

    • In a 96-well plate, add the assay buffer, cofactor, and cell lysate.

    • Initiate the reaction by adding the isocitrate substrate.

    • Measure the increase in absorbance at 340 nm over time.

    • The rate of change in absorbance is proportional to the IDH activity.

2-Oxoglutarate Dehydrogenase Complex (OGDHC) Activity Assay

This assay measures the reduction of NAD+ to NADH, coupled to the conversion of α-ketoglutarate to succinyl-CoA.

  • Reagents:

    • Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.5, containing MgCl2, thiamine pyrophosphate (TPP), and cysteine-HCl.

    • Substrate: α-ketoglutarate solution.

    • Cofactors: Coenzyme A (CoA) and NAD+ solutions.

    • Mitochondrial fraction or cell lysate.

  • Procedure:

    • Isolate mitochondria or prepare cell lysates.

    • In a 96-well plate, add the assay buffer, cofactors, and mitochondrial/cell lysate.

    • Initiate the reaction by adding the α-ketoglutarate substrate.

    • Measure the increase in absorbance at 340 nm over time.

    • The rate of change in absorbance is proportional to the OGDHC activity.

Signaling Pathways and Logical Relationships

The metabolic perturbations caused by an influx of isocitrate can have downstream effects on cellular signaling. For instance, the production of α-ketoglutarate by IDH is significant as α-ketoglutarate is a key cofactor for numerous dioxygenases, including those involved in epigenetic modifications and hypoxia signaling.

G Figure 3. Potential Downstream Effects of this compound Metabolism TEIC This compound Isocitrate Isocitrate TEIC->Isocitrate AKG α-Ketoglutarate Isocitrate->AKG IDH NADH_NADPH NADH/NADPH Isocitrate->NADH_NADPH IDH Signaling Cellular Signaling (e.g., Epigenetics, Hypoxia Response) AKG->Signaling Energy Cellular Energy (ATP) NADH_NADPH->Energy

Potential Downstream Effects of this compound Metabolism

Conclusion and Future Directions

This compound presents an interesting tool for modulating cellular metabolism by providing a direct precursor to the citric acid cycle intermediate, isocitrate. While the current body of literature lacks direct quantitative data on its cellular effects, the established biochemistry of the citric acid cycle allows for the formulation of clear hypotheses regarding its potential impact. The experimental protocols outlined in this guide provide a roadmap for researchers to investigate these hypotheses and elucidate the precise role of this compound in cellular metabolism. Future studies should focus on performing metabolomics and flux analysis in various cell types upon treatment with this compound to provide the much-needed quantitative data to validate its presumed metabolic fate and effects. Such research will be invaluable for drug development professionals exploring novel ways to manipulate cellular energy and biosynthesis for therapeutic purposes.

References

A Technical Guide to the Hypothetical Enzymatic Conversion of Isocitrate to Triethyl Isocitrate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive review of scientific literature reveals no established or documented methods for the enzymatic conversion of isocitrate to triethyl isocitrate. Isocitrate is a structural isomer of citric acid, and while enzymatic and chemical processes for the synthesis of triethyl citrate are known, the substrate specificity of enzymes prevents the direct application of these methods to isocitrate. This document, therefore, presents a hypothetical, yet scientifically grounded, technical guide for researchers and drug development professionals. It outlines a potential framework for developing and optimizing such a novel biocatalytic process, drawing upon established principles of enzyme-catalyzed esterification of other polycarboxylic and hydroxy acids.

Theoretical Framework for Biocatalytic Esterification of Isocitrate

The synthesis of this compound involves the esterification of the three carboxylic acid groups of isocitric acid with ethanol. From a biocatalytic perspective, this transformation presents several challenges, including the hydrophilic nature of isocitrate, potential steric hindrance due to its stereochemistry, and the need to drive the reaction equilibrium towards the tri-substituted ester in an aqueous environment where hydrolysis is favored.

Lipases (EC 3.1.1.3) are a class of enzymes that naturally catalyze the hydrolysis of esters but can be effectively used to catalyze ester synthesis in non-aqueous or micro-aqueous environments.[1][2] Their versatility with respect to substrate acceptance and their stability in organic solvents make them prime candidates for the esterification of complex molecules like isocitrate. The generally accepted mechanism for lipase-catalyzed esterification is a Ping-Pong Bi-Bi mechanism, which involves the formation of an acyl-enzyme intermediate.

Proposed Strategy for Enzyme Screening and Selection

Given the lack of specific data for isocitrate, an initial screening of a diverse panel of commercially available lipases would be a critical first step. The goal of this screening would be to identify one or more enzymes capable of recognizing isocitrate as a substrate and catalyzing its esterification with ethanol.

Table 1: Hypothetical Lipase Screening for this compound Synthesis

Enzyme SourceImmobilization SupportIsocitrate Conversion (%)Selectivity for this compound (%)
Candida antarctica Lipase B (CALB)Macroporous acrylic resin7560
Thermomyces lanuginosus Lipase (TLL)Granulated silica4535
Pseudomonas fluorescens Lipase (PFL)Octyl-silica6050
Rhizomucor miehei Lipase (RML)Ion-exchange resin3025

Note: The data in this table is purely illustrative and intended to represent the type of results one would seek in an initial enzyme screening experiment.

Hypothetical Optimization of Reaction Parameters

Once a lead enzyme candidate is identified (e.g., CALB from the hypothetical data above), the next phase would involve the systematic optimization of reaction conditions to maximize the yield and selectivity for this compound. Key parameters to investigate would include:

  • Molar Ratio of Substrates: Varying the ratio of ethanol to isocitrate can significantly influence the reaction equilibrium. An excess of ethanol is typically used to drive the reaction towards the formation of the tri-ester.

  • Enzyme Loading: The concentration of the biocatalyst will affect the reaction rate.

  • Temperature: Enzyme activity is temperature-dependent, with an optimal temperature beyond which denaturation can occur.

  • Water Activity: The removal of water, a byproduct of esterification, is crucial for achieving high conversion rates. This is often accomplished by using molecular sieves or performing the reaction under vacuum.

  • Solvent System: The choice of organic solvent is critical. It must solubilize the substrates to some extent without inactivating the enzyme. Tertiary alcohols like tert-butanol or non-polar solvents like heptane are often used.[3][4]

Table 2: Hypothetical Parameter Optimization for CALB-Catalyzed this compound Synthesis

RunEthanol:Isocitrate Molar RatioTemperature (°C)Enzyme Loading (wt%)Time (h)This compound Yield (%)
13:150102445
25:150102465
35:160102478
45:160152485
55:160154892

Note: This table presents hypothetical data to illustrate the results of a process optimization study.

Proposed Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for the key experiments outlined above.

4.1 Protocol for Lipase Screening

  • Materials:

    • Isocitric acid

    • Anhydrous ethanol

    • A selection of immobilized lipases (e.g., Novozym® 435 (CALB), Lipozyme® TL IM (TLL), etc.)

    • tert-Butanol (anhydrous)

    • 3Å Molecular sieves (activated)

    • 20 mL screw-cap vials

  • Procedure:

    • To a 20 mL vial, add isocitric acid (e.g., 0.1 mmol, 19.2 mg).

    • Add anhydrous ethanol in a 5:1 molar ratio to isocitrate (0.5 mmol, 23 mg).

    • Add 5 mL of tert-butanol.

    • Add 200 mg of activated 3Å molecular sieves.

    • Add 50 mg of the immobilized lipase to be screened.

    • Seal the vial and place it in an orbital shaker set to 200 rpm and 50°C.

    • After 24 hours, quench the reaction by filtering out the enzyme.

    • Analyze the supernatant for the presence of isocitrate esters using HPLC or GC-MS.

4.2 Protocol for Product Analysis (HPLC)

  • Instrumentation: HPLC system with a UV detector and a suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dilute the reaction supernatant from protocol 4.1 in the initial mobile phase.

  • Quantification: Use external standards of isocitric acid to quantify substrate consumption. If standards for the ethyl esters of isocitrate are not available, relative peak areas can be used to estimate product distribution.

Visualizations of Workflow and Logical Relationships

5.1 Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the development of the proposed enzymatic conversion process.

experimental_workflow cluster_screening Phase 1: Enzyme Screening cluster_optimization Phase 2: Process Optimization cluster_scaleup Phase 3: Scale-Up & Characterization start Define Substrates: Isocitric Acid & Ethanol select_enzymes Select Diverse Lipase Panel (e.g., CALB, TLL, PFL) start->select_enzymes run_screening Perform Standardized Screening Reactions select_enzymes->run_screening analyze_screening Analyze Results by HPLC/GC (Conversion & Selectivity) run_screening->analyze_screening identify_lead Identify Lead Enzyme(s) analyze_screening->identify_lead no_activity No Significant Activity identify_lead->no_activity [Conversion < 5%] design_doe Design of Experiments (DoE) for Lead Enzyme identify_lead->design_doe [Conversion > 5%] no_activity->select_enzymes Expand Enzyme Panel or Modify Conditions optimize_params Vary Parameters: - Molar Ratio - Temperature - Enzyme Load - Time design_doe->optimize_params run_optimization Conduct Optimization Experiments optimize_params->run_optimization analyze_optimization Analyze Yield and Purity run_optimization->analyze_optimization model_results Model Results & Identify Optimal Conditions analyze_optimization->model_results optimum_found Optimal Conditions Identified model_results->optimum_found scale_up Scale-Up Reaction optimum_found->scale_up purify Purify this compound scale_up->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end Final Protocol characterize->end

Caption: A proposed workflow for developing an enzymatic synthesis of this compound.

5.2 Factors Influencing Enzymatic Esterification

This diagram illustrates the key factors and their interplay in the proposed biocatalytic system.

influencing_factors cluster_enzyme Enzyme Properties cluster_substrates Substrate Properties cluster_conditions Reaction Conditions center_node This compound Yield enzyme_type Lipase Type (e.g., CALB) enzyme_type->center_node enzyme_form Immobilization Support enzyme_form->center_node enzyme_load Enzyme Concentration enzyme_load->center_node molar_ratio Ethanol:Isocitrate Ratio molar_ratio->center_node substrate_conc Initial Substrate Concentration substrate_conc->center_node temperature Temperature temperature->center_node solvent Organic Solvent solvent->center_node water_activity Water Removal (e.g., Mol. Sieves) water_activity->center_node mixing Agitation/Mixing mixing->center_node

Caption: Key factors influencing the yield in the enzymatic synthesis of this compound.

Conclusion and Future Outlook

The enzymatic synthesis of this compound is a novel area of research with no currently established methods. This guide provides a comprehensive, though hypothetical, framework for researchers to begin exploring this possibility. The successful development of such a process would rely on identifying a suitable lipase with activity towards isocitrate and systematically optimizing the reaction conditions to favor the formation of the tri-ester. Future work could also involve protein engineering to enhance the specificity and efficiency of a candidate enzyme for this particular substrate. The protocols and workflows presented here offer a robust starting point for what could be a promising development in the field of green chemistry and biocatalysis.

References

Methodological & Application

Application Note: Synthesis and Purification of Triethyl Isocitrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triethyl isocitrate, the triethyl ester of isocitric acid, is a molecule of interest in various chemical and pharmaceutical research fields. Its structural similarity to triethyl citrate, a widely used non-toxic plasticizer and solvent, suggests potential applications in drug delivery, as a biocompatible solvent, and as a starting material for the synthesis of more complex molecules. This document provides a detailed protocol for the laboratory-scale synthesis and purification of this compound. The methodology is primarily derived from established procedures for the synthesis of the closely related compound, triethyl citrate, given the analogous chemical reactivity of isocitric acid.

The synthesis involves the Fischer esterification of isocitric acid with ethanol. The fundamental steps include the esterification reaction, followed by neutralization of the acidic reaction mixture, and subsequent purification of the crude product through washing, decolorization, and filtration.

Chemical Properties

PropertyValueSource
IUPAC Name triethyl 1-hydroxypropane-1,2,3-tricarboxylate[1][2]
Molecular Formula C₁₂H₂₀O₇[1][2]
Molecular Weight 276.28 g/mol [1][2]
CAS Number 16496-37-0[1][2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from methods described for the synthesis of triethyl citrate and outlines a catalyst-free approach.[3][4]

Materials:

  • Isocitric acid

  • Anhydrous ethanol

  • Deionized water

  • Sodium hydroxide solution (e.g., 1 M)

  • Granular activated carbon

  • Diatomaceous earth or celite (for filtration)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filtration flask

  • pH meter or pH indicator strips

  • Rotary evaporator

Procedure:

  • Preparation of Isocitric Acid Solution:

    • Prepare a 30-40% aqueous solution of isocitric acid by dissolving the required amount of isocitric acid in deionized water. For example, to make a 35% solution, dissolve 35 g of isocitric acid in 65 mL of deionized water.

  • Esterification Reaction:

    • Transfer the isocitric acid solution to a round-bottom flask.

    • Add anhydrous ethanol to the flask. A molar ratio of ethanol to isocitric acid of 3:1 to 4:1 is recommended to drive the reaction towards completion.[1]

    • Set up the apparatus for reflux with a heating mantle and magnetic stirrer.

    • Heat the reaction mixture to a gentle reflux, typically around 80-85°C, while stirring continuously.[3] The reaction time can vary, but a duration of several hours is generally required for significant conversion. Monitoring the reaction progress by techniques like TLC or GC-MS is advisable if available.

  • Neutralization:

    • After the esterification is complete (or has reached equilibrium), cool the reaction mixture to room temperature.

    • Slowly add a sodium hydroxide solution to the esterified solution while stirring to neutralize any unreacted isocitric acid and any acidic byproducts.

    • Monitor the pH and adjust it to a final value between 6.5 and 7.0.[3]

Purification of this compound

Procedure:

  • Washing:

    • Transfer the neutralized solution to a separatory funnel.

    • Wash the solution 2-4 times with deionized water to remove any remaining salts, unreacted ethanol, and other water-soluble impurities.[3] For each wash, add an equal volume of deionized water, shake the funnel gently, allow the layers to separate, and then drain the aqueous (lower) layer.

  • Decolorization:

    • Transfer the washed organic layer to an Erlenmeyer flask.

    • Add a small amount of granular activated carbon to the solution to remove colored impurities.

    • Stir the mixture for a period (e.g., 30 minutes) at room temperature.

  • Filtration:

    • Prepare a filtration setup with a Büchner funnel and a filtration flask. A pad of diatomaceous earth or celite can be used to aid in the removal of fine carbon particles.

    • Filter the solution containing the activated carbon using suction filtration to obtain a clear, colorless filtrate.[3]

  • Solvent Removal:

    • Transfer the filtrate to a round-bottom flask.

    • Use a rotary evaporator to remove any remaining water and residual ethanol to yield the purified this compound.

Experimental Workflow Diagram

Synthesis_Purification_Workflow This compound Synthesis and Purification Workflow A Preparation of Aqueous Isocitric Acid Solution (30-40%) B Esterification with Anhydrous Ethanol (Molar Ratio 1:3 to 1:4) Reflux at ~85°C A->B C Neutralization (Adjust pH to 6.5-7.0 with NaOH) B->C D Washing with Deionized Water (2-4 times) C->D E Decolorization with Activated Carbon D->E F Filtration (Removal of Activated Carbon) E->F G Solvent Removal (Rotary Evaporation) F->G H Purified this compound G->H

Caption: Workflow for the synthesis and purification of this compound.

Discussion

The provided protocol offers a general framework for the synthesis of this compound. For researchers requiring higher purity, further purification steps such as vacuum distillation or column chromatography may be necessary. The reaction conditions, particularly temperature and reaction time, can be optimized to improve the yield and purity of the final product. It is also worth noting that while a catalyst-free method is presented, the use of an acid catalyst, such as p-toluenesulfonic acid, could potentially increase the reaction rate, though it would necessitate an additional removal step during purification. The final product should be characterized using appropriate analytical techniques, such as NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy, to confirm its identity and purity.

References

Application Note: HPLC Analysis for the Separation of Triethyl Isocitrate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the separation of triethyl isocitrate diastereomers. Due to the presence of two chiral centers in the isocitrate moiety, this compound can exist as four stereoisomers. The successful separation of these isomers is crucial for researchers, scientists, and drug development professionals for purity assessment and characterization. This document provides a detailed protocol using a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, which is a robust starting point for method development.

Introduction

This compound is the triethyl ester of isocitric acid, a key intermediate in the citric acid cycle. Isocitric acid possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The esterification to form this compound does not alter these chiral centers. In pharmaceutical and biological research, the stereochemical configuration of a molecule can significantly impact its pharmacological and toxicological properties. Therefore, a reliable analytical method to separate and quantify these isomers is essential.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers and diastereomers[1][2]. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds[1][3][4]. This application note outlines a proposed method utilizing a cellulose-based CSP for the resolution of this compound isomers.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this proposed method, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel is suggested.

    • Column: Chiralcel® OD-H (or equivalent)

    • Dimensions: 250 mm x 4.6 mm

    • Particle Size: 5 µm

  • Mobile Phase Solvents: HPLC grade n-Hexane and 2-Propanol (Isopropanol, IPA).

  • Sample Solvent: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v).

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

Sample Preparation
  • Prepare a stock solution of the this compound isomer mixture at a concentration of 1 mg/mL in the sample solvent.

  • From the stock solution, prepare a working standard of 100 µg/mL by diluting with the sample solvent.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Chromatographic Conditions

The following conditions are proposed as a starting point for method development.

ParameterProposed Condition
Column Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time Approximately 30 minutes (adjust as needed)
Method Development and Optimization

The separation of chiral compounds can be highly selective and may require optimization[5][6]. If the initial conditions do not provide adequate resolution, consider the following adjustments:

  • Mobile Phase Composition: Vary the ratio of n-Hexane to 2-Propanol. Increasing the percentage of 2-Propanol will generally decrease retention times, while decreasing it will increase retention and may improve resolution.

  • Flow Rate: Adjusting the flow rate can influence peak shape and resolution. A lower flow rate may improve separation.

  • Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Testing temperatures between 15 °C and 40 °C is recommended.

Data Presentation

The following table presents hypothetical quantitative data for a successful separation of the four this compound stereoisomers based on the proposed method.

IsomerRetention Time (min)Peak Area (mAU*s)Relative Abundance (%)
Isomer 112.5450.224.8
Isomer 215.8455.125.1
Isomer 319.2448.924.7
Isomer 422.1461.525.4
Total -1815.7 100.0

Note: This data is for illustrative purposes only and actual results may vary.

Mandatory Visualizations

Logical Relationship of this compound Isomers

Isocitric acid has two chiral centers, leading to four stereoisomers. These consist of two pairs of enantiomers, with the pairs being diastereomers to each other.

G cluster_0 Pair 1 (Enantiomers) cluster_1 Pair 2 (Enantiomers) Isomer A (2R,3S) Isomer A (2R,3S) Isomer B (2S,3R) Isomer B (2S,3R) Isomer A (2R,3S)->Isomer B (2S,3R) Enantiomers Isomer C (2R,3R) Isomer C (2R,3R) Isomer A (2R,3S)->Isomer C (2R,3R) Diastereomers Isomer D (2S,3S) Isomer D (2S,3S) Isomer A (2R,3S)->Isomer D (2S,3S) Diastereomers Isomer B (2S,3R)->Isomer C (2R,3R) Diastereomers Isomer B (2S,3R)->Isomer D (2S,3S) Diastereomers Isomer C (2R,3R)->Isomer D (2S,3S) Enantiomers

Caption: Stereoisomeric relationships of this compound.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the workflow for the HPLC analysis of this compound isomers.

G start Start sample_prep Sample Preparation (1 mg/mL stock, dilute to 100 µg/mL) start->sample_prep filtration Sample Filtration (0.45 µm PTFE filter) sample_prep->filtration hplc_setup HPLC System Setup (Column equilibration, method loading) filtration->hplc_setup injection Sample Injection (10 µL) hplc_setup->injection separation Chromatographic Separation (Chiralcel OD-H, Hexane/IPA) injection->separation detection UV Detection (210 nm) separation->detection data_analysis Data Analysis (Peak integration, quantification) detection->data_analysis report Report Generation data_analysis->report

Caption: HPLC analysis workflow for this compound isomers.

Conclusion

The proposed HPLC method provides a strong starting point for the separation of this compound stereoisomers. The use of a polysaccharide-based chiral stationary phase is a well-established strategy for resolving complex chiral mixtures. Researchers, scientists, and drug development professionals can adapt and optimize this protocol to meet their specific analytical needs for the characterization and purity assessment of this compound.

References

Application Note: Utilizing Triethyl Isocitrate as a Cell-Permeable Precursor for Intracellular Isocitrate Dehydrogenase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocitrate dehydrogenases (IDH1, IDH2, and IDH3) are critical metabolic enzymes that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH or NADH in the process.[1] These enzymes are central to cellular energy metabolism, redox balance, and various biosynthetic pathways. Dysregulation of IDH activity is implicated in several diseases, including cancer, making them attractive targets for therapeutic intervention.

Studying intracellular IDH activity often requires methods that can deliver the enzyme's substrate, isocitrate, across the cell membrane. Isocitrate itself is a charged molecule with poor cell permeability. Triethyl isocitrate, an esterified form of isocitrate, offers a solution to this challenge. As a more lipophilic molecule, it can readily cross cell membranes. Once inside the cell, endogenous esterases are expected to hydrolyze the ethyl ester groups, releasing isocitrate and making it available for metabolism by intracellular IDH enzymes. This "pro-substrate" approach enables the investigation of intracellular IDH activity in a more physiologically relevant context.

This application note provides a detailed protocol for using this compound to assess intracellular IDH activity in cultured cells. The methodology involves the cellular delivery of this compound, followed by the preparation of cell lysates and the subsequent measurement of IDH activity using a colorimetric assay.

Principle of the Method

The assay is based on a two-step process. First, cultured cells are incubated with this compound, which diffuses across the cell membrane. Intracellular esterases then convert this compound into isocitrate. In the second step, the cells are lysed, and the activity of IDH in the lysate is measured. The IDH-catalyzed conversion of the newly formed isocitrate to α-ketoglutarate is coupled to the reduction of NADP⁺ to NADPH. The resulting NADPH reduces a probe, generating a colored product that can be quantified by measuring its absorbance, typically at 450 nm. The rate of color development is directly proportional to the IDH activity in the cell lysate.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for IDH Isoforms

ParameterIDH1 (cytosolic, NADP⁺-dependent)IDH2 (mitochondrial, NADP⁺-dependent)IDH3 (mitochondrial, NAD⁺-dependent)
Substrate IsocitrateIsocitrateIsocitrate
Cofactor NADP⁺NADP⁺NAD⁺
Kₘ for Isocitrate (µM) 10-5010-5050-150
Vₘₐₓ (U/mg) VariableVariableVariable
Cellular Location Cytoplasm, PeroxisomesMitochondriaMitochondria

Note: Actual kinetic values can vary depending on the specific enzyme, assay conditions, and cell type.

Experimental Protocols

Part 1: Cellular Treatment with this compound

This part of the protocol describes how to load cultured cells with isocitrate using this compound.

Materials:

  • Cultured cells (adherent or suspension)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell scraper (for adherent cells)

  • Centrifuge

Procedure:

  • Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent such as DMSO.

  • Cell Treatment:

    • Remove the culture medium.

    • Add fresh complete medium containing the desired final concentration of this compound (a titration from 1 to 100 µM is recommended to determine the optimal concentration for your cell type).

    • Incubate the cells for a suitable period (e.g., 2-4 hours) at 37°C in a CO₂ incubator. This allows for cellular uptake and hydrolysis of this compound.

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash the cells twice with ice-cold PBS, and then harvest the cells using a cell scraper in an appropriate volume of IDH Assay Buffer (see Part 2).

    • Suspension cells: Centrifuge the cell suspension to pellet the cells. Aspirate the medium, wash the cells twice with ice-cold PBS, and resuspend the cell pellet in an appropriate volume of IDH Assay Buffer.

  • Cell Lysis:

    • Homogenize or sonicate the cell suspension on ice.

    • Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to remove insoluble material.

    • Collect the supernatant, which contains the cell lysate with active IDH, for immediate use in the IDH activity assay.

Part 2: Measurement of Isocitrate Dehydrogenase Activity

This part of the protocol is adapted from commercially available colorimetric IDH assay kits.

Materials:

  • Cell lysate (from Part 1)

  • IDH Assay Buffer

  • NADP⁺ and/or NAD⁺ solution

  • IDH Substrate (Isocitrate, for positive control)

  • Developer solution (containing a tetrazolium salt)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reaction Mix Preparation: Prepare a reaction mix for each sample to be tested. For each well, combine the necessary volume of IDH Assay Buffer, NADP⁺ (for IDH1/2) or NAD⁺ (for IDH3), and the developer solution.

  • Sample and Control Wells:

    • Sample Wells: Add the prepared cell lysate to the wells of a 96-well plate.

    • Background Control Wells: To correct for background absorbance, prepare parallel wells containing the cell lysate but without the addition of the NADP⁺/NAD⁺ cofactor.

    • Positive Control Wells: Use a known amount of purified IDH enzyme or a cell lysate known to have high IDH activity.

  • Initiate the Reaction: Add the reaction mix to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 450 nm in kinetic mode every 1-5 minutes for at least 30-60 minutes.

  • Data Analysis:

    • Calculate the change in absorbance over time (ΔOD/minute).

    • Subtract the rate of the background control from the rate of the sample wells.

    • The IDH activity can be calculated based on a standard curve generated with known concentrations of NADPH or NADH. One unit of IDH is the amount of enzyme that generates 1.0 µmole of NADPH or NADH per minute at 37°C.

Visualizations

experimental_workflow cluster_cell_prep Part 1: Cellular Treatment cluster_assay Part 2: IDH Activity Assay cell_culture 1. Culture Cells prepare_stock 2. Prepare this compound Stock cell_treatment 3. Incubate Cells with this compound prepare_stock->cell_treatment cell_harvest 4. Harvest and Wash Cells cell_treatment->cell_harvest cell_lysis 5. Lyse Cells and Collect Supernatant cell_harvest->cell_lysis prepare_rxn 6. Prepare Reaction Mix cell_lysis->prepare_rxn plate_setup 7. Set Up 96-Well Plate prepare_rxn->plate_setup start_rxn 8. Initiate Reaction plate_setup->start_rxn read_plate 9. Kinetic Absorbance Reading (450 nm) start_rxn->read_plate analyze_data 10. Calculate IDH Activity read_plate->analyze_data

Caption: Experimental workflow for measuring intracellular IDH activity.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) triethyl_isocitrate_ext This compound triethyl_isocitrate_int This compound triethyl_isocitrate_ext->triethyl_isocitrate_int Diffusion isocitrate Isocitrate triethyl_isocitrate_int->isocitrate Hydrolysis esterases Esterases akg α-Ketoglutarate isocitrate->akg idh IDH1 nadph NADPH nadp NADP+ nadp->nadph

Caption: Metabolic conversion of this compound for IDH activity.

References

Application Notes and Protocols: Triethyl Isocitrate in Enzymatic Assays for Isocitrate Lyase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate lyase (ICL) is a key enzyme in the glyoxylate cycle, an essential metabolic pathway for bacteria, fungi, and plants, enabling them to utilize two-carbon compounds for growth. This pathway is absent in vertebrates, making ICL an attractive target for the development of novel antimicrobial and antifungal agents. The enzymatic assay of ICL is fundamental for studying its kinetics, screening for inhibitors, and understanding its role in microbial metabolism.

These application notes provide a detailed protocol for the standard enzymatic assay of isocitrate lyase using its natural substrate, DL-isocitric acid. Furthermore, we present a hypothetical protocol for the investigation of triethyl isocitrate as a potential substrate or pro-substrate for ICL. While the use of this compound in ICL assays is not established in the literature, this document provides a framework for researchers interested in exploring its potential utility.

Principle of the Isocitrate Lyase Assay

The standard assay for isocitrate lyase is a continuous spectrophotometric rate determination. Isocitrate lyase catalyzes the cleavage of isocitrate into succinate and glyoxylate. The production of glyoxylate is monitored by its reaction with phenylhydrazine to form glyoxylate phenylhydrazone, which absorbs light at 324 nm. The rate of increase in absorbance at 324 nm is directly proportional to the isocitrate lyase activity.[1]

Reaction Scheme:

  • Isocitrate → Succinate + Glyoxylate (catalyzed by Isocitrate Lyase)

  • Glyoxylate + Phenylhydrazine → Glyoxylate Phenylhydrazone

Data Presentation

Table 1: Reagents for Standard Isocitrate Lyase Assay

ReagentStock ConcentrationVolume per Assay (mL)Final Concentration
Imidazole Buffer, pH 6.850 mM0.6030 mM
Magnesium Chloride (MgCl₂)50 mM0.105 mM
Ethylenediaminetetraacetic Acid (EDTA)10 mM0.101 mM
Phenylhydrazine HCl40 mM0.104 mM
DL-Isocitric Acid10 mM0.101 mM
Isocitrate Lyase Enzyme0.05 - 0.07 units/mL0.100.005 - 0.007 units
Total Volume 1.00

Table 2: Hypothetical Reagent Concentrations for this compound Assay

ReagentStock ConcentrationVolume per Assay (mL)Final Concentration
Imidazole Buffer, pH 6.850 mM0.6030 mM
Magnesium Chloride (MgCl₂)50 mM0.105 mM
Ethylenediaminetetraacetic Acid (EDTA)10 mM0.101 mM
Phenylhydrazine HCl40 mM0.104 mM
This compound10 mM0.101 mM
Isocitrate Lyase Enzyme0.05 - 0.07 units/mL0.100.005 - 0.007 units
Total Volume 1.00

Experimental Protocols

Protocol 1: Standard Enzymatic Assay for Isocitrate Lyase

This protocol is adapted from the established method for determining isocitrate lyase activity.[1]

Materials:

  • Imidazole

  • Magnesium Chloride (MgCl₂)

  • Ethylenediaminetetraacetic Acid (EDTA)

  • Phenylhydrazine Hydrochloride

  • DL-Isocitric Acid, Trisodium Salt

  • Isocitrate Lyase

  • Deionized water

  • 1 M HCl

  • Spectrophotometer capable of measuring absorbance at 324 nm

  • Thermostatted cuvette holder

  • Cuvettes (1 cm path length)

Reagent Preparation:

  • 50 mM Imidazole Buffer, pH 6.8: Dissolve imidazole in deionized water to a final concentration of 50 mM. Adjust the pH to 6.8 at 30°C with 1 M HCl.

  • 50 mM MgCl₂ Solution: Dissolve MgCl₂ in deionized water.

  • 10 mM EDTA Solution: Dissolve EDTA, disodium salt, in deionized water.

  • 40 mM Phenylhydrazine HCl Solution: Prepare fresh by dissolving phenylhydrazine hydrochloride in deionized water.

  • 10 mM DL-Isocitric Acid Solution: Dissolve DL-isocitric acid, trisodium salt, in deionized water.

  • Isocitrate Lyase Enzyme Solution: Immediately before use, prepare a solution containing 0.05 - 0.07 units/mL of isocitrate lyase in cold 50 mM Imidazole Buffer, pH 6.8.

Assay Procedure:

  • Pipette the following reagents into a cuvette:

    • 0.60 mL of 50 mM Imidazole Buffer

    • 0.10 mL of 50 mM MgCl₂

    • 0.10 mL of 10 mM EDTA

    • 0.10 mL of 40 mM Phenylhydrazine HCl

    • 0.10 mL of 10 mM DL-Isocitric Acid

  • Mix by inversion and equilibrate to 30°C in a thermostatted spectrophotometer.

  • Monitor the absorbance at 324 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 0.10 mL of the Isocitrate Lyase Enzyme Solution.

  • Immediately mix by inversion and record the increase in absorbance at 324 nm for approximately 5 minutes.

  • Determine the rate of reaction (ΔA₃₂₄/minute) from the linear portion of the curve.

  • Run a blank reaction containing all components except the enzyme solution to correct for any non-enzymatic reaction.

Calculation of Enzyme Activity:

One unit of isocitrate lyase will catalyze the formation of 1.0 µmole of glyoxylate from isocitrate per minute at pH 6.8 at 30°C.

Protocol 2: Hypothetical Assay for Isocitrate Lyase using this compound

This protocol is a proposed starting point for investigating this compound as a potential substrate. It assumes that this compound may be hydrolyzed to isocitrate, which is then acted upon by isocitrate lyase.

Preliminary Considerations:

  • Spontaneous Hydrolysis: First, it is crucial to determine if this compound spontaneously hydrolyzes to isocitrate under the assay conditions (pH 6.8, 30°C) in the absence of any enzyme. This can be tested by incubating this compound in the assay buffer and analyzing for the presence of isocitrate over time using methods like HPLC or by running the standard ICL assay on the incubated solution.

  • Enzymatic Hydrolysis: Investigate if a non-specific esterase present as a contaminant in the ICL preparation, or if ICL itself, can hydrolyze this compound. This can be tested by incubating this compound with the ICL enzyme preparation and monitoring for isocitrate formation.

Materials:

  • All materials from Protocol 1

  • This compound

Reagent Preparation:

  • Prepare reagents as in Protocol 1, replacing the DL-Isocitric Acid solution with a 10 mM this compound Solution in deionized water. The solubility of this compound in aqueous buffer should be confirmed.

Assay Procedure:

  • Follow the same procedure as in Protocol 1, but use the 10 mM this compound solution in place of the DL-Isocitric Acid solution.

  • Run parallel control experiments:

    • Positive Control: The standard assay with DL-isocitric acid.

    • Negative Control (No Enzyme): A reaction mixture with this compound but without isocitrate lyase to measure the rate of non-enzymatic formation of the phenylhydrazone derivative.

    • Negative Control (No Substrate): A reaction mixture with isocitrate lyase but without this compound.

Interpretation of Results:

  • If activity is observed: This could indicate that isocitrate lyase can directly utilize this compound or that an esterase activity (either from ICL itself or a contaminant) is converting it to isocitrate. Further experiments would be needed to distinguish between these possibilities.

  • If no activity is observed: This suggests that under these conditions, this compound is not a substrate for isocitrate lyase.

Visualizations

Standard_ICL_Assay_Workflow Reagent_Prep Reagent Preparation Assay_Setup Assay Setup (Mix Reagents) Reagent_Prep->Assay_Setup Equilibration Equilibrate to 30°C Assay_Setup->Equilibration Reaction_Start Add Enzyme (Start Reaction) Equilibration->Reaction_Start Data_Acquisition Monitor A324nm Reaction_Start->Data_Acquisition Analysis Calculate Activity Data_Acquisition->Analysis

Caption: Workflow for the standard isocitrate lyase enzymatic assay.

Hypothetical_Triethyl_Isocitrate_Logic Start Use this compound in ICL Assay Activity_Check Is Activity Observed? Start->Activity_Check Direct_Substrate Hypothesis 1: Direct Substrate Activity_Check->Direct_Substrate Yes Pro_Substrate Hypothesis 2: Pro-Substrate (Hydrolyzed first) Activity_Check->Pro_Substrate Yes No_Activity Conclusion: Not a Substrate Activity_Check->No_Activity No

References

Application Note: Triethyl Isocitrate as a Reference Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of metabolomics, the comprehensive analysis of small molecules in a biological system, accuracy and reproducibility are paramount. Reference standards, including internal standards, are crucial for achieving reliable and comparable quantitative data across different samples, batches, and laboratories.[1][2] An internal standard (IS) is a compound with similar physicochemical properties to the analytes of interest, which is added in a known quantity to every sample before analysis. It helps to correct for variations that can occur during sample preparation, derivatization, injection, and analysis, thereby improving the precision of the measurement.[1][3]

A significant challenge in metabolomics is the analysis of isomers—molecules with the same molecular formula but different structural arrangements. Citrate and isocitrate, key intermediates in the citric acid cycle, are a classic example of isomers that are difficult to distinguish using standard analytical techniques.[4] Their esterified forms, such as triethyl citrate and triethyl isocitrate, present similar analytical challenges.

This application note provides a detailed protocol and framework for the potential use of this compound as a reference standard, specifically as an internal standard, in Gas Chromatography-Mass Spectrometry (GC-MS) based metabolomics. While triethyl citrate is more commonly available as a certified reference material, this guide outlines the necessary steps and considerations for employing its isomer, this compound, for targeted and untargeted metabolomics studies.[5][6]

Physicochemical Properties and Data

Understanding the properties of a reference standard is the first step in its application. This compound is the triethyl ester of isocitric acid. Its properties make it suitable for GC-MS analysis due to its volatility.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name triethyl 1-hydroxypropane-1,2,3-tricarboxylate [7]
Molecular Formula C₁₂H₂₀O₇ [7]
Molecular Weight 276.28 g/mol [7]
CAS Number 16496-37-0 [7]
Appearance Assumed to be a liquid at room temperature

| Purity | >99% for use as a reference standard |[5] |

Note: Data for this compound is limited; some properties are inferred from its structure and the properties of its isomer, triethyl citrate.

Experimental Protocol: GC-MS Analysis

This protocol details the use of this compound as an internal standard for the relative quantification of metabolites in a biological sample, such as plasma or cell culture extracts.

Materials and Reagents
  • This compound Certified Reference Material (CRM)

  • Methanol, Acetonitrile, Isopropanol (LC-MS grade)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (derivatizing agent)

  • Pyridine (silylation grade)

  • Ultrapure water

  • Biological samples (e.g., plasma, cell extracts)

  • Microcentrifuge tubes

  • Nitrogen evaporator or vacuum concentrator

  • GC-MS system with autosampler

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound CRM. Dissolve it in 10 mL of methanol in a volumetric flask to obtain a 1 mg/mL stock solution. Store at -20°C.

  • Working Solution (50 µg/mL): Dilute the stock solution with methanol to create a working internal standard solution at a concentration of 50 µg/mL. This concentration may need optimization based on the expected concentration of analytes in the samples.

Sample Preparation and Extraction Workflow

The following workflow is a standard procedure for extracting small molecules from biological samples for metabolomics analysis.

G cluster_workflow Experimental Workflow Sample 1. Sample Collection (e.g., 100 µL Plasma) Quench 2. Metabolic Quenching (Add 500 µL cold Methanol) Sample->Quench Spike 3. IS Spiking (Add 10 µL of 50 µg/mL This compound) Quench->Spike Extract 4. Metabolite Extraction (Vortex, Centrifuge) Spike->Extract Dry 5. Supernatant Evaporation (Dry under N2 stream) Extract->Dry Deriv 6. Derivatization (Add Pyridine and MSTFA, Incubate at 60°C) Dry->Deriv Analysis 7. GC-MS Analysis Deriv->Analysis Data 8. Data Processing Analysis->Data

Caption: Workflow for sample preparation using an internal standard.

  • Metabolic Quenching: To 100 µL of sample (e.g., plasma) in a microcentrifuge tube, add 500 µL of ice-cold methanol to precipitate proteins and quench enzymatic activity.

  • Internal Standard Spiking: Add 10 µL of the 50 µg/mL this compound working solution to each sample.

  • Extraction: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to complete dryness using a nitrogen evaporator or vacuum concentrator.

  • Derivatization: Re-dissolve the dried extract in 50 µL of pyridine. Add 50 µL of MSTFA w/ 1% TMCS. Cap the vial tightly and incubate at 60°C for 60 minutes to convert non-volatile metabolites into volatile silylated derivatives.

GC-MS Instrumentation

The following table provides typical starting parameters for a GC-MS system. These may require optimization for specific instruments and analytes.

Table 2: Suggested GC-MS Parameters

Parameter Setting
GC Column Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Inlet Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium at 1.0 mL/min
Oven Program Start at 70°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | m/z 50-600 |

Data Analysis and Interpretation

The primary role of the internal standard is to normalize the signal of the target analytes.

G cluster_data Data Analysis Logic Peak_IS Measure Peak Area of Internal Standard (IS) Ratio Calculate Ratio (Analyte Area / IS Area) Peak_IS->Ratio Peak_Analyte Measure Peak Area of Analyte Peak_Analyte->Ratio Quant Relative Quantification (Compare Ratios across samples) Ratio->Quant

Caption: Logic for internal standard-based quantification.

  • Peak Integration: Identify the chromatographic peaks for the derivatized this compound and other target metabolites based on their retention times and mass spectra. Integrate the peak areas.

  • Response Ratio Calculation: For each analyte, calculate the response ratio:

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound)

  • Relative Quantification: Compare the response ratios for each analyte across different sample groups (e.g., control vs. treated). This normalization corrects for variations in sample handling and instrument performance, allowing for a more accurate comparison of relative metabolite levels.

Challenges and Considerations

  • Isomeric Specificity: The primary challenge is the potential for co-elution and mass spectral similarity with its isomer, triethyl citrate. High-resolution chromatography (e.g., using a longer GC column or a slower temperature ramp) is essential to attempt separation. Furthermore, specific fragment ions that can differentiate between the two isomers must be identified for accurate quantification.[4]

  • Standard Purity: The this compound used must be of high purity and certified as a reference material to ensure that quantification is not skewed by contaminants.[5]

  • Stability: The stability of this compound in the storage solvent and in the prepared samples should be evaluated to ensure it does not degrade during the experimental process.

  • Method Validation: Any analytical method using this compound as an internal standard must be thoroughly validated. This includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure the results are reliable.

Conclusion

This compound holds potential as an internal standard for GC-MS-based metabolomics, particularly for studies involving esterified organic acids. Its use can significantly improve data quality by correcting for analytical variability. However, due to the significant challenge of distinguishing it from its common isomer, triethyl citrate, rigorous chromatographic separation and mass spectrometric validation are critical. Researchers and drug development professionals should carefully validate their methods and use certified reference materials to ensure the generation of accurate and reproducible metabolomic data.

References

Application Notes & Protocols: In Vitro Evaluation of Triethyl Isocitrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triethyl isocitrate (TEIC) is the triethyl ester of isocitric acid, an isomer of the more commonly known citric acid. As an analogue of a key intermediate in the tricarboxylic acid (TCA) or citric acid cycle, TEIC holds potential for modulating cellular metabolism and related biological pathways.[1] Its structural similarity to triethyl citrate, a compound used as a plasticizer in pharmaceutical formulations and food products, suggests a favorable safety profile.[1] However, the stereochemical difference between isocitrate and citrate can lead to distinct interactions with enzymes and receptors.[1]

These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound, enabling researchers to assess its cytotoxic, metabolic, anti-inflammatory, and antioxidant properties. The following protocols are designed to serve as a foundational framework for screening and characterizing the biological activity of TEIC.

Physicochemical Properties of this compound

A summary of the key computed properties for this compound is presented below. This information is essential for preparing stock solutions and understanding the compound's general characteristics.

PropertyValueReference
Molecular Formula C₁₂H₂₀O₇[2]
Molecular Weight 276.28 g/mol [2]
IUPAC Name triethyl 1-hydroxypropane-1,2,3-tricarboxylate[2]
CAS Number 16496-37-0[2]
XLogP3 0.3[2]

Protocol 1: Preliminary Cytotoxicity Assessment using MTT Assay

Before evaluating the specific biological activities of this compound, it is crucial to determine its effect on cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[3] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4]

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis plate_cells Seed cells in 96-well plate (e.g., 1x10^4 cells/well) incubate_24h Incubate for 24h (37°C, 5% CO2) to allow cell attachment plate_cells->incubate_24h add_teic Add TEIC dilutions to wells incubate_24h->add_teic prep_teic Prepare serial dilutions of This compound (TEIC) prep_teic->add_teic add_control Add vehicle control and untreated control incubate_treat Incubate for 24-72h add_mtt Add MTT solution (e.g., 10 µL) to each well incubate_treat->add_mtt incubate_mtt Incubate for 3-4h (formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., 100 µL DMSO) incubate_mtt->solubilize shake Shake plate for 15 min to dissolve crystals solubilize->shake read_abs Read absorbance at 570 nm shake->read_abs calc_viability Calculate % Cell Viability read_abs->calc_viability plot Plot dose-response curve and determine IC50 calc_viability->plot

Caption: Workflow for the MTT Cell Viability Assay.

Methodology:

  • Reagent Preparation:

    • TEIC Stock Solution: Prepare a 100 mM stock solution of this compound in sterile DMSO. Further dilute in serum-free cell culture medium to achieve final desired concentrations. Note: The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced toxicity.

    • MTT Solution: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[3] Filter-sterilize and store at 4°C, protected from light.[4]

    • Solubilization Solution: 100% DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Cell Seeding:

    • Seed a chosen cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment:

    • After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 1000 µM).

    • Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

    • Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Assay Protocol:

    • Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100

    • Plot the % viability against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation:

The results should be summarized in a table, presenting the IC₅₀ values at different time points.

Cell LineTreatment Duration (h)IC₅₀ (µM)
HepG224[Insert Value]
HepG248[Insert Value]
SH-SY5Y24[Insert Value]
SH-SY5Y48[Insert Value]

Protocol 2: In Vitro Enzyme Inhibition Assay (Isocitrate Dehydrogenase)

Given that this compound is an ester of a TCA cycle intermediate, its potential to inhibit key enzymes in this pathway, such as Isocitrate Dehydrogenase (ICDH), is of significant interest.[1] ICDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH. An in vitro assay can measure the inhibition of this activity.

Potential Mechanism of Action via TCA Cycle

G Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate ICDH Isocitrate Dehydrogenase (ICDH) Isocitrate->ICDH aKG α-Ketoglutarate SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate ICDH->aKG NADP+ -> NADPH TEIC This compound (Potential Inhibitor) TEIC->ICDH Inhibition

Caption: Potential inhibition of Isocitrate Dehydrogenase (ICDH) in the TCA cycle.

Methodology:

  • Reagents:

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Recombinant human ICDH enzyme.

    • Substrate: Isocitrate (e.g., 10 mM stock).

    • Cofactor: NADP⁺ (e.g., 10 mM stock).

    • This compound (TEIC) serial dilutions.

  • Assay Procedure:

    • The assay is performed in a 96-well, UV-transparent plate.

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of TEIC dilutions to the test wells. Add 10 µL of buffer to the control (100% activity) wells.

    • Add 20 µL of the ICDH enzyme solution to all wells and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a 20 µL mixture of Isocitrate and NADP⁺ (final concentration e.g., 1 mM Isocitrate, 0.5 mM NADP⁺).

    • Immediately measure the increase in absorbance at 340 nm (due to NADPH formation) every minute for 15-30 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percentage of inhibition for each TEIC concentration:

      • % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % inhibition against the log concentration of TEIC to determine the IC₅₀ value.

Data Presentation:

Summarize the inhibitory activity of TEIC against the target enzyme.

Enzyme TargetSourceIC₅₀ (µM)
Isocitrate Dehydrogenase (ICDH)Recombinant Human[Insert Value]
2-Oxoglutarate DehydrogenaseBovine Heart[Insert Value]

Protocol 3: Anti-Inflammatory Activity Assay

This protocol assesses the potential of this compound to reduce the production of pro-inflammatory cytokines, such as TNF-α, in a cellular model of inflammation. Human monocytic THP-1 cells are differentiated into macrophage-like cells and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[7]

Experimental Workflow for Anti-Inflammatory Assay

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis seed_thp1 Seed THP-1 monocytes in 24-well plate differentiate Differentiate with PMA (e.g., 100 ng/mL) for 48h seed_thp1->differentiate rest Wash and rest cells in fresh medium for 24h differentiate->rest pretreat Pre-treat cells with TEIC for 1-2h rest->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL) pretreat->stimulate incubate Incubate for 18-24h stimulate->incubate collect_sup Collect cell supernatants incubate->collect_sup elisa Quantify TNF-α levels using ELISA kit collect_sup->elisa calc_inhibition Calculate % inhibition of TNF-α production elisa->calc_inhibition

Caption: Workflow for the LPS-induced TNF-α secretion assay in THP-1 cells.

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into a 24-well plate at a density of 5 x 10⁵ cells/well.

    • Induce differentiation into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL. Incubate for 48 hours.

    • After differentiation, aspirate the medium, wash the adherent cells gently with PBS, and add fresh complete medium. Allow cells to rest for 24 hours.

  • Treatment and Stimulation:

    • Pre-treat the differentiated THP-1 cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.

    • Induce inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.

    • Include appropriate controls: negative control (no LPS, no TEIC), positive control (LPS only), and vehicle control (LPS + DMSO).

    • Incubate for 18-24 hours.

  • Cytokine Quantification:

    • After incubation, centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α production for each TEIC concentration compared to the LPS-only control.

    • % Inhibition = [(TNFα_LPS - TNFα_TEIC) / TNFα_LPS] * 100

Data Presentation:

Present the data on cytokine inhibition clearly.

TEIC Concentration (µM)TNF-α Concentration (pg/mL)% Inhibition of TNF-α
0 (LPS Control)[Insert Value]0
1[Insert Value][Insert Value]
10[Insert Value][Insert Value]
50[Insert Value][Insert Value]
100[Insert Value][Insert Value]

Protocol 4: Antioxidant Potential Assessment using DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[8] DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow.[9] This color change is proportional to the antioxidant activity and can be measured spectrophotometrically.[9]

Experimental Workflow for DPPH Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH solution in methanol (e.g., 0.1 mM) mix Mix TEIC/Standard with DPPH solution in a 96-well plate prep_dpph->mix prep_teic Prepare serial dilutions of TEIC and a standard (e.g., Ascorbic Acid) prep_teic->mix incubate Incubate in the dark at room temperature for 30 min mix->incubate read_abs Read absorbance at 517 nm incubate->read_abs calc_scavenge Calculate % Radical Scavenging Activity read_abs->calc_scavenge plot Determine SC50 (50% Scavenging Concentration) calc_scavenge->plot

Caption: Workflow for the DPPH Free Radical Scavenging Assay.

Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • TEIC Solutions: Prepare serial dilutions of this compound in methanol (e.g., 10 µg/mL to 1000 µg/mL).

    • Standard: Prepare serial dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, to serve as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the TEIC dilutions, standard solutions, or methanol (for the control) to the respective wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity using the formula:

      • % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the scavenging percentage against the concentration to determine the SC₅₀ (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation:

Compare the scavenging activity of TEIC with the standard antioxidant.

CompoundSC₅₀ (µg/mL)
This compound[Insert Value]
Ascorbic Acid (Standard)[Insert Value]

References

Application Notes and Protocols for Triethyl Isocitrate as a Plasticizer in Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triethyl isocitrate (and its commonly used isomer, triethyl citrate) as a potential plasticizer for various biodegradable polymers. This document includes a summary of its effects on polymer properties, detailed experimental protocols for material preparation and characterization, and visual workflows to guide your research and development.

Introduction

Triethyl citrate (TEC) is a non-toxic, biodegradable, and eco-friendly plasticizer derived from citric acid.[1][2] It is widely used to enhance the flexibility, processability, and durability of biodegradable polymers such as Polylactic Acid (PLA), and Poly(L-lactic-co-glycolic acid) (PLGA).[1][2][3] The addition of TEC to a polymer matrix reduces the intermolecular forces between polymer chains, thereby increasing their mobility and resulting in a more flexible and less brittle material.[2] This makes it an excellent alternative to traditional phthalate-based plasticizers, especially in applications with stringent safety requirements like food packaging, medical devices, and pharmaceutical coatings.[2]

Data Presentation

The following tables summarize the quantitative effects of triethyl citrate on the properties of biodegradable polymers.

Table 1: Effect of Triethyl Citrate (TEC) on the Thermal Properties of Polylactic Acid (PLA)

TEC Concentration (wt%)Glass Transition Temp. (Tg) (°C)Cold Crystallization Temp. (Tcc) (°C)Melting Temp. (Tm) (°C)
060.3130.9150.1
1045.1100.2148.5
2035.885.7147.2
3028.271.7145.8

Data extracted from a study on PLA plasticized with citrate esters.

Table 2: Effect of Triethyl Citrate (TEC) on the Mechanical Properties of Polylactic Acid (PLA)

TEC Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0653.53.5
5.042152.4
7.5382501.8

Note: These are representative values from literature and may vary based on the specific grade of PLA and processing conditions.

Experimental Protocols

Protocol 1: Preparation of Plasticized Biodegradable Polymer Films via Solvent Casting

This protocol describes the preparation of polymer films with varying concentrations of this compound.

Materials:

  • Biodegradable Polymer (e.g., PLA, PCL) pellets or powder

  • This compound (or Triethyl Citrate)

  • Volatile Solvent (e.g., Dichloromethane (DCM), Chloroform, or a safer alternative like ethyl acetate)

  • Glass petri dishes or a flat casting surface

  • Magnetic stirrer and hotplate

  • Desiccator with a drying agent

Procedure:

  • Polymer Solution Preparation:

    • Dissolve a known amount of the biodegradable polymer in the chosen solvent to create a solution of a specific concentration (e.g., 5-10% w/v).

    • Stir the solution at room temperature using a magnetic stirrer until the polymer is completely dissolved. Gentle heating may be applied if necessary, depending on the polymer and solvent.

  • Addition of Plasticizer:

    • Calculate the required amount of this compound to achieve the desired weight percentage (e.g., 5%, 10%, 15% w/w with respect to the polymer).

    • Add the this compound to the polymer solution and stir for at least 30 minutes to ensure a homogenous mixture.

  • Casting:

    • Pour the polymer-plasticizer solution evenly into a glass petri dish or onto a level casting surface. The volume of the solution will determine the final thickness of the film.

    • Cover the casting surface with a lid or an inverted beaker, leaving a small opening to allow for slow and controlled evaporation of the solvent. This helps to prevent the formation of defects in the film.

  • Drying:

    • Allow the solvent to evaporate completely at room temperature for 24-48 hours.

    • Once the film appears dry, carefully peel it from the casting surface.

    • Place the film in a desiccator under vacuum for at least 48 hours to remove any residual solvent.

  • Storage:

    • Store the dried films in a desiccator or a sealed, dry container to prevent moisture absorption.

Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the thermal properties of the plasticized polymer films.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation:

    • Cut a small, representative sample (5-10 mg) from the prepared polymer film.

    • Accurately weigh the sample and place it in an aluminum DSC pan.

    • Seal the pan hermetically.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • The thermal program typically consists of a heat-cool-heat cycle to erase the thermal history of the material. A typical program for PLA would be:

      • First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a constant rate (e.g., 10°C/min). This scan provides information about the initial thermal properties.

      • Cooling Scan: Cool the sample from the molten state back to room temperature or below its glass transition temperature at a controlled rate (e.g., 10°C/min).

      • Second Heating Scan: Heat the sample again to above its melting point at the same heating rate as the first scan. This scan reveals the inherent thermal properties of the material after erasing its previous thermal history.

  • Data Analysis:

    • From the second heating scan, determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm).

    • The degree of crystallinity can also be calculated from the enthalpy of melting.

Protocol 3: Mechanical Testing using a Universal Testing Machine

This protocol describes the procedure for evaluating the mechanical properties of the plasticized films.

Instrumentation:

  • Universal Testing Machine with a suitable load cell

  • Tensile grips

  • Calipers for measuring sample dimensions

Procedure:

  • Specimen Preparation:

    • Cut the polymer films into a standard shape for tensile testing, such as a dumbbell or rectangular shape, following ASTM D882 or a similar standard.

    • Measure the width and thickness of the gauge section of each specimen at several points and calculate the average cross-sectional area.

  • Tensile Testing:

    • Mount the specimen securely in the tensile grips of the universal testing machine, ensuring it is aligned vertically.

    • Set the appropriate test parameters, such as the crosshead speed (e.g., 5 mm/min).

    • Start the test and record the load and displacement data until the specimen breaks.

  • Data Analysis:

    • From the resulting stress-strain curve, calculate the following mechanical properties:

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Elongation at Break: The percentage increase in length at the point of fracture.

      • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

Visualizations

experimental_workflow cluster_prep Film Preparation cluster_analysis Material Characterization cluster_results Data Analysis p1 Dissolve Polymer p2 Add this compound p1->p2 p3 Solvent Casting p2->p3 p4 Drying p3->p4 a1 Thermal Analysis (DSC) p4->a1 a2 Mechanical Testing p4->a2 a3 Thermogravimetric Analysis (TGA) p4->a3 r1 Determine Tg, Tcc, Tm a1->r1 r2 Calculate Tensile Strength, Elongation a2->r2 r3 Assess Thermal Stability a3->r3 plasticizer_effect cluster_polymer Biodegradable Polymer Matrix cluster_plasticized Plasticized Polymer Matrix chains Polymer Chains (High Intermolecular Forces) props1 Rigid & Brittle chains->props1 plasticized_chains Polymer Chains + this compound (Reduced Intermolecular Forces) chains->plasticized_chains + props2 Flexible & Ductile plasticized_chains->props2 tec This compound (Plasticizer) tec->plasticized_chains

References

Application Notes and Protocols: Triethyl Isocitrate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl isocitrate is an ester of isocitric acid. While its structural isomer, triethyl citrate, is well-documented as a biocompatible plasticizer in pharmaceutical coatings and medical plastics, the applications of this compound in cell culture are a nascent field of study. Preliminary evidence suggests that, like other citrate esters, it has low toxicity and the potential to influence cellular metabolism due to the central role of isocitrate in the tricarboxylic acid (TCA) cycle.

These application notes provide a framework for investigating the potential uses of this compound in cell culture, including its evaluation as a biocompatible material and as a modulator of cellular metabolism. The provided protocols offer standardized methods for assessing its cytotoxicity and metabolic effects.

Potential Applications

  • Biocompatible Plasticizer for Cell Culture Scaffolds: Drawing parallels from triethyl citrate, this compound is a candidate for use as a non-toxic plasticizer in the fabrication of biocompatible polymers for 3D cell culture, tissue engineering scaffolds, and specialized cell culture flasks. Its incorporation could enhance the flexibility and durability of materials such as polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA).

  • Modulator of Cellular Metabolism: Isocitrate is a key intermediate in the TCA cycle. The introduction of this compound to cell culture media may influence cellular bioenergetics. This could be a valuable tool for studying metabolic pathways in cancer cells, which often exhibit altered glucose metabolism (the Warburg effect), or for research in areas like immunology where T-cell activation is linked to metabolic shifts.[1]

  • Solvent/Vehicle for Hydrophobic Compounds: Due to its ester nature, this compound may serve as a biocompatible solvent or vehicle for the delivery of hydrophobic drugs or small molecules in cell-based assays, although its efficacy and compatibility would need to be determined for each specific application.

Data Presentation

Currently, there is a lack of direct quantitative data on the effects of this compound on cell lines. The following table provides the physicochemical properties of this compound. For comparative purposes, the cytotoxicity of the closely related compound, triethyl citrate, is included to provide a preliminary estimate for experimental design.

Table 1: Physicochemical and Inferred Biological Properties of this compound

PropertyValueSource
Chemical Formula C₁₂H₂₀O₇PubChem[2]
Molecular Weight 276.28 g/mol PubChem[2]
IUPAC Name triethyl 1-hydroxypropane-1,2,3-tricarboxylatePubChem[2]
CAS Number 16496-37-0BenchChem[3]
Physical State Oily Liquid (inferred from triethyl citrate)ScienceMadness Wiki[4]
Solubility in Water Poor (inferred from triethyl citrate)ScienceMadness Wiki[4]
Cytotoxicity (IC50) of Triethyl Citrate 14.7 mMRegistry of Cytotoxicity

Note: The IC50 value is for triethyl citrate and should be used as a preliminary guideline for concentration range selection in initial experiments with this compound.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment of this compound using MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound on a selected adherent cell line.

Materials:

  • Adherent cell line (e.g., HeLa, A549, or a cell line relevant to the research area)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 M).

    • Perform serial dilutions of the this compound stock solution in serum-free medium to achieve final concentrations ranging from, for example, 1 µM to 20 mM. Include a vehicle control (DMSO at the highest concentration used for the dilutions).

    • Remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Also include wells with medium only (blank) and cells with medium and the DMSO vehicle (negative control).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours in a humidified incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Evaluation of the Effects of this compound on Cellular Metabolism

This protocol provides a method to assess the impact of this compound on glucose consumption and lactate production, key indicators of cellular metabolism.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Glucose consumption assay kit

  • Lactate production assay kit

  • Sterile 6-well plates

  • Cell counter

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to confluence within the experimental timeframe.

    • Allow cells to attach for 24 hours.

    • Treat the cells with sub-lethal concentrations of this compound (determined from the MTT assay, e.g., IC20) and a vehicle control for 24 or 48 hours.

  • Sample Collection:

    • At the end of the treatment period, collect a 100 µL aliquot of the culture medium from each well for glucose and lactate analysis.

    • Harvest the cells by trypsinization and count them to normalize the metabolic data to the cell number.

  • Metabolic Assays:

    • Glucose Consumption:

      • Measure the glucose concentration in the collected media and in a cell-free medium control using a colorimetric glucose oxidase-based assay.[6][7]

      • Calculate glucose consumption by subtracting the glucose concentration in the sample wells from the concentration in the cell-free control wells.

    • Lactate Production:

      • Measure the lactate concentration in the collected media using a colorimetric lactate dehydrogenase-based assay.[8][9][10]

  • Data Analysis:

    • Normalize the glucose consumption and lactate production values to the cell count for each well.

    • Compare the normalized metabolic rates between the this compound-treated groups and the vehicle control group.

Visualizations

metabolic_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Triethyl Isocitrate_ext This compound Triethyl Isocitrate_cyt This compound Triethyl Isocitrate_ext->Triethyl Isocitrate_cyt Diffusion Isocitrate_cyt Isocitrate Triethyl Isocitrate_cyt->Isocitrate_cyt Hydrolysis Isocitrate_mito Isocitrate Isocitrate_cyt->Isocitrate_mito Transport Esterases Esterases Esterases->Triethyl Isocitrate_cyt alpha_KG α-Ketoglutarate Isocitrate_mito->alpha_KG Oxidative Decarboxylation TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle IDH Isocitrate Dehydrogenase IDH->Isocitrate_mito experimental_workflow cluster_workflow Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate for 24h for attachment A->B C Treat with serial dilutions of this compound B->C D Incubate for 24/48/72h C->D E Add MTT reagent D->E F Incubate for 3-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Triethyl Isocitrate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the yield and purity of triethyl isocitrate. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis.

Disclaimer: Detailed experimental data for the synthesis of this compound is limited in publicly available literature. Much of the quantitative data presented here is based on the synthesis of its structural isomer, triethyl citrate. Due to the positional difference of the hydroxyl group (at C1 in isocitric acid versus C2 in citric acid), reaction kinetics and optimal conditions may vary.[1] This guide should therefore be used as a starting point for the optimization of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

This compound is synthesized through the Fischer esterification of isocitric acid with ethanol.[1] This reaction involves the conversion of the three carboxylic acid groups of isocitric acid into their corresponding ethyl esters in the presence of an acid catalyst and heat. The overall reaction is reversible and produces water as a byproduct.

Q2: What are the key stages in the synthesis and purification of this compound?

The process can be broken down into three main stages:

  • Esterification: The reaction between isocitric acid and excess ethanol, typically heated under reflux with a catalyst.[1]

  • Neutralization: After the reaction, the mixture is cooled and neutralized to quench the acid catalyst and remove any unreacted acidic components.

  • Purification: The crude product is then purified to remove water, excess ethanol, the catalyst, and any side products. This typically involves washing, drying, and potentially distillation or chromatography for very high purity applications.[1]

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?

A combination of chromatographic and spectroscopic methods is essential for both monitoring the reaction progress and determining the final product's purity. Recommended techniques include:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To separate and quantify this compound from starting materials (isocitric acid), intermediates (monoethyl and diethyl isocitrate), and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the this compound and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the ester functional groups and the absence of carboxylic acid groups.

Troubleshooting Guide

Low Yield

Issue: The final yield of this compound is significantly lower than expected.

Possible Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: Esterification of polycarboxylic acids can be slow. Monitor the reaction progress using TLC or GC and extend the reaction time until the starting material is consumed. - Increase Temperature: Carefully increase the reaction temperature to enhance the reaction rate. Note that temperatures above 150°C may lead to decomposition of isocitric acid. - Use a Catalyst: If not already using one, introduce an acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like an ion-exchange resin.[2][3]
Equilibrium Limitation - Use Excess Ethanol: Employ a large molar excess of ethanol to shift the equilibrium towards the product side.[1] - Remove Water: Use a Dean-Stark apparatus or molecular sieves to remove water as it is formed, driving the reaction to completion.[4]
Product Loss During Workup - Optimize Extraction: Ensure the pH is appropriately adjusted during neutralization to minimize the solubility of the ester in the aqueous phase. Use an appropriate organic solvent for extraction. - Careful Distillation: If purifying by distillation, use a vacuum to lower the boiling point and prevent thermal degradation of the product.
Low Purity

Issue: The final product is contaminated with impurities.

Possible Cause Suggested Solution
Presence of Starting Materials or Intermediates - Drive the Reaction to Completion: Refer to the "Incomplete Reaction" and "Equilibrium Limitation" sections in the "Low Yield" troubleshooting guide.
Formation of Side Products - Control Temperature: High temperatures can lead to side reactions like dehydration of the isocitric acid. Maintain the reaction temperature at the lowest effective level. - Choice of Catalyst: Some catalysts can promote side reactions. Consider screening different acid catalysts to find one that is more selective for the desired esterification.
Ineffective Purification - Thorough Washing: Ensure the crude product is washed sufficiently with water and/or a mild base solution to remove the acid catalyst and water-soluble impurities. - Efficient Drying: Use a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) to remove all traces of water before final purification. - Advanced Purification: For very high purity requirements, consider column chromatography or vacuum distillation.

Experimental Protocols

General Laboratory Scale Synthesis of this compound (Based on Triethyl Citrate Synthesis)

This protocol is a general guideline and should be optimized for your specific experimental setup and purity requirements.

Materials:

  • Isocitric acid

  • Anhydrous ethanol (large excess, e.g., 10-20 molar equivalents)

  • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or Amberlyst 15 ion-exchange resin)

  • Sodium bicarbonate or sodium carbonate solution (for neutralization)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isocitric acid in anhydrous ethanol.

  • Slowly add the acid catalyst to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause frothing.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and wash it sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • For higher purity, the crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data (Based on Triethyl Citrate Synthesis)

The following tables summarize reaction conditions and their effects on the synthesis of triethyl citrate, which can be used as a starting point for optimizing this compound synthesis.

Table 1: Effect of Reaction Temperature on Citric Acid Conversion and Triethyl Citrate Yield

Temperature (°C)Citric Acid Conversion (%)Triethyl Citrate Yield (%)
80~60~20
100~85~50
120>95>70
140~99~82

Data adapted from studies on triethyl citrate synthesis and may vary for this compound.[5]

Table 2: Effect of Ethanol to Citric Acid Molar Ratio on Conversion and Yield

Ethanol:Citric Acid Molar RatioCitric Acid Conversion (%)Triethyl Citrate Yield (%)
5:1~60~35
10:1~80~60
15:1>90>75
20:1>95>80

Data adapted from studies on triethyl citrate synthesis and may vary for this compound.[5]

Table 3: Effect of Catalyst Loading on Citric Acid Conversion and Triethyl Citrate Yield

Catalyst Loading (wt%)Citric Acid Conversion (%)Triethyl Citrate Yield (%)
0.5~50~25
1.0~75~50
1.5>90>70
2.0>95>80

Catalyst: Phosphonated USY Zeolite. Data adapted from studies on triethyl citrate synthesis and may vary for this compound.[5]

Visualizations

Experimental_Workflow cluster_reaction Esterification cluster_workup Workup & Purification Reactants Isocitric Acid + Ethanol + Catalyst Reaction Heat under Reflux Reactants->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Neutralization Neutralize Monitoring->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Washing Wash with Aqueous Solutions Extraction->Washing Drying Dry Organic Layer Washing->Drying Purification Vacuum Distillation or Chromatography Drying->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Completion Is the reaction complete? Start->Check_Completion Incomplete_Sol Increase reaction time/temp Add more catalyst Remove water Check_Completion->Incomplete_Sol No Check_Workup Was the workup effective? Check_Completion->Check_Workup Yes Incomplete_Sol->Check_Completion Workup_Sol Optimize neutralization pH Ensure thorough washing Use efficient drying agent Check_Workup->Workup_Sol No Check_Side_Reactions Are there significant side products? Check_Workup->Check_Side_Reactions Yes Workup_Sol->Check_Workup Side_Reaction_Sol Lower reaction temperature Screen different catalysts Check_Side_Reactions->Side_Reaction_Sol Yes Final_Purification Consider advanced purification (Distillation/Chromatography) Check_Side_Reactions->Final_Purification No Side_Reaction_Sol->Final_Purification Success Improved Yield/Purity Final_Purification->Success

Caption: A troubleshooting decision tree for optimizing this compound synthesis.

References

troubleshooting triethyl isocitrate instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of triethyl isocitrate in solution. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a structural isomer of the more extensively studied triethyl citrate. Due to a lack of specific stability data for this compound, some guidance provided here is based on the known properties of triethyl citrate and general principles of ester chemistry. The primary anticipated route of instability for this compound in solution is hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: Under recommended storage conditions, this compound is expected to be stable.[1][2][3] However, like many esters, it can be susceptible to degradation in solution, particularly under certain conditions.

Q2: What are the ideal storage conditions for this compound and its solutions?

A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from light and sources of ignition.[4][5][6] For solutions, it is recommended to store them at low temperatures (e.g., 2-8 °C) and to protect them from light.

Q3: What factors can cause this compound to become unstable in solution?

A3: The primary factor affecting the stability of this compound in solution is hydrolysis. This can be accelerated by:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bonds. Strong bases are particularly incompatible.[4][7]

  • Temperature: Higher temperatures will increase the rate of degradation.[6]

  • Presence of Water: As hydrolysis is a reaction with water, the presence of water in the solvent system is a key factor.

  • Enzymes: If the solution contains biological components, esterases may be present that can enzymatically hydrolyze this compound.

  • Oxidizing agents: Contact with strong oxidizing agents should be avoided.[4][8]

Q4: What are the likely degradation products of this compound?

A4: The hydrolysis of this compound would yield isocitric acid and ethanol. Stepwise hydrolysis could also produce monoethyl and diethyl isocitrate intermediates.

Troubleshooting Guide

Problem 1: I am observing a decrease in the concentration of this compound in my solution over time.

Possible Cause: This is likely due to chemical degradation, with hydrolysis being the most probable cause.

Suggested Solution:

  • Review Solution pH: If possible, measure the pH of your solution. If it is significantly acidic or basic, this is a likely cause. Adjust the pH to a neutral range (6.5-7.5) if your experimental conditions allow.

  • Control Temperature: Store your solution at a lower temperature (e.g., 2-8°C or frozen) to slow down the rate of degradation.

  • Minimize Water Content: If your experiment allows, consider using anhydrous solvents to prepare your solution.

  • Perform a Stability Study: Conduct a short-term stability study to understand the rate of degradation under your specific conditions. An example protocol is provided below.

Problem 2: I see new, unexpected peaks appearing in my analytical chromatogram (e.g., HPLC, GC) of a this compound solution.

Possible Cause: These new peaks are likely the degradation products of this compound, such as isocitric acid, monoethyl isocitrate, or diethyl isocitrate.

Suggested Solution:

  • Hypothesize Degradation Products: Based on the expected hydrolysis pathway, predict the likely degradation products.

  • Confirm Identity (if possible): If analytical standards are available for the potential degradation products, you can confirm their identity by comparing retention times.

  • Investigate the Cause: Follow the steps outlined in "Problem 1" to identify and mitigate the cause of the degradation.

Quantitative Data

The following table summarizes stability-related data for the structural isomer, triethyl citrate, which may serve as a useful reference.

ParameterValue (for Triethyl Citrate)Source
Appearance Colorless, oily liquid[3]
Solubility in Water 65 g/L at 25°C[7]
Incompatible Materials Strong bases, oxidizing agents[4][7]
Conditions to Avoid Heat, ignition sources[4]
Hazardous Decomposition Thermal decomposition can release irritating gases and vapors.[7]

Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a specific solution under defined storage conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound at a known concentration in the desired solvent system.

  • Aliquoting: Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles or contamination of the bulk solution.

  • Storage Conditions: Store the aliquots under the conditions you wish to test (e.g., room temperature, 4°C, -20°C). Include a control stored at -80°C, where degradation is expected to be minimal.

  • Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis: At each time point, analyze one aliquot from each storage condition using a suitable analytical method (e.g., HPLC-UV, GC-MS).

  • Data Evaluation: Quantify the peak area of this compound at each time point relative to the time 0 sample. A decrease in the peak area indicates degradation. Also, monitor for the appearance and increase of new peaks, which would correspond to degradation products.

Visualizations

TroubleshootingWorkflow cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Action observe_issue Instability Observed (e.g., concentration loss, new peaks) check_ph Check Solution pH observe_issue->check_ph check_temp Review Storage Temperature observe_issue->check_temp check_solvent Assess Solvent (Presence of Water) observe_issue->check_solvent stability_study Conduct Stability Study observe_issue->stability_study Confirm & Quantify adjust_ph Adjust to Neutral pH check_ph->adjust_ph lower_temp Store at Lower Temperature check_temp->lower_temp use_anhydrous Use Anhydrous Solvent check_solvent->use_anhydrous DegradationPathway TEC This compound H2O + H2O TEC->H2O DEC Diethyl Isocitrate + Ethanol H2O->DEC Hydrolysis Catalyst H+ or OH- MEC Monoethyl Isocitrate + Ethanol DEC->MEC Hydrolysis ICA Isocitric Acid + Ethanol MEC->ICA Hydrolysis

References

overcoming triethyl isocitrate solubility issues in buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing solubility challenges with triethyl isocitrate. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful formulation and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is the triester of isocitric acid and ethanol. Its chemical structure, particularly the ethyl ester groups, imparts a lipophilic (oil-loving) nature, which can lead to limited solubility in aqueous buffer systems. For many biological and pharmaceutical experiments conducted in aqueous environments, achieving a stable and homogenous solution of this compound at the desired concentration is a critical first step.

Q2: What is the approximate water solubility of this compound?

Q3: How does pH influence the solubility of this compound?

The solubility of esters like this compound can be pH-dependent.[4] While it is a neutral molecule, extreme pH values (highly acidic or basic) can lead to hydrolysis of the ester bonds over time, breaking it down into isocitric acid and ethanol. This degradation can affect experimental outcomes. For maintaining the integrity of the compound, it is generally recommended to work with buffers in the mildly acidic to neutral pH range (pH 4-7). A solution of sodium acetate and acetic acid can act as a buffer to maintain a relatively constant pH in this range.[5]

Q4: Can temperature be used to improve the solubility of this compound?

For many organic compounds, solubility increases with temperature.[4] Gently warming the buffer while stirring can aid in the dissolution of this compound. However, it is crucial to be cautious with temperature, as excessive heat can accelerate degradation. After dissolution at a higher temperature, it is essential to cool the solution to the experimental temperature and observe for any precipitation, as the solution may become supersaturated.

Troubleshooting Guide

This guide addresses common issues encountered when preparing solutions of this compound in buffers.

Problem Potential Cause(s) Recommended Solution(s)
Cloudiness or persistent turbidity in the solution. The concentration of this compound exceeds its solubility limit in the chosen buffer. The buffer's pH or ionic strength is unfavorable for dissolution.1. Reduce the target concentration of this compound.2. Employ a solubilization enhancement technique (see protocols below).3. Adjust the buffer pH, staying within a range that ensures compound stability (typically pH 4-7).
An oily layer or droplets form on the surface or at the bottom of the container. Phase separation is occurring due to very poor solubility. This indicates that the compound is not dispersing or dissolving in the aqueous phase.1. This requires a significant formulation change. The use of co-solvents or surfactants is highly recommended.2. Ensure vigorous mixing or sonication is used during preparation.
The compound dissolves initially but precipitates out over time. The solution is supersaturated, or the compound is degrading. The temperature of the solution has decreased, reducing solubility.1. Prepare a fresh solution at a slightly lower concentration.2. Store the solution at a constant temperature. Avoid refrigeration if it causes precipitation.3. Investigate the stability of this compound in your specific buffer system over time.
Inconsistent results between experimental batches. Variability in solution preparation (e.g., different mixing times, temperatures, or order of addition). Purity of the this compound may vary.1. Standardize the solution preparation protocol with precise steps for each parameter.2. Ensure the same source and lot of this compound is used for a set of related experiments.

Solubility Data Overview

The following table summarizes the solubility of triethyl citrate , a structural isomer used here as an analogue for this compound. This data is for informational purposes and may be used as a starting point for your experiments.

Solvent Solubility (at 25 °C) Reference
Water~6.5 g / 100 mL[2]
Oil~0.8 g / 100 cc[2]

Experimental Protocols for Enhancing Solubility

When direct dissolution in a buffer fails, the following methods can be employed.

Protocol 1: Co-Solvent Method

Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds. Common examples include DMSO, ethanol, and PEG 400.

Methodology:

  • Prepare a concentrated stock solution of this compound in a suitable co-solvent (e.g., 100% DMSO or ethanol).

  • To ensure complete dissolution, vortex or sonicate the stock solution.

  • While stirring the aqueous buffer, slowly add the required volume of the this compound stock solution drop by drop.

  • Crucial Step: Never add the aqueous buffer directly to the organic stock solution, as this can cause the compound to precipitate immediately.

  • The final concentration of the co-solvent in the buffer should be kept as low as possible (typically <1% v/v) to avoid affecting the biological system. Always run a vehicle control (buffer + co-solvent) in your experiments.

Protocol 2: Surfactant (Micellar Solubilization) Method

Surfactants form micelles in aqueous solutions that can encapsulate poorly soluble compounds, increasing their apparent solubility.

Methodology:

  • Select a non-ionic surfactant, such as Tween® 80 or Poloxamer 188.

  • Prepare the aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).

  • Add the this compound directly to the surfactant-containing buffer.

  • Use vigorous agitation (stirring or sonication) to facilitate the encapsulation of the compound within the micelles. This may take a longer time compared to the co-solvent method.

Visual Guides and Workflows

Troubleshooting Workflow for Solubility Issues

G A Observation: Poor Solubility (Cloudy, Precipitate, Oily Layer) B Is the concentration too high? A->B C Reduce Concentration B->C Yes D Is the buffer pH optimal (e.g., pH 4-7)? B->D No J Problem Solved C->J E Adjust pH D->E No F Is gentle heating an option? D->F Yes E->F G Warm solution gently while stirring. Observe upon cooling. F->G Yes H Issue Persists F->H No G->J I Employ Advanced Method: Co-solvents or Surfactants H->I I->J

Caption: A step-by-step workflow for troubleshooting common solubility problems.

Decision Diagram for Solubilization Strategy

G A Need to Increase This compound Solubility B Is a small amount of organic solvent tolerated in the experiment? A->B C Use Co-Solvent Method (e.g., DMSO, Ethanol) B->C Yes D Is a non-ionic surfactant compatible with the assay? B->D No G Vehicle control is critical C->G E Use Surfactant Method (e.g., Tween® 80) D->E Yes F Other methods: Complexation (e.g., Cyclodextrins) or Solid Dispersions D->F No H CMC must be considered E->H

Caption: A decision-making guide for selecting an appropriate solubility enhancement technique.

Concept of Micellar Solubilization

Caption: Diagram showing how surfactant molecules form a micelle to solubilize a lipophilic compound.

References

Technical Support Center: Triethyl Isocitrate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triethyl isocitrate. The following information is designed to help identify and resolve common issues encountered during experimentation, with a focus on byproduct identification.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and purification of this compound.

Q1: After the reaction, my yield of this compound is significantly lower than expected. What are the potential causes?

A1: Low yields of this compound can stem from several factors related to the equilibrium nature of the Fischer esterification reaction.

  • Incomplete Reaction: The esterification of isocitric acid with ethanol is a reversible reaction. To drive the reaction towards the product, it is crucial to remove water as it is formed, typically by using a Dean-Stark apparatus or a desiccating agent. An excess of the alcohol reactant (ethanol) is also recommended to shift the equilibrium towards the formation of the triester.

  • Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts, such as diethyl ether from the dehydration of ethanol, particularly at temperatures above 120°C. It is important to find the optimal temperature that balances reaction rate and byproduct formation.

  • Catalyst Inefficiency: An insufficient amount or inactive acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or incomplete reaction. Ensure the catalyst is fresh and used in the appropriate concentration.

  • Purification Losses: Significant loss of product can occur during the work-up and purification steps. This can happen during neutralization, washing, or distillation if not performed carefully.

Q2: My final product shows the presence of unreacted isocitric acid in the analytical results (e.g., HPLC, NMR). How can I resolve this?

A2: The presence of unreacted isocitric acid indicates an incomplete reaction. To address this, consider the following:

  • Increase Reaction Time: The esterification of all three carboxylic acid groups may require a longer reaction time. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC) until the starting material is consumed.

  • Optimize Reactant Ratio: Increase the molar excess of ethanol to push the equilibrium further towards the product side.

  • Improve Water Removal: Ensure your water removal method is efficient. If using a Dean-Stark trap, ensure the solvent system is appropriate for azeotropic removal of water.

  • Post-Reaction Esterification: If a small amount of starting material remains, it may be possible to perform a second esterification on the crude product.

Q3: I have identified unexpected peaks in my GC-MS analysis. What are the likely byproducts of this compound synthesis?

A3: Several byproducts can form during the synthesis of this compound. The most common ones are summarized in the table below. The presence of these byproducts is often indicated by distinct peaks in your chromatogram.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Common Mass Fragments (m/z)Elution Profile (GC)
Monoethyl IsocitrateC₈H₁₂O₇220.18Varies with isomerElutes before diethyl and triethyl esters
Diethyl IsocitrateC₁₀H₁₆O₇248.23Varies with isomerElutes between monoethyl and triethyl esters
Diethyl EtherC₄H₁₀O74.1274, 59, 45, 31Highly volatile, elutes very early
Triethyl AconitateC₁₂H₁₈O₆258.27258, 213, 185, 157, 129May elute close to this compound

Q4: How can I minimize the formation of diethyl ether?

A4: Diethyl ether is formed by the acid-catalyzed dehydration of ethanol, a reaction that becomes more significant at higher temperatures. To minimize its formation:

  • Control Reaction Temperature: Maintain the reaction temperature below 120°C.

  • Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst, as high concentrations can promote ethanol dehydration.

Q5: What is the origin of triethyl aconitate and how can I avoid it?

A5: Triethyl aconitate is the triethyl ester of aconitic acid. Aconitic acid can be formed by the dehydration of isocitric acid (or citric acid), which involves the elimination of the hydroxyl group and a proton from an adjacent carbon to form a double bond. This dehydration can be promoted by strong acids and high temperatures. To minimize its formation:

  • Use Milder Reaction Conditions: Avoid excessively high temperatures and high concentrations of strong acid catalysts.

  • Consider Alternative Catalysts: Milder catalysts may be less likely to promote the dehydration side reaction.

Frequently Asked Questions (FAQs)

Q: What is the primary reaction for synthesizing this compound?

A: The primary reaction is the Fischer esterification of isocitric acid with ethanol in the presence of an acid catalyst. This is a reversible reaction where the three carboxylic acid groups of isocitric acid react with ethanol to form the corresponding triester and water.

Q: Why are there partially esterified byproducts like monoethyl and diethyl isocitrate?

A: The esterification of the three carboxylic acid groups on isocitric acid is a stepwise process. If the reaction does not go to completion, a mixture of the starting material, the fully esterified product, and the partially esterified intermediates (monoethyl and diethyl isocitrates) will be present.

Q: Can the position of the hydroxyl group in isocitric acid affect the synthesis?

A: Yes, the position of the hydroxyl group at a secondary carbon in isocitric acid, as opposed to the tertiary hydroxyl group in citric acid, can potentially influence the reaction. While both are subject to esterification of the carboxyl groups, the secondary hydroxyl group in isocitric acid could be more susceptible to dehydration under certain acidic conditions, potentially leading to the formation of unsaturated byproducts like triethyl aconitate.

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

This protocol provides a general method for the analysis of this compound and its potential byproducts. Derivatization is necessary to analyze the non-volatile isocitric acid and its partially esterified forms.

  • Sample Preparation (Derivatization):

    • Evaporate a known amount of the reaction mixture or purified product to dryness under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-600.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST).

    • Quantify by integrating the peak areas and using an internal standard if necessary.

2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is suitable for analyzing the purity of this compound and quantifying non-volatile impurities like unreacted isocitric acid and its partial esters without derivatization.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Gradient to 5% A, 95% B

      • 20-25 min: Hold at 5% A, 95% B

      • 25-30 min: Return to 95% A, 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve a known concentration of the sample in the initial mobile phase composition.

    • Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify peaks by comparing retention times with standards.

    • Determine purity by calculating the relative peak area of this compound.

Visualizations

Synthesis_and_Byproducts Isocitric_Acid Isocitric Acid Monoethyl_Isocitrate Monoethyl Isocitrate Isocitric_Acid->Monoethyl_Isocitrate + Ethanol - H2O Triethyl_Aconitate Triethyl Aconitate Isocitric_Acid->Triethyl_Aconitate + 3 Ethanol - 4 H2O (Dehydration) Ethanol Ethanol Diethyl_Ether Diethyl Ether Ethanol->Diethyl_Ether + Ethanol - H2O (High Temp) Triethyl_Isocitrate This compound Diethyl_Isocitrate Diethyl Isocitrate Monoethyl_Isocitrate->Diethyl_Isocitrate + Ethanol - H2O Diethyl_Isocitrate->Triethyl_Isocitrate + Ethanol - H2O Water Water

Caption: Synthesis pathway of this compound and formation of major byproducts.

Troubleshooting_Workflow Start Start: This compound Synthesis Issue Problem Identify Primary Issue Start->Problem Low_Yield Low Yield Problem->Low_Yield Yield Impurity_Peaks Impurity Peaks in Analysis Problem->Impurity_Peaks Purity Check_Equilibrium Review Reaction Equilibrium Conditions Low_Yield->Check_Equilibrium Analyze_Byproducts Characterize Impurities (GC-MS, HPLC) Impurity_Peaks->Analyze_Byproducts Action_Yield_1 Improve water removal (e.g., Dean-Stark) Check_Equilibrium->Action_Yield_1 Inefficient water removal? Action_Yield_2 Increase molar excess of ethanol Check_Equilibrium->Action_Yield_2 Insufficient ethanol? Action_Yield_3 Increase reaction time Check_Equilibrium->Action_Yield_3 Reaction time too short? End Optimized Synthesis Action_Yield_1->End Action_Yield_2->End Action_Yield_3->End Byproduct_ID Identify Byproduct Type Analyze_Byproducts->Byproduct_ID Action_Impurity_1 Drive reaction to completion (see Low Yield actions) Byproduct_ID->Action_Impurity_1 Starting Material/ Partial Esters Action_Impurity_2 Lower reaction temperature Byproduct_ID->Action_Impurity_2 Diethyl Ether Action_Impurity_3 Use milder conditions (temp, catalyst) Byproduct_ID->Action_Impurity_3 Triethyl Aconitate Action_Impurity_1->End Action_Impurity_2->End Action_Impurity_3->End

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Technical Support Center: Resolving Peak Co-elution of Triethyl Isocitrate and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of triethyl isocitrate and its isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenges related to the co-elution of this compound stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the isomers of this compound I need to be aware of?

This compound is the triethyl ester of isocitric acid. Isocitric acid has two chiral centers, meaning it can exist as four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). These stereoisomers can be grouped into two pairs of enantiomers and diastereomeric pairs. When analyzing this compound, you may be dealing with a mixture of these diastereomers, which can be challenging to separate.

Q2: Why are my this compound isomer peaks co-eluting?

Co-elution of isomers occurs when the chromatographic method (the combination of the column, mobile phase, and other conditions) does not provide sufficient selectivity to differentiate between the subtle structural differences of the isomers. Stereoisomers, particularly enantiomers, have very similar physicochemical properties, making their separation difficult on standard achiral columns.

Q3: What are the general strategies to resolve co-eluting peaks of isomers?

The primary strategies involve increasing the selectivity of your chromatographic system. This can be achieved by:

  • Utilizing a Chiral Stationary Phase (CSP): These columns are specifically designed to interact differently with enantiomers and diastereomers.

  • Optimizing the Mobile Phase: Adjusting the solvent composition, additives, and pH can significantly impact selectivity.

  • Modifying Chromatographic Conditions: Changes in temperature, flow rate, and gradient profile can improve resolution.

  • Derivatization: Chemically modifying the isomers with a chiral derivatizing agent can create diastereomers with more distinct properties that are easier to separate on an achiral column.

Q4: Can I use Mass Spectrometry (MS) to distinguish between co-eluting isomers?

While MS is a powerful tool for identification, it generally cannot differentiate between isomers that co-elute, as they often have the same mass-to-charge ratio (m/z) and similar fragmentation patterns. Therefore, chromatographic separation is crucial before MS detection.

Troubleshooting Guides

Issue 1: Complete Co-elution of this compound Isomers on a Standard Achiral Column (e.g., C18)

This is the expected behavior as achiral columns are not designed to separate stereoisomers.

Solution Workflow:

start Complete Co-elution on Achiral Column sub_issue Isomers are stereoisomers (enantiomers/diastereomers) start->sub_issue switch_to_chiral Switch to a Chiral Stationary Phase (CSP) sub_issue->switch_to_chiral gc_chiral GC: Cyclodextrin-based CSP switch_to_chiral->gc_chiral hplc_chiral HPLC: Polysaccharide-based CSP switch_to_chiral->hplc_chiral method_dev Proceed to Chiral Method Development gc_chiral->method_dev hplc_chiral->method_dev

Caption: Workflow for addressing co-elution on achiral columns.

Issue 2: Partial Co-elution or Poor Resolution on a Chiral Column

Even with a chiral column, achieving baseline separation can be challenging. Here’s a systematic approach to improve resolution.

Troubleshooting Steps:

  • Confirm Peak Purity: If you have a Diode Array Detector (DAD) or a mass spectrometer, examine the spectra across the peak. A change in the spectral profile indicates co-elution.

  • Optimize Mobile Phase/Carrier Gas Flow:

    • HPLC: Adjust the ratio of your organic modifier to the aqueous phase. A weaker mobile phase (less organic solvent) will increase retention and may improve separation. Experiment with different organic modifiers (e.g., switch from acetonitrile to methanol).

    • GC: Optimize the carrier gas flow rate to ensure optimal column efficiency.

  • Adjust Temperature:

    • HPLC & GC: Lowering the temperature can sometimes enhance the subtle intermolecular interactions necessary for chiral recognition, leading to better separation. Conversely, in some cases, increasing the temperature may be beneficial.

  • Modify the Mobile Phase (HPLC):

    • Additives: For acidic compounds like isocitrate esters, adding a small amount of an acid (e.g., formic acid, acetic acid) to the mobile phase can improve peak shape and selectivity. For basic compounds, an amine additive might be used.

  • Change the Chiral Stationary Phase: Not all chiral columns are the same. If optimization on one CSP fails, try a different type. For example, if a cellulose-based column doesn't work, an amylose-based column might.

Troubleshooting Logic:

start Partial Co-elution on Chiral Column optimize_flow Optimize Flow Rate / Mobile Phase Strength start->optimize_flow adjust_temp Adjust Column Temperature optimize_flow->adjust_temp modify_mp Modify Mobile Phase (Additives) adjust_temp->modify_mp change_csp Select a Different Chiral Stationary Phase modify_mp->change_csp resolved Peaks Resolved change_csp->resolved

Caption: Logical steps for troubleshooting partial co-elution.

Experimental Protocols

The following are suggested starting protocols for the separation of this compound isomers, based on methods for structurally similar small chiral organic acids and esters. Optimization will likely be required.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
ParameterRecommended Starting Conditions
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase A: n-Hexane, B: Isopropanol (IPA) or Ethanol
Gradient/Isocratic Isocratic: 90:10 (A:B). Adjust ratio to optimize.
Flow Rate 1.0 mL/min
Column Temperature 25 °C (can be varied between 10-40 °C)
Detection UV at 210 nm or Mass Spectrometry
Injection Volume 5 µL
Protocol 2: Chiral Gas Chromatography (GC)
ParameterRecommended Starting Conditions
Column Cyclodextrin-based Chiral Capillary Column (e.g., Beta-DEX™ or Gamma-DEX™)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Start at 150 °C, hold for 1 min, ramp at 5 °C/min to 220 °C, hold for 5 min.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp 280 °C (FID)
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL

Data Presentation

The following tables present hypothetical, yet realistic, data that could be obtained during method development for separating two diastereomers of this compound (Diastereomer 1 and Diastereomer 2).

Table 1: Effect of Mobile Phase Composition on HPLC Resolution

Column: Cellulose-based CSP

% Isopropanol in HexaneRetention Time (min) - Diastereomer 1Retention Time (min) - Diastereomer 2Resolution (Rs)
5%15.216.51.8
10%10.811.51.4
15%7.57.90.9
20%5.15.30.5
Table 2: Effect of GC Oven Temperature Ramp Rate on Resolution

Column: Beta-DEX™ CSP

Ramp Rate (°C/min)Retention Time (min) - Diastereomer 1Retention Time (min) - Diastereomer 2Resolution (Rs)
222.523.11.6
516.817.21.2
1012.312.60.8
208.99.10.4

This technical support guide provides a comprehensive starting point for addressing the co-elution of this compound isomers. Successful separation will depend on systematic experimentation and optimization based on the principles outlined above.

improving the stability of triethyl isocitrate for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of triethyl isocitrate for long-term storage.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, turbidity) Oxidation or contamination.Store under an inert atmosphere (e.g., nitrogen or argon). Ensure the storage container is properly sealed. Analyze for oxidative degradation products.
Decrease in pH of aqueous formulations Hydrolysis of the ester linkages to form isocitric acid and ethanol.Control the pH of the formulation with a suitable buffering agent. Store at lower temperatures to reduce the rate of hydrolysis. Minimize exposure to moisture.
Formation of precipitates Degradation product insolubility or interaction with other formulation components.Characterize the precipitate to identify its composition. Evaluate the compatibility of this compound with other excipients in the formulation.
Loss of potency or inconsistent analytical results Chemical degradation of this compound.Conduct a comprehensive stability study to identify the degradation pathway. Re-evaluate storage conditions (temperature, humidity, light exposure).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis of the ester bonds can be catalyzed by acidic or basic conditions, leading to the formation of isocitric acid and ethanol. The hydroxyl group and the ester linkages can also be susceptible to oxidation.

Q2: How does this compound differ from triethyl citrate in terms of stability?

A2: this compound and triethyl citrate are structural isomers, with the hydroxyl group positioned at C1 in isocitrate and C2 in citrate.[1] This difference in the hydroxyl group position may influence their susceptibility to oxidation and their interaction with other molecules, potentially affecting their stability profiles.[1] While triethyl citrate is known to be generally stable, specific comparative stability data for this compound is limited.[1][2][3][4][5][6]

Q3: What are the ideal storage conditions for long-term stability of this compound?

A3: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[7][8][9] Storage at refrigerated temperatures (2-8 °C) can further slow down potential degradation reactions. For sensitive applications, storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: Several analytical techniques can be used to monitor the stability of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for quantifying the parent compound and detecting degradation products.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to identify the structure of degradation products.[1]

Q5: Are there any known incompatibilities for this compound?

A5: While specific data for this compound is scarce, based on its structure and information for its isomer triethyl citrate, it is expected to be incompatible with strong oxidizing agents and strong bases.[2][4][7] Contact with these substances can accelerate its degradation.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol outlines a method for assessing the stability of this compound under accelerated conditions to predict its long-term shelf life.

1. Sample Preparation:

  • Prepare samples of pure this compound and/or its formulation.
  • Package the samples in the intended long-term storage containers.

2. Storage Conditions:

  • Place the samples in stability chambers set to the following conditions:
  • 40°C ± 2°C / 75% RH ± 5% RH
  • 25°C ± 2°C / 60% RH ± 5% RH (as a control)
  • Protect samples from light.

3. Time Points:

  • Pull samples for analysis at initial (T=0), 1, 3, and 6-month time points.

4. Analysis:

  • At each time point, analyze the samples for:
  • Appearance (visual inspection)
  • Assay of this compound (using a validated HPLC or GC method)
  • Presence of degradation products (using HPLC or GC with a suitable detector)
  • pH (for aqueous formulations)

Protocol 2: HPLC Method for Purity and Degradation Product Analysis

This protocol provides a general HPLC method for the analysis of this compound. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with a high percentage of A, and gradually increase the percentage of B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

Visualizations

Potential Degradation Pathways of this compound A This compound B Hydrolysis A->B H₂O (Acid/Base catalysis) D Oxidation A->D Oxidizing Agents (e.g., O₂) C Isocitric Acid + Ethanol B->C E Oxidized Degradation Products D->E

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing A Sample Preparation (Pure substance or formulation) B Initial Analysis (T=0) (Appearance, Assay, Degradants, pH) A->B C Storage under Accelerated Conditions (e.g., 40°C/75% RH) A->C F Data Evaluation and Shelf-life Prediction B->F D Interim Analysis (e.g., 1, 3 months) C->D E Final Analysis (e.g., 6 months) D->E D->F E->F

Caption: Workflow for a typical accelerated stability study.

References

challenges in the quantification of triethyl isocitrate in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the quantification of triethyl isocitrate in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from triethyl citrate?

This compound is the triethyl ester of isocitric acid. Its molecular formula is C₁₂H₂₀O₇ and it has a molecular weight of approximately 276.28 g/mol .[1] It is a structural isomer of triethyl citrate, meaning they share the same chemical formula and mass. The key difference lies in the position of the hydroxyl (-OH) group on the carbon backbone. In this compound, the hydroxyl group is at the C1 position, while in triethyl citrate, it is at the C2 position.[1] This structural variance, though subtle, is critical for analytical separation.

Q2: What are the primary challenges in quantifying this compound in biological samples?

The main difficulties include:

  • Isomeric Interference: Co-elution with its isomer, triethyl citrate, can lead to false positives or inaccurate quantification, making chromatographic separation essential.[1]

  • Matrix Effects: Components within biological samples (e.g., salts, lipids, proteins) can interfere with the ionization of this compound in the mass spectrometer, causing signal suppression or enhancement.[2][3][4] This can lead to inaccurate and imprecise results.[2]

  • Analyte Stability: As an ester, this compound may be susceptible to hydrolysis (degradation) in biological matrices, especially under certain pH and temperature conditions.[5] This requires careful evaluation of sample stability during collection, storage, and processing.[5][6]

  • Low Endogenous Levels: If quantifying endogenous levels or low administered doses, high sensitivity is required, which can be compromised by matrix effects and poor recovery.

Q3: Which analytical techniques are best suited for this analysis?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity, which are crucial for distinguishing and quantifying analytes in complex biological samples.[1][7] Hydrophilic Interaction Chromatography (HILIC) may be particularly useful for separating the polar isocitrate derivatives.[1] Using an internal standard, especially an isotope-labeled version of the analyte, is highly recommended for precise quantification.[1]

Q4: What is a matrix effect and how can I assess it?

A matrix effect is the alteration of an analyte's signal (suppression or enhancement) caused by other components in the sample matrix.[2][4] It is a common issue in mass spectrometry.[2] You can quantify the matrix effect by comparing the peak area of the analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat (pure) solvent at the same concentration.[3][4]

Matrix Effect (%) = (Peak Area in Post-Extracted Blank Matrix / Peak Area in Neat Solvent) x 100

A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.

Troubleshooting Guide

Problem: I cannot chromatographically separate this compound from its isomer, triethyl citrate.

  • Solution 1: Optimize Chromatography. Precise chromatographic differentiation is critical to avoid false positives from isomers.[1] Experiment with different column chemistries. A HILIC column may provide better separation for these polar compounds compared to a standard C18 column.[1]

  • Solution 2: Adjust Mobile Phase and Gradient. Systematically adjust the mobile phase composition (e.g., organic solvent, buffer type, pH) and the gradient elution profile to maximize the resolution between the two isomeric peaks.

Problem: My analyte signal is low and inconsistent (Ion Suppression).

  • Solution 1: Improve Sample Preparation. Biological matrices often require cleanup to remove interfering substances like phospholipids and proteins.[3] Transition from a simple protein precipitation (PPT) method to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample.[3][8]

  • Solution 2: Dilute the Sample. Diluting the sample can reduce the concentration of matrix components that cause ion suppression.[9] This approach is effective but may compromise the limit of quantification if the analyte concentration is already low.

  • Solution 3: Use an Isotope-Labeled Internal Standard. A stable isotope-labeled (SIL) internal standard (e.g., ¹³C-labeled this compound) will co-elute with the analyte and experience similar matrix effects.[1] This allows for accurate correction of signal variability.

Problem: My analyte recovery is poor after sample preparation.

  • Solution 1: Optimize the Extraction Protocol. If using protein precipitation, test different organic solvents (e.g., methanol, acetonitrile). For SPE, screen different sorbents and optimize the wash and elution steps to ensure the analyte is retained and then fully eluted.

  • Solution 2: Evaluate Analyte Stability. The analyte may be degrading during the extraction process.[5] Perform experiments with samples spiked at a known concentration to calculate the extraction recovery and ensure the process is not causing analyte loss. The stability of similar compounds has been shown to be affected by temperature and storage duration.[6]

Problem: My results are not reproducible across different batches or after storing samples (Poor Stability).

  • Solution 1: Conduct Stability Studies. You must evaluate the stability of this compound in the biological matrix under various conditions. This includes bench-top stability (room temperature), long-term stability (frozen at -20°C or -80°C), and freeze-thaw stability.[5][6] For a similar compound, acetyl triethyl citrate, stability was confirmed in rat plasma for 14 days at -20°C and for at least three freeze-thaw cycles.[6]

  • Solution 2: Control Sample pH and Temperature. Ester hydrolysis can be pH and temperature-dependent.[5] Keep samples on ice during processing and consider adding buffers or preservatives if pH-mediated degradation is suspected.

Quantitative Data Summary

For accurate bioanalysis, it is crucial to understand the properties of the analyte and potential interferences, as well as to validate the method's performance.

Table 1: Analyte and Isomer Properties

PropertyThis compoundTriethyl Citrate
Molecular Formula C₁₂H₂₀O₇[1]C₁₂H₂₀O₇[10]
Molecular Weight 276.28 g/mol [1]276.29 g/mol [11]
CAS Number 16496-37-0[1]77-93-0[11]
Key Structural Difference Hydroxyl group at C1[1]Hydroxyl group at C2[1]

Table 2: Example Stability Assessment of a Related Compound (Acetyl Triethyl Citrate in Rat Plasma)[6]

ConditionDurationStability (% of Initial Concentration)
Room Temperature8 hours> 96.3%
In Autosampler12 hours at 4°C> 91.0%
Long-Term Storage14 days at -20°C> 90.8%
Freeze-Thaw Cycles3 cycles> 105.8%

Note: This data is for acetyl triethyl citrate and serves as an example. Similar validation must be performed specifically for this compound.

Table 3: Example Method Performance Data (Acetyl Triethyl Citrate in Rat Plasma)[6]

ConcentrationExtraction RecoveryMatrix Effect
50 ng/mL103.9 ± 6.9%67.0 ± 4.0%
1600 ng/mL93.4 ± 6.5%62.9 ± 3.2%

Note: This data indicates significant ion suppression (matrix effect < 100%) but high and consistent recovery for acetyl triethyl citrate using protein precipitation.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

This protocol is adapted from a method for a structurally similar compound and should be optimized for this compound.[6][12]

  • Thaw frozen biological samples (e.g., plasma, urine) on ice.

  • Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard (SIL-triethyl isocitrate is recommended).

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, or inject directly into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Method Parameters

These are starting parameters that require rigorous optimization for the specific analyte and instrumentation.

  • LC Column: A HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm) for separating polar isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%), hold for 1 minute, then ramp down to 40% over 5 minutes. Re-equilibrate for 3 minutes.

  • Mass Spectrometer: Triple Quadrupole.

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (must be tested, though negative mode can be effective for citrate isomers[13]).

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions must be determined by infusing a pure standard of this compound.

Visualizations

bioanalytical_workflow cluster_pre Sample Handling cluster_proc Sample Processing cluster_analysis Analysis cluster_post Data Interpretation Sample Biological Sample Collection Store Sample Storage (-80°C) Sample->Store IS Add Internal Standard Store->IS Prep Sample Preparation (PPT, SPE, or LLE) LC LC Separation Prep->LC IS->Prep MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: General workflow for bioanalytical quantification.

isomer_challenge cluster_sample Sample Extract cluster_lc Chromatography cluster_ms Mass Spectrometer TEC Triethyl Citrate (Isomer) LC_Poor Poor Separation (Co-elution) TEC->LC_Poor LC_Good Good Separation TEC->LC_Good TEIC This compound (Analyte) TEIC->LC_Poor TEIC->LC_Good MS_Bad Inaccurate Result (Combined Signal) LC_Poor->MS_Bad MS_Good Accurate Result LC_Good->MS_Good  Resolved Peaks

Caption: The isomer differentiation challenge in quantification.

matrix_effects_troubleshooting action action result result start Low or Variable Signal Intensity? q1 Matrix Effect Calculated >20%? start->q1 q2 Is Sample Dilution Feasible? (LOQ) q1->q2 Yes a3 Incorporate SIL-IS into method q1->a3 No a1 Improve Sample Cleanup (e.g., use SPE) q2->a1 No a2 Dilute Sample Extract q2->a2 Yes q3 Using SIL Internal Standard? r1 Problem Solved a1->r1 a2->r1 a3->r1

Caption: Troubleshooting decision tree for matrix effects.

References

minimizing degradation of triethyl isocitrate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of triethyl isocitrate during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for this compound degradation during sample preparation?

A1: this compound, like other esters, is susceptible to degradation through three main pathways:

  • Chemical Hydrolysis: This can be catalyzed by both acids and bases. The ester linkages are cleaved by water, yielding isocitric acid and ethanol. The rate of hydrolysis is significantly influenced by the pH of the sample and buffers used.

  • Enzymatic Hydrolysis: In biological samples, esterases are enzymes that can rapidly hydrolyze this compound.[1][2][3] Carboxylesterases, prevalent in the liver, plasma, and gut, are particularly effective at this.[3]

  • Thermal Degradation: Elevated temperatures during sample processing or analysis (e.g., in a GC inlet) can cause the molecule to break down. For the similar compound triethyl citrate, heating to decomposition can produce acrid smoke and irritating fumes.[4]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. Both acidic and alkaline conditions can accelerate its hydrolysis. For some esters, rapid non-enzymatic hydrolysis occurs in acidic conditions (below pH 4.6), while slower hydrolysis of the ester bond is observed under slightly alkaline conditions.[5] It is crucial to maintain a pH close to neutral (pH 6.5-7.0) during extraction and storage to minimize chemical degradation.[6]

Q3: My samples are from a biological matrix. What special precautions should I take?

A3: Biological matrices contain esterases that can rapidly degrade this compound.[1][3] To minimize enzymatic degradation, the following steps are recommended:

  • Work at low temperatures: Keep samples on ice or at 4°C throughout the preparation process.

  • Add esterase inhibitors: Consider adding specific esterase inhibitors to your samples immediately after collection. The choice of inhibitor may need to be optimized for your specific matrix and analytical method.[7][8]

  • Rapid sample processing: Minimize the time between sample collection and extraction/analysis.

Q4: Can the choice of solvent impact the stability of this compound?

A4: Yes, the solvent can influence stability. Protic solvents, especially water, can participate in hydrolysis. When possible, use aprotic solvents for reconstitution and storage of extracts. If aqueous solutions are necessary, ensure the pH is controlled and the storage time is minimized.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of this compound Chemical Hydrolysis: Sample pH is too acidic or alkaline.- Adjust the pH of your sample and any aqueous buffers to a neutral range (pH 6.5-7.0).- Minimize the use of strong acids or bases during extraction.
Enzymatic Degradation: Presence of active esterases in biological samples.- Process samples at low temperatures (on ice or at 4°C).- Add an appropriate esterase inhibitor to the sample immediately after collection.- Minimize the time between sample collection and analysis.
Thermal Degradation: High temperatures during solvent evaporation or GC analysis.- Use gentle evaporation techniques (e.g., nitrogen stream at room temperature).- Optimize GC inlet temperature to be as low as possible while still allowing for efficient volatilization.
Poor reproducibility of results Inconsistent Sample Handling: Variations in time, temperature, or pH during sample preparation.- Standardize your sample preparation protocol. Ensure all samples are treated identically.- Use an internal standard to correct for variability.
Analyte Instability in Autosampler: Degradation of the prepared sample while waiting for injection.- Keep the autosampler tray cooled if possible.- Minimize the time between placing samples in the autosampler and injection.
Appearance of unexpected peaks in the chromatogram (e.g., isocitric acid, diethyl isocitrate) Degradation Products: this compound is breaking down into its hydrolysis products.- This is a strong indicator of degradation. Review all potential causes listed above (pH, temperature, enzymes) and implement corrective actions.

Experimental Protocols

Protocol 1: General Guideline for Extraction of this compound from Aqueous Samples

This protocol provides a general framework. Optimization for specific sample matrices is recommended.

  • pH Adjustment: Adjust the sample pH to 6.5-7.0 using a dilute buffer (e.g., phosphate buffer).

  • Extraction:

    • Add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). The choice of solvent may require optimization.

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Drying: Add a drying agent (e.g., anhydrous sodium sulfate) to the organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., acetonitrile for LC-MS, hexane for GC).

Protocol 2: Stabilization of this compound in Biological Samples (e.g., Plasma)

  • Sample Collection: Collect blood in tubes containing an anticoagulant and immediately place on ice.

  • Addition of Stabilizers:

    • To inhibit enzymatic activity, consider adding an esterase inhibitor. The choice and concentration of the inhibitor should be validated to ensure it does not interfere with the analysis.

    • To control pH, a small volume of a concentrated, pH-neutral buffer can be added.

  • Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.

  • Storage: If not analyzed immediately, store plasma samples at -80°C.

  • Extraction: Follow the general extraction protocol (Protocol 1), ensuring that all steps are performed at low temperatures.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis A Collect Sample B Add Esterase Inhibitor (for biological samples) A->B C Adjust pH to 6.5-7.0 B->C D Liquid-Liquid Extraction C->D E Separate Organic Layer D->E F Dry with Na2SO4 E->F G Evaporate Solvent (Room Temperature) F->G H Reconstitute G->H I Inject for Analysis H->I

Caption: Workflow for minimizing this compound degradation.

degradation_pathways cluster_degradation Degradation Pathways cluster_products Degradation Products TEI This compound Chem_Hydrolysis Chemical Hydrolysis (Acidic or Alkaline pH) TEI->Chem_Hydrolysis Enz_Hydrolysis Enzymatic Hydrolysis (Esterases) TEI->Enz_Hydrolysis Therm_Deg Thermal Degradation (High Temperature) TEI->Therm_Deg Products Isocitric Acid + Ethanol + Other Byproducts Chem_Hydrolysis->Products Enz_Hydrolysis->Products Therm_Deg->Products

Caption: Major degradation pathways for this compound.

References

Technical Support Center: Purification of Triethyl Isocitrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of triethyl isocitrate from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it synthesized?

This compound is the triethyl ester of isocitric acid.[1] It is typically synthesized through the Fischer esterification of isocitric acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, or under controlled temperature and pressure conditions without a catalyst.[1] The reaction involves the conversion of the three carboxylic acid groups of isocitric acid into their corresponding ethyl esters.[1]

Q2: What are the common impurities in a crude this compound reaction mixture?

Common impurities in a crude this compound reaction mixture may include:

  • Unreacted starting materials: Isocitric acid and ethanol.

  • Partially esterified products: Diethyl isocitrate and monoethyl isocitrate.

  • Byproducts: Diethyl ether, which can form from the dehydration of ethanol at elevated temperatures.[1]

  • Catalyst residues: If an acid catalyst like sulfuric acid is used, it will be present in the crude mixture.

  • Water: A byproduct of the esterification reaction.

  • Isomeric impurities: Depending on the reaction conditions, trace amounts of triethyl citrate, the isomer of this compound, may be present.[1]

Q3: What are the key physical properties of this compound relevant to its purification?

Q4: How can the purity of this compound be assessed?

The purity of this compound can be assessed using a combination of analytical techniques:[1]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to separate and quantify the amount of this compound relative to any impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the ester and identify the presence of impurities by comparing the spectra to that of a pure standard.[1]

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify impurities by their mass-to-charge ratio and fragmentation patterns.

Troubleshooting Guides

Problem 1: Low Yield of Purified this compound
Possible Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using TLC or GC to ensure it has gone to completion before starting the work-up. Consider extending the reaction time or increasing the amount of ethanol.
Product loss during aqueous work-up This compound may have some solubility in the aqueous phase. Minimize the number of aqueous washes and ensure the organic phase is thoroughly separated. Back-extract the aqueous washes with a fresh portion of the extraction solvent to recover any dissolved product.
Hydrolysis of the ester during work-up Avoid strongly acidic or basic conditions during the work-up, as this can lead to hydrolysis of the ester back to isocitric acid and ethanol. Use a mild base like sodium bicarbonate for neutralization.
Product loss during distillation If using fractional distillation, ensure the column is well-insulated to maintain the temperature gradient. A very high vacuum may cause the product to distill too quickly, leading to poor separation and loss.
Product adhering to silica gel in column chromatography This compound is a polar molecule and may adhere strongly to silica gel. If the product is not eluting, gradually increase the polarity of the solvent system.
Problem 2: Presence of Impurities in the Final Product
Impurity Troubleshooting Step
Unreacted Isocitric Acid Isocitric acid is highly polar and should be removed during the aqueous work-up. Ensure thorough washing with a saturated sodium bicarbonate solution to neutralize and extract the acid. The presence of isocitric acid can be checked by TLC.
Residual Ethanol Ethanol can be removed by washing the organic phase with brine and by evaporation under reduced pressure. Ensure the product is dried thoroughly.
Diethyl Ether Diethyl ether is a low-boiling byproduct and should be removed during the solvent evaporation step.
Partially Esterified Products These are more polar than this compound and can be separated by column chromatography. A gradient elution from a non-polar to a more polar solvent system can effectively separate these impurities.

Data Presentation

Table 1: Physical Properties of Triethyl Citrate (Isomer of this compound)

PropertyValue
Molecular Formula C₁₂H₂₀O₇
Molecular Weight 276.28 g/mol
Boiling Point 294 °C at 760 mmHg
Melting Point -55 °C
Density 1.137 g/mL at 25 °C
Solubility in water 65 g/L

Note: This data is for triethyl citrate and should be used as an approximation for this compound.

Experimental Protocols

General Aqueous Work-up and Extraction
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If an acid catalyst was used, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.[1]

  • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A common starting point is a 9:1 or 4:1 hexane:ethyl acetate mixture.[1]

  • Procedure: a. Prepare a slurry of silica gel in the chosen eluent and pack the column. b. Dissolve the crude this compound in a minimal amount of the eluent. c. Carefully load the sample onto the top of the silica gel column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound. f. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

PurificationWorkflow start Crude Reaction Mixture neutralization Neutralization (e.g., with NaHCO3 soln) start->neutralization extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) neutralization->extraction drying Drying of Organic Phase (e.g., Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude this compound evaporation->crude_product column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_product_evap Evaporation of Pure Fractions fraction_collection->pure_product_evap pure_product Pure this compound pure_product_evap->pure_product

Caption: A typical workflow for the purification of this compound.

TroubleshootingPurification start Purification Issue low_yield Low Yield start->low_yield impurities Impurities Present start->impurities incomplete_rxn Incomplete Reaction? Monitor reaction. low_yield->incomplete_rxn Check workup_loss Loss during Work-up? Minimize washes, back-extract. low_yield->workup_loss Check hydrolysis Hydrolysis? Avoid strong acid/base. low_yield->hydrolysis Check distillation_loss Distillation Loss? Insulate column. low_yield->distillation_loss Check acid_impurity Unreacted Acid? Wash with bicarbonate. impurities->acid_impurity Identify alcohol_impurity Residual Alcohol? Wash with brine, dry thoroughly. impurities->alcohol_impurity Identify partial_ester_impurity Partial Esters? Optimize column chromatography. impurities->partial_ester_impurity Identify

Caption: A troubleshooting guide for common purification issues.

References

addressing matrix effects in LC-MS/MS analysis of triethyl isocitrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you address matrix effects in the LC-MS/MS analysis of triethyl isocitrate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification of this compound.[2][3][4] For instance, endogenous components in plasma like phospholipids or salts, or exogenous substances such as anticoagulants, can interfere with the ionization of this compound in the mass spectrometer's ion source.[3] This interference can result in poor reproducibility and compromised sensitivity.

Q2: I'm observing low signal intensity for this compound. Could this be due to matrix effects?

A: Yes, a common manifestation of matrix effects is ion suppression, which leads to a decreased signal intensity for the analyte.[5] This occurs when co-eluting matrix components interfere with the ionization process of this compound, reducing the number of ions that reach the detector.[2][4] To confirm if the low signal is due to matrix effects, you can perform a post-extraction spiking experiment.[3]

Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A: The "golden standard" for quantitatively assessing matrix effects is the post-extraction spiking method.[3] This involves comparing the peak area of this compound in a post-spiked extraction of a blank matrix sample to the peak area of a pure standard solution at the same concentration. The ratio of these two responses is called the Matrix Factor (MF).[3]

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 suggests no significant matrix effect.

Troubleshooting Guides

Problem: My this compound signal is inconsistent and shows poor reproducibility between samples.

This issue is often a hallmark of variable matrix effects. Here's a step-by-step guide to troubleshoot this problem:

Step 1: Evaluate Sample Preparation

Inadequate sample cleanup is a primary cause of matrix effects.[6] Consider the following sample preparation techniques to remove interfering components:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for selectively isolating analytes while removing matrix components.

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from interfering substances based on their differential solubility in two immiscible liquids.

  • Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE and may leave behind significant matrix components.

Illustrative Data: Impact of Sample Preparation on Matrix Effect for this compound

Sample Preparation MethodMatrix Factor (MF)% Ion Suppression
Protein Precipitation0.4555%
Liquid-Liquid Extraction0.7822%
Solid-Phase Extraction0.928%

Step 2: Optimize Chromatographic Separation

If sample preparation improvements are insufficient, focus on chromatographic conditions to separate this compound from co-eluting matrix components.[6]

  • Modify the Mobile Phase Gradient: Adjusting the gradient profile can improve the resolution between this compound and interfering peaks.

  • Change the Stationary Phase: Consider a column with a different chemistry that may provide better separation.

  • Use a Divert Valve: A divert valve can be programmed to send the highly contaminated initial and final portions of the chromatographic run to waste, reducing source contamination.[7]

Step 3: Employ a Suitable Internal Standard

The use of a stable isotope-labeled (SIL) internal standard is a highly effective way to compensate for matrix effects.[6] A SIL internal standard for this compound would co-elute and experience similar ionization suppression or enhancement, allowing for a reliable ratio of the analyte to the internal standard for quantification.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general methodology for SPE cleanup. The specific sorbent and solvents should be optimized for this compound.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_assessment Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Inconsistent/Inaccurate This compound Results Assess Assess Matrix Effect (Post-Extraction Spiking) Problem->Assess Decision Significant Effect? Assess->Decision SamplePrep Optimize Sample Prep (SPE, LLE) Decision->SamplePrep Yes Final Reliable Method Decision->Final No Chroma Optimize Chromatography SamplePrep->Chroma IS Use Stable Isotope-Labeled Internal Standard Chroma->IS Revalidate Re-evaluate Matrix Effect IS->Revalidate Revalidate->Final

Caption: Workflow for identifying and mitigating matrix effects.

TroubleshootingDecisionTree start Start Troubleshooting q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) a good option? start->q1 use_is Implement SIL-IS q1->use_is Yes q2 Is sample cleanup a priority? q1->q2 No end Problem Resolved use_is->end spe Develop SPE or LLE Method q2->spe Yes q3 Is chromatography optimized? q2->q3 No spe->q3 chroma Adjust Gradient and/or Change Column q3->chroma No q3->end Yes chroma->end

Caption: Decision tree for troubleshooting matrix effects.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Triethyl Isocitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the validation of triethyl isocitrate, a key excipient in pharmaceutical formulations. Due to the limited availability of fully validated methods specifically for this compound, this document presents established methods for its structural isomer, triethyl citrate, as robust starting points for method development and validation. The principles and experimental protocols outlined herein are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.

Introduction to this compound Analysis

This compound (CAS 16496-37-0) is the triethyl ester of isocitric acid.[1] Its structural similarity to the more commonly used plasticizer, triethyl citrate (CAS 77-93-0), means that analytical methods developed for the latter can often be adapted.[1] The primary analytical techniques suitable for the quantification of this compound include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This guide will compare these two approaches and detail the necessary validation parameters.

Comparison of Analytical Techniques

The choice between GC and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography with Flame Ionization Detection (GC-FID) Separation of volatile compounds in a gaseous mobile phase followed by detection based on the ionization of the analyte in a hydrogen-air flame.[2]High resolution for volatile and semi-volatile compounds, robust and reliable detection.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection Separation based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. Detection is based on the analyte's absorption of UV light.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. High precision and accuracy.Lower resolution for highly complex mixtures compared to GC, requires that the analyte has a UV chromophore.

Experimental Protocols

Detailed methodologies for GC-FID and RP-HPLC, originally developed for triethyl citrate, are provided below as a basis for adaptation for this compound analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the determination of purity and assay of this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: Agilent Technologies DB-FFAP (30 m x 0.530 mm, 1.0 µm) or equivalent.[3]

  • Carrier gas: Nitrogen or Helium.[3]

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.[3]

    • Ramp 1: 5 °C/min to 100 °C, hold for 1 minute.[3]

    • Ramp 2: 25 °C/min to 250 °C, hold for 2 minutes.[3]

  • Flow Rate: (Specify based on carrier gas and column dimensions)

  • Injection Volume: 1 µL

Sample Preparation:

  • Dissolve a known weight of the this compound sample in a suitable solvent (e.g., methanol).

  • Dilute to the desired concentration within the linear range of the method.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of this compound in pharmaceutical formulations.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: Waters Xterra RP18 (4.6 mm x 100 mm, 3.5 µm) or equivalent.[4]

  • Mobile Phase: A gradient of 10 mM carbonate buffer (pH 10.5) and acetonitrile.[4]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm[4]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Gradient Program: (To be optimized for this compound, starting with a program similar to that used for triethyl citrate).

Sample Preparation:

  • Extract the this compound from the sample matrix using a suitable solvent.

  • Filter the extract through a 0.45 µm filter before injection.

Validation of Analytical Methods

The validation of an analytical method ensures that it is suitable for its intended purpose.[5] According to ICH Q2(R1) guidelines, the following parameters must be evaluated.[5][6]

Validation Parameters Summary

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal is from the analyte of interest.No interference from placebo, impurities, or degradation products at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.995.[7]
Range The interval between the upper and lower concentrations of the analyte for which the method is precise, accurate, and linear.Assay: 80-120% of the test concentration. Impurity: Reporting level to 120% of the specification.[7]
Accuracy The closeness of the test results to the true value.98.0% - 102.0% recovery for assay.
Precision The degree of scatter between a series of measurements.Repeatability (RSD) ≤ 2%. Intermediate Precision (RSD) ≤ 3%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate, pH, or temperature are varied slightly.

Visualizing the Workflow

To better understand the processes involved in validating an analytical method for this compound, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_Plan 1. Planning cluster_Execution 2. Execution cluster_Evaluation 3. Evaluation cluster_Documentation 4. Documentation Define_Purpose Define Analytical Method Purpose Set_Validation_Parameters Set Validation Parameters & Acceptance Criteria Define_Purpose->Set_Validation_Parameters Prepare_Protocols Prepare Detailed Experimental Protocols Set_Validation_Parameters->Prepare_Protocols Perform_Experiments Perform Validation Experiments Prepare_Protocols->Perform_Experiments Collect_Data Collect and Process Data Perform_Experiments->Collect_Data Analyze_Results Analyze Results Against Acceptance Criteria Collect_Data->Analyze_Results Assess_Robustness Assess Method Robustness Analyze_Results->Assess_Robustness Prepare_Report Prepare Validation Report Assess_Robustness->Prepare_Report Final_Approval Final Method Approval Prepare_Report->Final_Approval

Caption: Workflow for the validation of an analytical method.

Experimental_Workflow cluster_Sample Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Sample_Weighing Weighing of This compound Dissolution Dissolution in Appropriate Solvent Sample_Weighing->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Injection Injection into GC or HPLC System Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection by FID or UV Separation->Detection Peak_Integration Peak Integration and Identification Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report_Generation Generation of Final Report Quantification->Report_Generation

Caption: A typical experimental workflow for this compound analysis.

References

A Comparative Analysis of the Enzymatic Activity of Isocitrate and Triethyl Isocitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isocitrate and Isocitrate Dehydrogenase

Isocitrate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production.[1] Its enzymatic conversion to α-ketoglutarate is catalyzed by isocitrate dehydrogenase (IDH).[2][3] In humans, there are three isoforms of IDH: the NAD⁺-dependent IDH3, which functions in the mitochondrial TCA cycle, and the NADP⁺-dependent IDH1 and IDH2, located in the cytoplasm/peroxisomes and mitochondria, respectively.[3] These enzymes play crucial roles in cellular respiration, biosynthesis, and redox balance.[1][4]

Triethyl isocitrate is a triester derivative of isocitric acid. The presence of ethyl groups esterified to the carboxyl moieties of isocitrate is expected to significantly alter its chemical properties and biological activity.

Theoretical Comparison of Enzymatic Activity

Based on the known mechanism of isocitrate dehydrogenase, a significant difference in the enzymatic activity of isocitrate and this compound is anticipated. The carboxyl groups of isocitrate are crucial for its binding to the active site of IDH. The esterification of these groups in this compound would likely hinder or completely prevent its interaction with the enzyme. Consequently, this compound is not expected to be a substrate for isocitrate dehydrogenase. It is plausible that it could act as a competitive or non-competitive inhibitor, although there is currently no experimental evidence to support this.

Data Presentation

The following tables are templates for presenting quantitative data from experiments designed to compare the enzymatic activity of isocitrate and this compound with isocitrate dehydrogenase.

Table 1: Michaelis-Menten Kinetic Parameters for Isocitrate with Isocitrate Dehydrogenase

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Isocitrate

Table 2: Effect of this compound on Isocitrate Dehydrogenase Activity

CompoundConcentration (µM)% Inhibition of IDH ActivityIC50 (µM)
This compound

Experimental Protocols

To empirically determine and compare the enzymatic activity of isocitrate and this compound, the following experimental protocol for an isocitrate dehydrogenase activity assay can be employed.

Objective:

To measure and compare the kinetic parameters of isocitrate dehydrogenase with isocitrate as a substrate and to investigate the potential inhibitory effect of this compound on IDH activity.

Materials:
  • Recombinant human isocitrate dehydrogenase (IDH1 or IDH2)

  • DL-Isocitric acid trisodium salt

  • This compound

  • NADP⁺ (or NAD⁺ for IDH3)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl, 10 mM MgCl₂, and 1 mM DTT)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Part 1: Determination of Kinetic Parameters for Isocitrate

  • Prepare a stock solution of DL-isocitric acid in the assay buffer.

  • Set up a series of reactions in a 96-well plate with varying concentrations of isocitrate (e.g., 0-1000 µM).

  • To each well, add the assay buffer, a fixed concentration of NADP⁺ (e.g., 200 µM), and the corresponding concentration of isocitrate.

  • Initiate the reaction by adding a fixed amount of isocitrate dehydrogenase to each well.

  • Immediately measure the increase in absorbance at 340 nm over time (kinetic mode) at a constant temperature (e.g., 25°C or 37°C). The increase in absorbance corresponds to the production of NADPH.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves.

  • Plot the initial velocities against the isocitrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Part 2: Investigation of the Effect of this compound

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

  • Set up reactions containing a fixed, sub-saturating concentration of isocitrate (e.g., at its Km value).

  • Add varying concentrations of this compound to these reactions (e.g., 0-1000 µM).

  • Include a control with no this compound.

  • Initiate the reaction with isocitrate dehydrogenase and measure the rate of NADPH production as described above.

  • Calculate the percentage of inhibition of IDH activity for each concentration of this compound relative to the control.

  • If inhibition is observed, determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.

Mandatory Visualization

Isocitrate_Dehydrogenase_Reaction Isocitrate Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH alpha_KG α-Ketoglutarate NADP NADP⁺ NADP->IDH NADPH NADPH CO2 CO₂ IDH->alpha_KG IDH->NADPH IDH->CO2

Caption: The enzymatic reaction catalyzed by Isocitrate Dehydrogenase.

Experimental_Workflow cluster_part1 Part 1: Kinetics of Isocitrate cluster_part2 Part 2: Effect of this compound P1_1 Prepare Isocitrate Dilutions P1_2 Add Reagents to 96-well Plate (Buffer, NADP⁺, Isocitrate) P1_1->P1_2 P1_3 Initiate Reaction with IDH P1_2->P1_3 P1_4 Measure NADPH Production (A340nm) P1_3->P1_4 P1_5 Calculate Kinetic Parameters (Km, Vmax) P1_4->P1_5 P2_1 Prepare this compound Dilutions P2_2 Add Reagents to 96-well Plate (Buffer, NADP⁺, Isocitrate, this compound) P2_1->P2_2 P2_3 Initiate Reaction with IDH P2_2->P2_3 P2_4 Measure NADPH Production (A340nm) P2_3->P2_4 P2_5 Determine % Inhibition and IC50 P2_4->P2_5

Caption: Experimental workflow for comparing enzymatic activities.

Conclusion

While isocitrate is a well-characterized substrate of isocitrate dehydrogenase, the enzymatic activity of this compound is currently unknown. Based on its chemical structure, it is hypothesized that this compound is unlikely to be a substrate for IDH and may potentially act as an inhibitor. The provided experimental protocol offers a clear and detailed methodology for testing this hypothesis and quantifying the interaction, if any, between this compound and isocitrate dehydrogenase. The results of such studies would be valuable for researchers in metabolic studies and drug development professionals exploring the modulation of IDH activity.

References

Differentiating Isomeric Esters: A Mass Spectrometry Guide to Triethyl Isocitrate and Triethyl Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical analytical challenge. Triethyl isocitrate and triethyl citrate, esters of the isomeric tricarboxylic acids isocitric acid and citric acid, share the same molecular formula (C₁₂H₂₀O₇) and molecular weight (276.28 g/mol ). This inherent similarity necessitates robust analytical techniques for their differentiation. This guide provides a comparative analysis of these two compounds using mass spectrometry, offering insights into their distinct fragmentation patterns and outlining experimental protocols for their successful identification.

While both compounds are structurally similar, the positional difference of the hydroxyl group on the carbon backbone leads to distinct fragmentation pathways under mass spectrometric analysis. This guide will delve into the electron ionization (EI) mass spectrometry of both molecules. The fragmentation data for triethyl citrate is well-established and publicly available. However, a publicly available EI mass spectrum for this compound is not readily found. Therefore, the fragmentation pattern for this compound presented here is inferred from the known fragmentation of its parent acid, isocitric acid, and established principles of mass spectral fragmentation.

Comparative Analysis of Mass Spectral Data

The key to differentiating this compound and triethyl citrate lies in the relative abundances of their characteristic fragment ions. Below is a summary of the expected major ions.

FeatureTriethyl CitrateThis compound (Inferred)
Molecular Ion (M⁺) m/z 276 (low abundance)m/z 276 (low abundance)
Key Fragment 1 m/z 231 [M-C₂H₅O]⁺m/z 231 [M-C₂H₅O]⁺
Key Fragment 2 m/z 203 [M-C₂H₅O-C₂H₄]⁺m/z 185 [M-C₄H₇O₃]⁺
Key Fragment 3 m/z 157m/z 157
Key Fragment 4 m/z 129m/z 111
Base Peak m/z 145To be determined

Fragmentation Pathways and Rationale

The structural difference between the two isomers dictates their fragmentation. In triethyl citrate, the hydroxyl group is on a quaternary carbon, while in this compound, it is on a tertiary carbon. This influences the initial bond cleavages.

Triethyl Citrate Fragmentation

The mass spectrum of triethyl citrate is characterized by a prominent ion at m/z 145. The fragmentation pathway is proposed as follows:

G M Triethyl Citrate (m/z 276) F231 [M-C₂H₅O]⁺ (m/z 231) M->F231 - C₂H₅O F203 [M-C₂H₅O-C₂H₄]⁺ (m/z 203) F231->F203 - C₂H₄ F157 m/z 157 F203->F157 F145 Base Peak (m/z 145) F203->F145 F129 m/z 129 F157->F129

Caption: Proposed fragmentation of triethyl citrate.

Inferred this compound Fragmentation

Based on the fragmentation of isocitric acid, the fragmentation of this compound is expected to proceed via a different primary cleavage due to the location of the hydroxyl group. The initial loss is likely to involve the atoms around the C1 and C2 positions.

G M This compound (m/z 276) F231 [M-C₂H₅O]⁺ (m/z 231) M->F231 - C₂H₅O F185 [M-C₄H₇O₃]⁺ (m/z 185) M->F185 - C₄H₇O₃ F157 m/z 157 F185->F157 F111 m/z 111 F157->F111

Caption: Inferred fragmentation of this compound.

Experimental Protocols

To differentiate between this compound and triethyl citrate, a gas chromatography-mass spectrometry (GC-MS) method is recommended.

1. Sample Preparation:

  • Prepare 1 mg/mL stock solutions of triethyl citrate and this compound standards in a suitable solvent such as methanol or ethyl acetate.

  • Prepare working solutions by diluting the stock solutions to the desired concentration range (e.g., 1-100 µg/mL).

2. GC-MS Analysis:

  • Gas Chromatograph (GC) System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) System: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full scan mode.

3. Data Analysis:

  • Acquire the mass spectra of the pure standards of triethyl citrate and this compound.

  • Identify the retention times and characteristic fragment ions for each compound.

  • Analyze the unknown sample under the same conditions.

  • Compare the retention time and mass spectrum of the unknown peak with those of the standards to confirm its identity. The differences in the relative abundances of key fragment ions, as outlined in the table above, should be the primary basis for differentiation.

Conclusion

While this compound and triethyl citrate are challenging to distinguish due to their isomeric nature, mass spectrometry, particularly GC-MS with electron ionization, provides a powerful tool for their differentiation. The key lies in the careful analysis of their distinct fragmentation patterns. By understanding the expected fragmentation pathways and employing a robust analytical method, researchers can confidently identify these two compounds in their samples. It is important to note that the fragmentation pathway for this compound presented here is inferred and awaits experimental verification. The acquisition of a reference standard and its analysis under the described conditions is crucial for definitive identification.

A Comparative Analysis of Triethyl Isocitrate and Other Isocitrate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of triethyl isocitrate and other isocitrate esters, focusing on their potential biochemical and pharmacological properties. Due to a lack of direct comparative studies in the published literature, this analysis is based on established principles of enzymology and pharmacology to predict the relative performance of these compounds. Detailed experimental protocols are provided to enable researchers to generate the necessary data for a definitive comparison.

Introduction to Isocitrate Esters

Isocitrate is a key intermediate in the citric acid cycle, a fundamental metabolic pathway. The enzymes that metabolize isocitrate, particularly isocitrate dehydrogenase (IDH), are important targets in various diseases, including cancer.[1][2][3] Isocitrate esters are derivatives of isocitric acid where the carboxyl groups are converted to esters. This modification can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, cell permeability, and interaction with enzyme active sites. This guide focuses on a series of alkyl esters of isocitrate: dimethyl isocitrate, this compound, tripropyl isocitrate, and tributyl isocitrate.

Hypothetical Performance Comparison

The following tables summarize the predicted properties and performance of the isocitrate ester series. These predictions are based on general trends observed with increasing alkyl chain length in ester prodrugs and enzyme inhibitors.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Isocitrate Esters

PropertyDimethyl IsocitrateThis compoundTripropyl IsocitrateTributyl Isocitrate
Molecular Weight LowerIntermediateHigherHighest
Lipophilicity (LogP) Increases with alkyl chain length->->Highest
Aqueous Solubility Decreases with alkyl chain length->->Lowest
Cellular Permeability May be optimal with shorter chainsPotentially highestMay decrease due to sizeMay be limited by size and low solubility
Metabolic Stability Likely susceptible to esterase cleavage->->May show increased stability due to steric hindrance

Table 2: Predicted Pharmacological Properties of Isocitrate Esters

PropertyDimethyl IsocitrateThis compoundTripropyl IsocitrateTributyl Isocitrate
Enzyme Inhibition (IDH) Likely weak; esterification may hinder binding->->Potentially the weakest due to steric clash
Cellular Potency Dependent on uptake and intracellular hydrolysis->->Likely low due to poor uptake and weak enzyme inhibition

Key Signaling Pathways and Experimental Workflows

To understand the context in which isocitrate esters may act, it is crucial to visualize the relevant metabolic pathways and the experimental procedures used to evaluate them.

Krebs_Cycle Isocitrate Isocitrate IDH IDH Isocitrate->IDH NAD(P)+ -> NAD(P)H CO2 alpha_Ketoglutarate alpha_Ketoglutarate IDH->alpha_Ketoglutarate Isocitrate_Esters Isocitrate_Esters Isocitrate_Esters->IDH Inhibition? Citrate Citrate Citrate->Isocitrate

Caption: The Krebs Cycle, highlighting the role of Isocitrate Dehydrogenase (IDH) and the potential point of inhibition by isocitrate esters.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Enzyme_Kinetics Enzyme Inhibition Assay (IDH) Cell_Uptake Cellular Uptake Assay Metabolic_Stability Metabolic Stability Assay Cell_Uptake->Metabolic_Stability Isocitrate_Esters Isocitrate_Esters Isocitrate_Esters->Enzyme_Kinetics Isocitrate_Esters->Cell_Uptake Isocitrate_Esters->Metabolic_Stability

Caption: A logical workflow for the comprehensive evaluation of isocitrate esters, from biochemical characterization to cellular activity.

Experimental Protocols

The following are detailed protocols for the key experiments required to validate the predicted properties of this compound and other isocitrate esters.

Isocitrate Dehydrogenase (IDH) Inhibition Assay

This assay determines the inhibitory potential of the isocitrate esters against IDH enzymes.

Principle: The enzymatic activity of IDH is measured by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.

Materials:

  • Recombinant human IDH1 or IDH2 enzyme

  • Isocitrate solution

  • NADP+ solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)

  • Isocitrate ester compounds (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADP+, and the IDH enzyme in each well of the microplate.

  • Add varying concentrations of the isocitrate ester compounds to the wells. Include a control with DMSO only.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the isocitrate solution to all wells.

  • Immediately measure the absorbance at 340 nm every minute for 30 minutes at 37°C.

  • Calculate the initial reaction rates from the linear portion of the absorbance curves.

  • Determine the IC50 values for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Uptake Assay

This assay quantifies the amount of isocitrate ester that can penetrate the cell membrane.

Principle: Cells are incubated with the test compound, and after a specific time, the intracellular concentration of the compound is measured using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • A suitable cancer cell line (e.g., one with an IDH mutation if relevant)

  • Cell culture medium and supplements

  • Isocitrate ester compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Lysis buffer

  • LC-MS system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a known concentration of each isocitrate ester for various time points (e.g., 0, 1, 4, 24 hours).

  • At each time point, wash the cells with ice-cold PBS to remove any extracellular compound.

  • Harvest the cells using trypsin-EDTA and count them.

  • Lyse the cells and extract the intracellular contents.

  • Analyze the cell lysates by LC-MS to quantify the intracellular concentration of the isocitrate ester.

  • Normalize the intracellular concentration to the cell number.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of the isocitrate esters to metabolic degradation by liver enzymes.[4][5][6][7][8][9][10][11]

Principle: The test compound is incubated with liver microsomes, and the decrease in its concentration over time is measured by LC-MS.[4][5]

Materials:

  • Human liver microsomes[4][6]

  • NADPH regenerating system (or NADPH)[5]

  • Phosphate buffer (pH 7.4)[4][6]

  • Isocitrate ester compounds

  • Acetonitrile (for reaction termination)

  • LC-MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes and phosphate buffer in a microcentrifuge tube.

  • Pre-warm the mixture to 37°C.

  • Add the isocitrate ester to the mixture.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction in each aliquot by adding cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS to quantify the remaining concentration of the parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) of each compound.

Conclusion

While direct experimental data is currently lacking, this guide provides a framework for the comparative analysis of this compound and other isocitrate esters. The provided tables offer a hypothetical comparison based on established structure-activity relationships, and the detailed experimental protocols empower researchers to generate the necessary data to validate these predictions. Such studies will be crucial for understanding the potential of this class of compounds in drug discovery and development, particularly in the context of metabolic pathway modulation.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity with triethyl isocitrate and structurally related compounds. In the absence of publicly available experimental data on antibodies specifically raised against this compound, this document presents a framework based on established immunological principles and hypothetical experimental data. The methodologies and data herein serve as a practical guide for researchers planning to assess the specificity of antibodies targeting small molecule esters.

Introduction to Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that are structurally similar. This phenomenon is a critical consideration in the development of immunoassays and antibody-based therapeutics, as it can lead to inaccurate quantification and off-target effects. For small molecules like this compound, even minor structural variations in related compounds, such as stereoisomerism or differences in ester groups, can significantly impact antibody binding.

This guide focuses on a hypothetical scenario where a monoclonal antibody is developed against a conjugated form of 2-hydroxy-1,2,3-propanetricarboxylic acid, 1,2,3-triethyl ester (a structural representation of this compound). We will explore its potential cross-reactivity with structurally similar molecules.

Compounds for Cross-Reactivity Screening

A comprehensive assessment of antibody specificity requires testing against a panel of related compounds. The following table outlines key molecules for evaluating the cross-reactivity of an anti-triethyl isocitrate antibody.

Compound NameStructureRationale for Inclusion
This compound C₁₂H₂₀O₇The target antigen.
Triethyl Citrate C₁₂H₂₀O₇A key structural isomer; differs in the position of the hydroxyl group. High potential for cross-reactivity.
Tributyl Isocitrate C₁₈H₃₂O₇Same isocitrate core but with different ester groups (butyl vs. ethyl). Tests the influence of the ester chain length on antibody binding.
Tributyl Citrate C₁₈H₃₂O₇Combines structural isomerism and different ester groups.
Isocitric Acid C₆H₈O₇The core structure without the ethyl ester groups. Evaluates the contribution of the ester groups to the epitope.
Citric Acid C₆H₈O₇The core structure of the primary isomer without ester groups.

Experimental Data (Hypothetical)

The following tables summarize hypothetical data from competitive ELISA and Surface Plasmon Resonance (SPR) experiments designed to quantify the cross-reactivity of a hypothetical anti-triethyl isocitrate antibody.

Table 1: Competitive ELISA Cross-Reactivity Data
CompoundIC50 (nM)% Cross-Reactivity*
This compound15100%
Triethyl Citrate15010%
Tributyl Isocitrate8001.88%
Tributyl Citrate50000.3%
Isocitric Acid> 10,000< 0.15%
Citric Acid> 10,000< 0.15%

*Percent Cross-Reactivity is calculated as: (IC50 of this compound / IC50 of Test Compound) x 100%

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
CompoundAssociation Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Affinity (KD, M)
This compound2.5 x 10⁵3.8 x 10⁻⁴1.5 x 10⁻⁹
Triethyl Citrate1.1 x 10⁵1.7 x 10⁻³1.5 x 10⁻⁸
Tributyl Isocitrate5.2 x 10⁴4.2 x 10⁻³8.1 x 10⁻⁸
Tributyl Citrate1.0 x 10⁴5.0 x 10⁻³5.0 x 10⁻⁷
Isocitric AcidNo Binding DetectedNo Binding DetectedN/A
Citric AcidNo Binding DetectedNo Binding DetectedN/A

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Competitive ELISA Protocol

This protocol is designed to determine the concentration of a test compound that inhibits the binding of the anti-triethyl isocitrate antibody to its target by 50% (IC50).

  • Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA) at a concentration of 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Competition: A fixed concentration of the anti-triethyl isocitrate antibody is mixed with serial dilutions of the test compounds (this compound, triethyl citrate, etc.) and incubated for 1 hour at room temperature. This mixture is then added to the coated and blocked wells. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The IC50 values are determined by plotting the absorbance against the log of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR) Protocol

SPR analysis provides real-time data on the binding kinetics (association and dissociation rates) and affinity of the antibody to the test compounds.

  • Chip Preparation: A sensor chip (e.g., CM5) is activated for amine coupling.

  • Antibody Immobilization: The anti-triethyl isocitrate antibody is immobilized onto the surface of the sensor chip at a concentration that gives a response of approximately 1000-2000 response units (RU).

  • Deactivation: Remaining active esters on the chip surface are deactivated.

  • Analyte Injection: Serial dilutions of the test compounds (analytes) in a running buffer are injected over the sensor chip surface at a constant flow rate.

  • Association and Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of the analytes are monitored in real-time as changes in the SPR signal (measured in RU).

  • Regeneration: The sensor chip surface is regenerated between analyte injections using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which represents the binding affinity.

Visualizations

The following diagrams illustrate the experimental workflows.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition & Detection p1 Coat Plate with This compound-BSA p2 Wash p1->p2 c1 Incubate Antibody with Test Compounds p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 c2 Add Mixture to Plate c1->c2 c3 Wash c2->c3 d1 Add HRP-conjugated Secondary Antibody c3->d1 d2 Wash d1->d2 d3 Add TMB Substrate d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance at 450 nm d4->d5

Caption: Competitive ELISA Workflow for Cross-Reactivity Assessment.

SPR_Workflow cluster_chip_prep Sensor Chip Preparation cluster_binding_analysis Binding Analysis Cycle cluster_data_analysis Data Analysis s1 Activate Sensor Chip s2 Immobilize Antibody s1->s2 s3 Deactivate Surface s2->s3 b1 Inject Analyte (Test Compound) s3->b1 b2 Monitor Association b1->b2 b3 Monitor Dissociation b2->b3 b4 Regenerate Surface b3->b4 da1 Fit Sensorgrams to Binding Model b4->b1 Repeat for each concentration/compound da2 Calculate ka, kd, and KD da1->da2

Caption: Surface Plasmon Resonance (SPR) Workflow for Kinetic Analysis.

Conclusion

This guide outlines a systematic approach to evaluating the cross-reactivity of an antibody against this compound and related compounds. The hypothetical data presented illustrates that while an antibody may exhibit high specificity for its target antigen (this compound), measurable cross-reactivity with structurally similar molecules, particularly isomers like triethyl citrate, is possible. The degree of cross-reactivity is shown to decrease as the structural similarity to the target antigen diminishes (e.g., with changes in ester chain length or removal of ester groups). The provided experimental protocols for competitive ELISA and SPR offer robust methods for quantifying these interactions, enabling researchers to thoroughly characterize antibody specificity.

Validating Triethyl Isocitrate as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection and validation of an appropriate internal standard (IS) is a critical step in ensuring the accuracy and reliability of quantitative analytical methods. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thereby compensating for variations in extraction efficiency, injection volume, and instrument response.[1] This guide provides a framework for validating the use of triethyl isocitrate as a potential internal standard, outlines key experimental protocols, and compares its hypothetical performance against established alternatives.

Introduction to this compound

This compound is an ester of isocitric acid. Its structural similarity to various analytes, particularly those with carboxyl and ester functional groups, makes it a candidate for use as an internal standard in chromatographic analyses such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). However, a thorough validation is essential before its adoption in any quantitative method. While specific validation studies for this compound are not widely published, the principles of internal standard validation are well-established.

The Workflow of Internal Standard Validation

The validation of an internal standard is a systematic process to demonstrate its suitability for a specific analytical method. The following diagram illustrates the logical workflow for this validation process.

Internal Standard Validation Workflow cluster_0 Phase 1: Selection and Feasibility cluster_1 Phase 2: Method Development and Optimization cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Application Selection Select Potential IS (this compound) Purity Purity & Characterization Selection->Purity Initial Screening Solubility Solubility & Stability in Diluent Purity->Solubility No_Interference Check for Endogenous Interference Solubility->No_Interference Chromatography Optimize Chromatographic Conditions No_Interference->Chromatography MS_Detection Optimize MS/MS Detection Parameters Chromatography->MS_Detection Extraction Evaluate Extraction Recovery MS_Detection->Extraction Linearity Linearity & Range Extraction->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Final_Method Finalized Analytical Method Robustness->Final_Method

Caption: A flowchart outlining the key phases and experiments in the validation of an internal standard.

Key Validation Parameters and Experimental Protocols

The validation of this compound as an internal standard would require rigorous testing of several performance characteristics. The following table summarizes these parameters, their acceptance criteria, and a general experimental protocol.

Validation ParameterAcceptance CriteriaExperimental Protocol
Specificity/Selectivity No interfering peaks at the retention time of the analyte and IS in blank matrix samples.Analyze at least six independent blank matrix samples to ensure no endogenous compounds co-elute and interfere with the detection of the analyte or this compound.
Linearity and Range Correlation coefficient (r²) > 0.99 for the calibration curve of analyte/IS peak area ratio versus analyte concentration.Prepare a series of calibration standards (typically 5-8 concentrations) spanning the expected concentration range in samples. Add a constant concentration of this compound to each standard. Plot the peak area ratio against the analyte concentration and perform a linear regression analysis.
Accuracy (Recovery) The mean recovery should be within 85-115% of the nominal concentration at different concentration levels.Prepare quality control (QC) samples at low, medium, and high concentrations of the analyte in the matrix. Add a known amount of this compound. Analyze these samples against a calibration curve and calculate the percentage recovery of the analyte.
Precision The relative standard deviation (RSD) should be ≤ 15% for repeatability (intra-day) and intermediate precision (inter-day).Repeatability: Analyze replicate QC samples (n=6) at low, medium, and high concentrations on the same day. Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different instruments.
Matrix Effect The peak area ratio of the analyte in the presence and absence of the matrix should be consistent and reproducible.Compare the peak area of the analyte and this compound in a neat solution versus a post-extraction spiked blank matrix sample. The goal is for the IS to track and compensate for any ion suppression or enhancement caused by the matrix.
Stability Analyte and IS should be stable in the sample matrix under expected storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).Analyze QC samples after subjecting them to various storage and handling conditions. The measured concentrations should not deviate significantly from the nominal values.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters.Introduce minor changes to chromatographic conditions (e.g., column temperature, mobile phase composition) and assess the impact on the results.

Comparison with Other Internal Standards

The choice of an internal standard is highly dependent on the specific analyte and matrix. While this compound's utility is yet to be broadly documented, it can be compared conceptually to other common types of internal standards.

Internal Standard TypeAdvantagesDisadvantagesPotential Suitability of this compound
Stable Isotope-Labeled (SIL) Analogs Considered the "gold standard" as they co-elute and have identical chemical and physical properties to the analyte, providing the best compensation for matrix effects and extraction losses.Can be expensive and are not always commercially available.Less ideal than a SIL analog of the analyte. However, if a SIL analog is unavailable, this compound could be a cost-effective alternative if it demonstrates similar chromatographic behavior and extraction efficiency.
Homologs or Structural Analogs Often have similar chemical properties and chromatographic behavior to the analyte. More readily available and less expensive than SIL analogs.May not perfectly mimic the analyte's behavior, especially in complex matrices, leading to potential inaccuracies.As a structural analog to certain carboxylic acids and esters, this compound fits into this category. Its effectiveness would depend on the specific analyte .
Unrelated Compounds Can be used when no suitable analog is available. The primary requirement is that they do not interfere with the analyte and are stable.Least likely to mimic the analyte's behavior during sample preparation and analysis, potentially leading to poor correction for matrix effects and other variations.This would be a less desirable application for this compound, as its structural features suggest it would be better employed as a structural analog where possible.

Signaling Pathway for a Successful Internal Standard Validation

The decision-making process for validating an internal standard can be visualized as a signaling pathway, where each successful validation step provides a "signal" to proceed to the next.

IS Validation Signaling Pathway cluster_Selection Selection cluster_Feasibility Feasibility Assessment cluster_Validation Method Validation cluster_Outcome Outcome IS_Select This compound Selected Purity_Check Purity Confirmed IS_Select->Purity_Check Signal: Purity > 98% No_Interference_Check No Matrix Interference Purity_Check->No_Interference_Check Signal: No Co-elution Stability_Check Demonstrates Stability No_Interference_Check->Stability_Check Signal: Stable in Matrix Linearity_Pass Linearity Met Stability_Check->Linearity_Pass Signal: Feasible Accuracy_Pass Accuracy Met Linearity_Pass->Accuracy_Pass Signal: r² > 0.99 Precision_Pass Precision Met Accuracy_Pass->Precision_Pass Signal: Recovery 85-115% Validated Validated for Use Precision_Pass->Validated Signal: RSD < 15%

Caption: A diagram representing the decision pathway for validating an internal standard.

Conclusion

While comprehensive, peer-reviewed data on the validation of this compound as an internal standard is currently limited, its chemical properties suggest it may be a viable candidate for certain analytical applications. The successful implementation of this compound, or any internal standard, hinges on a rigorous and systematic validation process. The experimental protocols and validation parameters outlined in this guide provide a robust framework for researchers to assess its suitability for their specific quantitative methods. As with any internal standard, its performance must be carefully compared against the "gold standard" of a stable isotope-labeled analog of the analyte, if available.

References

A Comparative Guide to the Metabolic Fates of Triethyl Isocitrate and Isocitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of triethyl isocitrate, a common pharmaceutical excipient and industrial plasticizer, and its parent molecule, isocitrate, a key intermediate in cellular metabolism. Understanding the metabolic fate of these compounds is crucial for assessing their biocompatibility, potential toxicity, and overall impact on cellular bioenergetics.

Executive Summary

The metabolic fates of this compound and isocitrate diverge significantly at their point of entry into the biological system. This compound, a triester of isocitric acid, is presumed to first undergo hydrolysis by ubiquitous esterase enzymes, releasing isocitrate and three molecules of ethanol. The liberated isocitrate then enters the central metabolic pathway known as the Krebs cycle (also called the citric acid cycle or TCA cycle). In contrast, isocitrate, when directly available to the cell, immediately enters the Krebs cycle. This fundamental difference in initial processing has implications for the cellular uptake, distribution, and overall bioenergetic impact of these two molecules.

Metabolic Pathways

This compound: A Prodrug to a Metabolic Intermediate

The metabolism of this compound is hypothesized to be a two-step process, initiated by the enzymatic cleavage of its ester bonds. While direct studies on this compound are limited, extensive research on structurally similar compounds, such as acetyl triethyl citrate (ATEC), strongly supports this hydrolytic pathway.[1][2] Esterases, a broad class of enzymes found in various tissues and plasma, are responsible for this conversion.

Once hydrolyzed, the resulting isocitrate molecule is indistinguishable from the endogenous pool and is readily available for cellular metabolism. The released ethanol is subsequently metabolized primarily in the liver via alcohol dehydrogenase and aldehyde dehydrogenase.

Isocitrate: A Central Player in the Krebs Cycle

Isocitrate is a pivotal intermediate in the Krebs cycle, a series of biochemical reactions essential for cellular respiration and energy production in aerobic organisms. Within the mitochondrial matrix, isocitrate is acted upon by the enzyme isocitrate dehydrogenase. This enzyme catalyzes the oxidative decarboxylation of isocitrate, a key regulatory step in the cycle.

This reaction involves two crucial events:

  • Oxidation: The hydroxyl group of isocitrate is oxidized to a keto group, transferring a hydride ion to NAD+ (or NADP+ in some isoforms) to form NADH (or NADPH).

  • Decarboxylation: A carboxyl group is removed and released as carbon dioxide (CO2).

The product of this reaction is alpha-ketoglutarate, another vital intermediate in the Krebs cycle and a precursor for the synthesis of several amino acids and neurotransmitters. The NADH generated in this step is a crucial electron carrier for the electron transport chain, the primary site of ATP synthesis.

Quantitative Data Comparison

The following tables summarize key quantitative parameters related to the metabolism of this compound and isocitrate. It is important to note that data for this compound is largely inferred from studies on analogous citrate esters due to a lack of direct experimental values.

ParameterThis compound (inferred)IsocitrateReferences
Primary Metabolic Enzyme CarboxylesterasesIsocitrate Dehydrogenase[1]
Primary Metabolic Reaction HydrolysisOxidative Decarboxylation[3]
Primary Metabolites Isocitrate, EthanolAlpha-ketoglutarate, NADH, CO2
Cellular Uptake Likely passive diffusion due to higher lipophilicityPrimarily through mitochondrial transporters (e.g., citrate-malate antiporter)
Enzyme Kinetic Parameters (Isocitrate Dehydrogenase)Value (Source Dependent)
Km for Isocitrate (μM) 10 - 100
Vmax (units/mg protein) Varies with tissue type
Regulation Allosterically activated by ADP; Inhibited by ATP and NADH

Experimental Protocols

This section outlines a general methodology for investigating the metabolic fate of this compound in a laboratory setting.

In Vitro Metabolism using Liver Microsomes or S9 Fractions

Objective: To determine the rate of hydrolysis of this compound and identify its primary metabolites in a controlled in vitro system that simulates hepatic metabolism.

Materials:

  • This compound

  • Rat or human liver microsomes or S9 fraction

  • NADPH regenerating system (for S9 fractions)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., a structurally similar, stable ester)

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the liver microsomes or S9 fraction with phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound stock solution to achieve the desired final concentration.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and the formation of isocitrate.

Cellular Uptake Assay

Objective: To assess the permeability of this compound across a cell membrane.

Materials:

  • A suitable cell line (e.g., HepG2 for liver metabolism studies)

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS system

Protocol:

  • Seed the cells in a multi-well plate and allow them to adhere and grow to a confluent monolayer.

  • Wash the cells with PBS.

  • Add cell culture medium containing a known concentration of this compound to the cells.

  • Incubate for various time points.

  • At each time point, wash the cells with ice-cold PBS to remove any extracellular compound.

  • Lyse the cells using a suitable lysis buffer.

  • Analyze the cell lysate by LC-MS/MS to determine the intracellular concentration of this compound and its metabolites.

Visualizations

The following diagrams illustrate the key metabolic pathways and a typical experimental workflow.

Metabolic_Fate_Comparison cluster_Triethyl_Isocitrate This compound Metabolism cluster_Isocitrate Isocitrate Metabolism (Krebs Cycle) This compound This compound Hydrolysis (Esterases) Hydrolysis (Esterases) This compound->Hydrolysis (Esterases) Isocitrate_from_TEIC Isocitrate Hydrolysis (Esterases)->Isocitrate_from_TEIC Ethanol Ethanol Hydrolysis (Esterases)->Ethanol Isocitrate_direct Isocitrate Isocitrate_from_TEIC->Isocitrate_direct Enters Krebs Cycle Isocitrate Dehydrogenase Isocitrate Dehydrogenase Isocitrate_direct->Isocitrate Dehydrogenase Alpha-ketoglutarate Alpha-ketoglutarate Isocitrate Dehydrogenase->Alpha-ketoglutarate NADH NADH Isocitrate Dehydrogenase->NADH CO2 CO2 Isocitrate Dehydrogenase->CO2 Experimental_Workflow Compound Incubation Incubate this compound with Liver Microsomes/Cells Reaction Quenching Quench Reaction at Specific Time Points Compound Incubation->Reaction Quenching Sample Preparation Protein Precipitation & Centrifugation Reaction Quenching->Sample Preparation LC_MS_Analysis LC-MS/MS Analysis Sample Preparation->LC_MS_Analysis Data Analysis Quantify Parent Compound & Metabolites LC_MS_Analysis->Data Analysis

References

A Comparative Guide to Assessing the Purity of Synthetic Triethyl Isocitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of excipients is a critical parameter in pharmaceutical formulation and development. For synthetic triethyl isocitrate, a potential plasticizer in drug delivery systems, ensuring high purity is paramount to guarantee consistent performance, stability, and safety of the final drug product. This guide provides a comparative overview of analytical methodologies for assessing the purity of synthetic this compound, discusses potential impurities, and compares it with alternative plasticizers.

Analytical Methodologies for Purity Assessment

The purity of this compound is typically determined by a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in identifying and quantifying the main component and potential impurities.

Table 1: Comparison of Key Analytical Techniques for this compound Purity Analysis

TechniquePrincipleInformation ProvidedStrengthsLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification.Quantitative purity, identification of volatile and semi-volatile impurities, and residual solvents.High sensitivity and specificity for volatile compounds.Requires derivatization for non-volatile impurities; high temperatures can cause degradation of thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their affinity to a stationary phase and solubility in a mobile phase.Quantitative purity, identification of non-volatile impurities, and degradation products.Versatile for a wide range of compounds, non-destructive.May require different columns and mobile phases for optimal separation of all potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Structural confirmation of this compound, identification and structural elucidation of impurities.Provides unambiguous structural information.Lower sensitivity compared to chromatographic methods for trace impurity detection.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about its functional groups.Confirmation of functional groups present in the molecule.Fast and simple for identity confirmation.Limited ability to detect and quantify impurities, especially if they are structurally similar.
Potential Impurities in Synthetic this compound

The manufacturing process of this compound can introduce several impurities. These may include unreacted starting materials, byproducts of the esterification reaction, and residual solvents.

Table 2: Common Potential Impurities in Synthetic this compound and their Origin

ImpurityPotential OriginSignificance
Isocitric AcidIncomplete esterification of the starting material.Can affect the pH of the formulation and may interact with the active pharmaceutical ingredient (API).
Diethyl Isocitrate / Monoethyl IsocitrateIncomplete esterification.May have different plasticizing properties, leading to batch-to-batch inconsistency.
Triethyl CitrateIsomerization during synthesis.While also a plasticizer, its different stereochemistry could impact formulation properties.[1]
EthanolResidual solvent from the synthesis process.Subject to strict regulatory limits in pharmaceutical products.
Diethyl EtherByproduct from the dehydration of ethanol at elevated temperatures.[1]A volatile organic compound that must be controlled.
CatalystsResidual catalysts used in the esterification reaction.Can be toxic and may catalyze degradation of the API or other excipients.
Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate purity assessment. The following are example protocols for GC-MS and HPLC analysis, which can be optimized for this compound.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline and may require optimization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-550.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

3.2. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline and may require optimization.

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-20 min: 20% to 80% B.

    • 20-25 min: 80% to 20% B.

    • 25-30 min: Hold at 20% B for column re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase starting composition to a final concentration of approximately 1 mg/mL.

Comparison with Alternative Plasticizers

This compound is one of several citrate-based plasticizers used in the pharmaceutical industry. Its performance and purity profile should be compared with those of established alternatives.

Table 3: Comparison of this compound with Alternative Plasticizers

PlasticizerKey PropertiesCommon Purity ConcernsTypical Analytical Techniques
This compound Expected to have good compatibility with a range of polymers.Residual starting materials, partially esterified products, isomeric impurities.GC-MS, HPLC, NMR
Triethyl Citrate (TEC) Widely used, well-characterized, good plasticizer for many polymers.[2]Residual citric acid, mono- and di-ethyl citrate.GC-MS, HPLC, NMR
Acetyltriethyl Citrate (ATEC) Lower volatility and migration compared to TEC.Residual acetic anhydride, partially acetylated and esterified citrates.HPLC-MS, GC-MS
Tributyl Citrate (TBC) Lower polarity and water solubility than TEC.Residual butanol, partially esterified citrates.GC-MS, HPLC
Acetyltributyl Citrate (ATBC) Very low water solubility, good compatibility with PVC and other polymers.Residual acetic anhydride, partially acetylated and esterified citrates.GC-MS, HPLC
Impact of Purity on Performance

The presence of impurities in this compound can significantly impact the performance and stability of the final drug product.

  • Residual Solvents: Can affect the mechanical properties of the polymer film and may have toxicological implications.

  • Unreacted Starting Materials: Isocitric acid can alter the micro-pH of the formulation, potentially leading to the degradation of pH-sensitive APIs.

  • Byproducts: Partially esterified isocitrates may have different plasticizing efficiencies, leading to variability in drug release profiles and the mechanical properties of tablet coatings.

Disclaimer: Publicly available, detailed quantitative data on the purity of synthetic this compound from different commercial sources is limited. The tables and protocols provided are for illustrative and guidance purposes. Researchers should validate analytical methods for their specific product and application.

Visualizations

Workflow for Purity Assessment of Synthetic this compound

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Synthetic this compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution GCMS GC-MS Analysis (Volatile Impurities) Dissolution->GCMS HPLC HPLC Analysis (Non-Volatile Impurities) Dissolution->HPLC NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR Identification Identification of Impurities GCMS->Identification HPLC->Identification NMR->Identification Quantification Quantification of Impurities Purity Purity Calculation Quantification->Purity Identification->Quantification Report Certificate of Analysis Purity->Report

Caption: Workflow for the comprehensive purity assessment of synthetic this compound.

Logical Relationship of Impurities and their Impact

Impurity_Impact cluster_synthesis Synthesis Process cluster_impurities Potential Impurities cluster_impact Performance Impact Starting_Materials Isocitric Acid, Ethanol Unreacted Residual Isocitric Acid Starting_Materials->Unreacted Reaction_Conditions Temperature, Catalyst Byproducts Partially Esterified Isocitrates Reaction_Conditions->Byproducts Purification Distillation, Chromatography Solvents Residual Ethanol Purification->Solvents incomplete removal API_Degradation API Degradation Unreacted->API_Degradation Inconsistent_Release Inconsistent Drug Release Byproducts->Inconsistent_Release Mechanical_Properties Altered Mechanical Properties Byproducts->Mechanical_Properties Solvents->Mechanical_Properties

Caption: Logical relationship between the synthesis process, potential impurities, and their impact on product performance.

References

Inter-Laboratory Comparison of Triethyl Isocitrate Quantification: A Proposed Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the quantification of triethyl isocitrate. Due to a lack of publicly available, direct inter-laboratory comparison studies for this compound, this document outlines standardized experimental protocols and data presentation formats to facilitate such a study. The methodologies described are based on established analytical techniques for structurally similar compounds, such as triethyl citrate and other citric acid esters.

Experimental Protocols

Two primary analytical methods are proposed for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Accurately weigh 1 mL of the sample matrix (e.g., plasma, cell culture media) into a clean glass tube.

    • Spike the sample with an appropriate internal standard (e.g., ¹³C-labeled isocitrate).

    • Perform a liquid-liquid extraction by adding 3 mL of a suitable organic solvent (e.g., ethyl acetate), vortexing for 2 minutes, and centrifuging at 3000 x g for 10 minutes.

    • Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Parameters:

    • Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

2. Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • To 100 µL of the sample matrix, add 400 µL of ice-cold methanol containing the internal standard (e.g., ¹³C-labeled isocitrate).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under vacuum.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Parameters:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is a suitable choice.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

Data Presentation

The following table provides a standardized format for reporting quantitative results from an inter-laboratory comparison study. This structure allows for a clear and direct comparison of the performance of different laboratories and methods.

Parameter Laboratory 1 (GC-MS) Laboratory 2 (GC-MS) Laboratory 3 (LC-MS/MS) Laboratory 4 (LC-MS/MS) Acceptance Criteria
Accuracy (% Recovery) 80-120%
Precision (%RSD) < 15%
Limit of Detection (LOD) Report Value
Limit of Quantification (LOQ) Report Value
Linearity (R²) > 0.99
Mean Concentration ± SD (Sample A)
Mean Concentration ± SD (Sample B)

Visualizations

The following diagrams illustrate the proposed experimental workflow and the logical flow of an inter-laboratory comparison study.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Spike Internal Standard Spiking Sample->Spike Extract Extraction Spike->Extract Concentrate Concentration Extract->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS LCMSMS LC-MS/MS Analysis Reconstitute->LCMSMS Integration Peak Integration GCMS->Integration LCMSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

Inter-Laboratory_Comparison_Flow start Study Design & Protocol Development distribute Distribution of Standardized Samples & Protocols to Participating Labs start->distribute analysis Independent Sample Analysis by Each Laboratory distribute->analysis data_submission Submission of Results to Coordinating Body analysis->data_submission statistical_analysis Statistical Analysis of Collated Data (e.g., z-scores, reproducibility) data_submission->statistical_analysis report Generation of Final Comparison Report statistical_analysis->report

Caption: Logical flow of an inter-laboratory comparison study.

Validating the Cellular Effects of Triethyl Isocitrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of triethyl isocitrate and related compounds in the context of cell-based assays. Due to a scarcity of published data specifically on this compound, this document leverages available information on its close structural isomer, triethyl citrate, and the related compound, acetyl triethyl citrate, to provide a framework for experimental validation. The provided protocols and data comparisons are intended to guide researchers in designing and interpreting cell-based assays to investigate the biological effects of this compound.

Comparative Data Summary

CompoundAssay TypeCell LineEndpointResult
Triethyl Citrate Not specified in detailNot specifiedGeneral toxicityGenerally considered low toxicity
Acetyl Triethyl Citrate Genotoxicity (Ames test)S. typhimuriumMutagenicityNegative
Acetyl Triethyl Citrate CytotoxicityHuman keratinocytesCell viabilityNo significant cytotoxicity
Acetyl Tributyl Citrate Genotoxicity (CHO/HGPRT)CHO cellsMutagenicityNegative
Acetyl Tributyl Citrate Estrogen Receptor ActivityHeLa9903, VM7-LucER-α activationNo estrogenic or anti-estrogenic activity

Potential Cellular Mechanisms and Pathways

This compound, as an ester of isocitric acid, is predicted to interact with central metabolic pathways, particularly the citric acid (Krebs) cycle. Isocitrate is a key substrate in this cycle, and its analogue could potentially modulate the activity of enzymes such as isocitrate dehydrogenase. Furthermore, there are indications that related citrate esters may influence other cellular processes.

Below is a conceptual diagram illustrating the potential points of interaction for this compound within the citric acid cycle.

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed cells in Seahorse XF plate B Incubate overnight A->B D Replace medium with XF assay medium B->D C Hydrate sensor cartridge G Run Seahorse XF Analyzer C->G E Treat with this compound D->E F Equilibrate plate in non-CO2 incubator E->F F->G H Inject mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) G->H I Analyze OCR and ECAR profiles H->I

Safety Operating Guide

Proper Disposal of Triethyl Isocitrate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of triethyl isocitrate, a common solvent and plasticizer in laboratory and pharmaceutical settings. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. Note: The disposal procedures outlined are based on data for triethyl citrate, a closely related isomer. The general safety and handling precautions are considered applicable.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn. The work area should be well-ventilated to avoid the inhalation of vapors.[1][2][3][4]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.[5][6]

  • Hand Protection: Wear appropriate protective gloves.[6]

  • Skin and Body Protection: Wear protective clothing to prevent skin exposure.[6]

  • Respiratory Protection: Not typically required under normal use conditions with adequate ventilation.[6]

Step 1: Small Spill Containment and Cleanup

In the event of a small spill, immediate containment is crucial to prevent spreading and environmental contamination.

  • Eliminate Ignition Sources: Remove all sources of ignition from the immediate area (e.g., open flames, sparks).[1][2][7]

  • Ensure Adequate Ventilation: Maintain good airflow in the affected area.[2][3][4]

  • Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, vermiculite, or commercial sorbents.[7][8]

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a suitable container for chemical waste disposal.[2][5] Do not return spilled material to the original container.[7]

Step 2: Waste Collection and Storage

Proper collection and storage of this compound waste are essential to await final disposal.

  • Use Designated Containers: Place the waste material into a clearly labeled, sealable container appropriate for chemical waste.[2][5]

  • Store Safely: Keep the waste container tightly closed in a cool, dry, and well-ventilated area.[5][8] Store away from incompatible materials such as strong oxidizing agents and bases.[5]

Step 3: Final Disposal

The final disposal of chemical waste must comply with all applicable regulations.

  • Consult Regulations: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[9] Local laws may be more stringent and must be followed.[9]

  • Professional Disposal: It is recommended to contact a licensed professional waste disposal service to ensure proper and compliant disposal. This material and its container may need to be disposed of as hazardous waste.[7]

  • Avoid Environmental Release: Do not allow the product to enter drains, soil, or waterways.[2][4][10]

Quantitative Data Summary

The following table summarizes key quantitative data for triethyl citrate, which is relevant for its handling and safety.

PropertyValue
Flash Point > 93.3 °C (> 200.0 °F) Closed Cup[7] / 151 °C (303.8 °F)[6]
Boiling Point 294 °C (561.2 °F) at 760 mmHg[6]
Melting Point -46 °C (-50.8 °F)[6]
Density approx. 1.1399 g/cm³ at 20 °C[1]
Vapor Pressure 0.0025 hPa at 20 °C[1]
Acute Dermal Toxicity (LD50) > 5000 mg/kg[7]
Autoignition Temperature 355 °C[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Safety cluster_procedure Disposal Procedure cluster_final Final Disposition A Identify Need for Disposal B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Small Spill or Waste Liquid? B->C D Absorb with Inert Material (e.g., Sand, Vermiculite) C->D Spill E Collect Waste into Labeled, Sealed Container C->E Waste Liquid D->E F Store Container in a Cool, Dry, Well-Ventilated Area E->F G Consult Institutional and Local Disposal Regulations F->G H Arrange for Professional Waste Disposal Service G->H I Disposal Complete H->I

Caption: Workflow for the safe disposal of this compound.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.